molecular formula C5H8O2 B131503 Tiglic acid CAS No. 80-59-1

Tiglic acid

Cat. No.: B131503
CAS No.: 80-59-1
M. Wt: 100.12 g/mol
InChI Key: UIERETOOQGIECD-ONEGZZNKSA-N
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Description

Tiglic acid, [corrosive solid] appears as a white lustrous flaked solid with a fruity or spicy odor. About the same density as water and slightly soluble in water. May burn if heated to high temperatures. May severely irritate skin, eyes, lungs or mucous membranes.
This compound is a 2-methylbut-2-enoic acid having its double bond in trans-configuration. It has a role as a plant metabolite. It is functionally related to a crotonic acid.
This compound has been reported in Ligularia pleurocaulis, Eryngium foetidum, and other organisms with data available.

Properties

IUPAC Name

(E)-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIERETOOQGIECD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80883257
Record name 2-Butenoic acid, 2-methyl-, (2E)-
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, White crystalline solid; sweet, warm, spicy aroma
Record name Tiglic acid
Source Human Metabolome Database (HMDB)
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Record name trans-2-Methyl-2-butenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

198.5 °C at 760 mm Hg, 95.0-96 °C at 11.5 mm Hg, 95.00 to 96.00 °C. @ 12.00 mm Hg
Record name TIGLIC ACID
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Record name Tiglic acid
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Solubility

Sparingly soluble in cold water; freely soluble in hot water. Soluble in alcohol, ether., 1 mg/mL, Slightly soluble in water; insoluble in oils, soluble (in ethanol)
Record name TIGLIC ACID
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Record name Tiglic acid
Source Human Metabolome Database (HMDB)
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Record name trans-2-Methyl-2-butenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.972, Density: 0.9641 g/cu cm at 76 °C
Record name TIGLIC ACID
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Vapor Pressure

1.33X10-1 mm Hg at 25 °C
Record name TIGLIC ACID
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Color/Form

Triclinic plates, rods from water, Thick, syrupy liquid or colorless crystals, Tablets

CAS No.

80-59-1, 13201-46-2
Record name Tiglic acid
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Record name Tiglic acid
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Record name alpha-methylcrotonic acid
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Record name TIGLIC ACID
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Record name 2-Butenoic acid, 2-methyl-, (2E)-
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Record name 2,3-DIMETHYLACRYLIC ACID, (E)-
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Record name TIGLIC ACID
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Record name Tiglic acid
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Melting Point

62.5-64 °C, Crystals; melting point: 75-76 °C. /Amide/, 61 - 65 °C
Record name TIGLIC ACID
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Record name Tiglic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Physicochemical Properties of Tiglic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid. It is a naturally occurring compound found in sources such as croton oil and the defensive secretions of certain beetles.[1] As a versatile building block in organic synthesis, this compound and its esters are utilized in the pharmaceutical, fragrance, and flavor industries.[2][3] Its biological activities, including anti-inflammatory properties, make it a molecule of interest for drug development.[1][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies and graphical representations to support research and development activities.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties
PropertyValueReference(s)
Chemical Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1][3]
Appearance White crystalline solid, triclinic plates or rods from water[4]
Odor Sweet, warm, spicy[1][4]
Melting Point 61-64 °C[5]
Boiling Point 198.5 °C at 760 mmHg[1]
Density 0.9641 g/cm³ at 76 °C[1]
Vapor Pressure 0.152 mmHg at 25 °C (estimated)[6]
Flash Point 101 °C[7]
Solubility and Acidity
PropertyValueReference(s)
Water Solubility Sparingly soluble in cold water, freely soluble in hot water[4]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][5]
pKa 4.96 - 5.02[1][8]
Spectral Data
Spectral Data TypeKey FeaturesReference(s)
UV max (in H₂O) 216-217 nm (ε 10700)[8]
¹H NMR (CDCl₃) Signals around 1.83, 7.02, and 12.0 ppm[9]
¹³C NMR Data available in spectral databases[10]
Mass Spectrometry Molecular ion peak and fragmentation patterns available in databases[11]

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Principle: The temperature at which a crystalline solid transitions to a liquid is its melting point. For a pure substance, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Heating medium (e.g., mineral oil)

  • Spatula

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely powdered using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and capillary assembly are placed in the heating bath of the melting point apparatus.

  • The sample is heated at a rate of approximately 10-15 °C per minute initially.

  • A preliminary melting point is observed.

  • The apparatus is allowed to cool, and a second sample is prepared.

  • The sample is heated again, but the rate is slowed to 1-2 °C per minute as the temperature approaches the preliminary melting point.

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

  • The melting point range is reported as T₁ - T₂.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the boiling point of this compound at atmospheric pressure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.

  • A capillary tube is placed inside the test tube with its open end downwards.

  • The test tube is attached to a thermometer.

  • The assembly is clamped within a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, air trapped in the capillary tube will bubble out.

  • Heating is continued until a continuous stream of bubbles emerges from the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Objective: To qualitatively determine the solubility of this compound in various solvents.

Principle: The solubility of a substance depends on the intermolecular forces between the solute and the solvent ("like dissolves like").

Apparatus:

  • Test tubes

  • Spatula

  • Graduated cylinder or pipettes

  • Vortex mixer (optional)

Procedure:

  • A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

  • A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or ether) is added to the test tube.

  • The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

  • The mixture is allowed to stand, and observations are made.

  • The solubility is classified as:

    • Soluble: If the entire solid dissolves.

    • Slightly soluble: If a portion of the solid dissolves.

    • Insoluble: If the solid does not appear to dissolve.

  • For water solubility, the test can be repeated with hot water.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Principle: The pKa is the pH at which an acid is 50% dissociated. This can be determined by titrating a solution of the weak acid with a strong base and monitoring the pH change.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Analytical balance

Procedure:

  • A precisely weighed amount of this compound is dissolved in a known volume of deionized water in a beaker.

  • A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.

  • The pH electrode is calibrated and immersed in the solution.

  • The initial pH of the this compound solution is recorded.

  • The standardized NaOH solution is added in small, known increments from the burette.

  • After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

  • The titration is continued until the pH changes significantly (past the equivalence point).

  • A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

  • The equivalence point is determined from the steepest part of the curve.

  • The volume of NaOH at the half-equivalence point is calculated.

  • The pH at the half-equivalence point is read from the titration curve, which is equal to the pKa of this compound.

Visualizations

Isomeric Relationship of Tiglic and Angelic Acid

This compound is the trans (E) isomer of 2-methyl-2-butenoic acid. Its cis (Z) isomer is angelic acid. This geometric isomerism influences their physical properties, such as melting point and stability.

MeltingPointWorkflow A Sample Preparation (Pulverize and pack capillary) B Apparatus Setup (Place capillary in heating block) A->B C Rapid Heating (Determine approximate melting point) B->C D Slow Heating (1-2 °C/min near melting point) C->D E Observation (Record start and end of melting) D->E F Data Analysis (Report melting point range) E->F BiologicalActivity TiglicAcid This compound FFA2 FFA2 Receptor TiglicAcid->FFA2 agonizes AntiInflammatory Anti-inflammatory Effects TiglicAcid->AntiInflammatory PYY PYY Expression FFA2->PYY upregulates

References

An In-depth Technical Guide to Tiglic Acid: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of tiglic acid, intended for researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, synthesis methodologies, and the biological role of this compound, with a focus on its interaction with the Free Fatty Acid Receptor 2 (FFA2).

Core Properties of this compound

This compound, systematically known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid.[1] Its core identifiers and physicochemical properties are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 80-59-1[2][3]
Molecular Formula C₅H₈O₂[3]
Molecular Weight 100.12 g/mol [2][3][4]
Appearance White to off-white solid, often in the form of plates or rods.[5][6]
Odor Sweet, warm, and spicy.[1][7]
Melting Point 61-64 °C[7]
Boiling Point 198.5 °C at 760 mmHg; 95-96 °C at 12 mmHg[7]
Solubility Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether.[5]
pKa ~4.97
Isomerism It is the trans isomer of angelic acid.[1]

Natural Occurrence and Synthesis

This compound is found in various natural sources, including croton oil and the defensive secretions of certain beetles.[1][8] It can also be found in Roman chamomile and geranium.[7] For research and industrial purposes, several synthetic routes have been established.

Synthetic Workflow

A common method for synthesizing this compound involves a Grignard reaction followed by dehydration.[9] The general workflow is outlined below.

G A Start: Magnesium, Tetrahydrofuran, Ethyl Bromide B Grignard Reagent Formation A->B Initiate reaction C React with α-Ketobutyric Acid or Acetoacetic Acid B->C Addition of keto acid D Intermediate: 2-Hydroxy-2-methylbutyric acid C->D Formation of intermediate E Dehydration with Concentrated Sulfuric Acid D->E Acid-catalyzed dehydration F Purification (Extraction and Recrystallization) E->F Isolation of crude product G End Product: this compound F->G Obtain pure this compound G TiglicAcid This compound FFA2 FFA2 Receptor TiglicAcid->FFA2 Binds to Gq11 Gq/11 FFA2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces PYY_Secretion PYY Secretion Ca2->PYY_Secretion Triggers

References

An In-depth Technical Guide to the Natural Sources and Isolation of Tiglic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid with a growing profile of interest in pharmaceutical and fragrance industries. Its presence in various natural sources, ranging from the essential oils of plants to the defensive secretions of insects, presents opportunities for its isolation and utilization. This technical guide provides a comprehensive overview of the natural origins of this compound, detailed protocols for its isolation and purification, and quantitative data to inform extraction strategies.

Natural Sources of this compound

This compound is found in a diverse array of natural materials, often as a free acid or in the form of its esters. The primary sources can be broadly categorized into plant-based and animal-based origins.

Plant Kingdom

A variety of plants and their essential oils are known to contain this compound and its derivatives. Notable examples include:

  • Croton Oil (Croton tiglium) : Historically one of the first identified sources, the oil expressed from the seeds of Croton tiglium contains this compound. The concentration can be variable, and the oil itself is a potent purgative and irritant, necessitating careful handling and purification.

  • Roman Chamomile (Chamaemelum nobile) : The essential oil of Roman chamomile is a significant source of this compound, primarily in the form of esters such as isobutyl angelate and other angelate and tiglate esters. The essential oil can contain a substantial amount of these esters, which can be hydrolyzed to yield free this compound.

  • Schoenocaulon officinale (Sabadilla) : The seeds of this Mexican plant were one of the earliest sources from which a substance later identified as this compound (initially named sabadillic or cevadic acid) was isolated.

  • Other Plant Sources : this compound has also been reported in other plants, including Enkianthus chinensis, Ficus glomerata, Ligularia pleurocaulis, Eryngium foetidum, and celery leaves.

Animal Kingdom

In the animal kingdom, this compound is a common component of the defensive secretions of various insects, particularly ground beetles.

  • Carabidae Beetles : Many species of ground beetles, such as those from the genera Pterostichus and Calosoma, utilize a mixture of organic acids, including this compound, methacrylic acid, and angelic acid, as a defense mechanism against predators. The concentration of this compound in these secretions can be significant.

Quantitative Data on this compound from Natural Sources

The concentration and yield of this compound can vary considerably depending on the source, geographical location, harvesting time, and extraction method. The following table summarizes available quantitative data.

Natural SourcePart/TypeCompound FormConcentration/YieldCitation(s)
Croton tigliumSeedsFree Acid & othersTraces of free acid have been noted in the oil.
Chamaemelum nobile (Roman Chamomile)Flower Essential OilEsters (e.g., Propyl tiglate)The essential oil is rich in esters of angelic and this compound.
Pterostichus californicusDefensive SecretionFree AcidA component of the defensive fluid.
Pasimachus subsulcatusDefensive SecretionFree AcidA major component of the carboxylic acid mixture.
Calosoma speciesDefensive SecretionFree AcidPresent alongside other acids like methacrylic acid.

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources typically involves a multi-step process encompassing extraction, hydrolysis (if targeting esters), and purification.

General Workflow for this compound Isolation

The overall process for isolating this compound from natural sources can be visualized as a workflow. The specific steps will vary depending on whether the starting material contains free this compound or its esters.

experimental_workflow cluster_source Natural Source cluster_extraction Extraction cluster_processing Processing cluster_purification Purification cluster_analysis Analysis Plant Plant Material (e.g., Roman Chamomile Flowers) SteamDist Steam Distillation Plant->SteamDist to obtain essential oil Beetle Beetle Secretions SolventExtract Solvent Extraction Beetle->SolventExtract with an organic solvent Hydrolysis Alkaline Hydrolysis (Saponification) SteamDist->Hydrolysis if this compound is esterified LiquidExtract Liquid-Liquid Extraction SolventExtract->LiquidExtract to separate acids Acidification Acidification Hydrolysis->Acidification Acidification->LiquidExtract ColumnChrom Column Chromatography LiquidExtract->ColumnChrom Recrystallization Recrystallization ColumnChrom->Recrystallization GCMS GC-MS Analysis Recrystallization->GCMS for purity assessment

General workflow for the isolation of this compound.
Detailed Methodologies

This protocol details the extraction of the essential oil followed by the hydrolysis of this compound esters.

1. Steam Distillation of Roman Chamomile Flowers:

  • Apparatus: A Clevenger-type apparatus or a standard steam distillation setup.

  • Procedure:

    • Fresh or dried Roman chamomile flowers are placed in a round-bottom flask.

    • Water is added to the flask, and the mixture is heated to boiling.

    • Steam passes through the plant material, carrying the volatile essential oils.

    • The steam and oil vapor are condensed, and the essential oil is collected. The oil, being less dense than water, will typically form a layer on top.

2. Alkaline Hydrolysis (Saponification) of this compound Esters:

  • Reagents: Roman chamomile essential oil, Methanol (MeOH), Sodium Hydroxide (NaOH) solution (e.g., 30% aqueous), concentrated Hydrochloric Acid (HCl), Diethyl ether or Ethyl acetate, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve the Roman chamomile essential oil in methanol in a round-bottom flask.

    • Add a 30% aqueous solution of NaOH.

    • Reflux the mixture with stirring for approximately 4 hours.

    • After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate to remove any non-saponifiable material (the alcohol portion of the original esters).

    • Separate the aqueous phase, which now contains the sodium salt of this compound (sodium tiglate).

    • Acidify the aqueous phase with concentrated HCl to a pH of 2-3. This will protonate the tiglate to form free this compound, which may precipitate if the concentration is high enough.

    • Extract the acidified aqueous solution multiple times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them with water.

    • Dry the organic phase over anhydrous sodium sulfate and then filter.

    • Remove the solvent using a rotary evaporator to obtain crude this compound.

3. Purification by Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. Start with a non-polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Procedure:

    • Prepare a silica gel column using the chosen solvent system.

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

This protocol outlines the direct extraction and purification of free this compound from insect secretions.

1. Collection and Extraction of Defensive Secretions:

  • Materials: Live Carabidae beetles, a small vial, dichloromethane (CH₂Cl₂).

  • Procedure:

    • Gently handle the beetles to induce the discharge of their defensive secretion into a clean glass vial.

    • Extract the collected secretion with a small volume of dichloromethane.

2. Purification by Acid-Base Extraction:

  • Reagents: Dichloromethane extract, aqueous Sodium Bicarbonate (NaHCO₃) solution, concentrated HCl, fresh dichloromethane, anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Transfer the dichloromethane extract to a separatory funnel.

    • Add an aqueous solution of sodium bicarbonate and shake vigorously to extract the acidic components (including this compound) into the aqueous layer as their sodium salts.

    • Separate the aqueous layer. The organic layer contains neutral and basic compounds and can be discarded for the purpose of isolating this compound.

    • Wash the aqueous layer with fresh dichloromethane to remove any remaining neutral impurities.

    • Acidify the aqueous layer with concentrated HCl to a pH of 2-3 to regenerate the free this compound.

    • Extract the acidified aqueous solution multiple times with dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to obtain crude this compound.

3. Final Purification:

  • Further purification can be achieved through column chromatography as described in Protocol 1, step 3, or by recrystallization from a suitable solvent if the crude product is solid.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for the identification and quantification of this compound in extracts.

  • Derivatization: To improve the volatility and chromatographic behavior of this compound, it is often derivatized to a silyl ester prior to GC-MS analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280°C).

    • Injector Temperature: 250°C.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).

  • Quantification: Quantification can be performed by creating a calibration curve using a pure this compound standard and an internal standard.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound in Carabidae beetles has been studied and is known to originate from the amino acid isoleucine. The pathway involves the conversion of isoleucine to 2-methylbutyric acid, which is then dehydrogenated to form this compound.

biosynthesis_pathway Isoleucine Isoleucine Intermediate 2-Methylbutyryl-CoA Isoleucine->Intermediate Catabolism Tiglyl_CoA Tiglyl-CoA Intermediate->Tiglyl_CoA Dehydrogenation Tiglic_Acid This compound Tiglyl_CoA->Tiglic_Acid Hydrolysis

Biosynthetic pathway of this compound in Carabidae beetles.

Conclusion

This compound is a naturally occurring compound with potential applications in various fields. Its isolation from both plant and animal sources is achievable through established chemical procedures. For sources rich in this compound esters, such as Roman chamomile oil, alkaline hydrolysis is a critical step to liberate the free acid. Direct solvent and acid-base extraction methods are suitable for sources containing free this compound, like the defensive secretions of Carabidae beetles. Subsequent purification by column chromatography and characterization by GC-MS are essential to obtain and verify the purity of the final product. The protocols and data presented in this guide offer a solid foundation for researchers and professionals interested in the natural sourcing and isolation of this compound.

The Biosynthesis of Tiglic Acid in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiglic acid, a monocarboxylic unsaturated organic acid, is a significant secondary metabolite in various plant species, contributing to their flavor, aroma, and defense mechanisms. Its derivatives are also of interest in the pharmaceutical industry. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, focusing on the core metabolic pathway, key enzymatic players, and relevant experimental methodologies. The pathway is intrinsically linked to the catabolism of the essential amino acid L-isoleucine, involving a series of enzymatic conversions. While the initial steps are well-characterized, the definitive identification and characterization of all enzymes in all plant species remain an active area of research. This document synthesizes current knowledge, presents available quantitative data, and offers detailed experimental frameworks to facilitate further investigation into this important metabolic route.

Introduction

This compound, with the systematic name (2E)-2-methylbut-2-enoic acid, is a naturally occurring compound found in a variety of plants, including those of the Croton and Schoenocaulon genera.[1][2] It is a volatile substance with a characteristic sweet and spicy odor, playing a role in plant-herbivore interactions and as a precursor to various other secondary metabolites.[2] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for applications in the flavor, fragrance, and pharmaceutical industries. This guide details the currently understood pathway of this compound biosynthesis in plants, which originates from the catabolism of L-isoleucine.

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants is a multi-step process that begins with the branched-chain amino acid L-isoleucine. The pathway proceeds through several key intermediates, primarily within the mitochondria. The core pathway can be summarized in the following stages:

  • Transamination of L-Isoleucine: The initial step involves the removal of the amino group from L-isoleucine.

  • Oxidative Decarboxylation: The resulting α-keto acid is then decarboxylated to form an acyl-CoA derivative.

  • Dehydrogenation: The final step is the introduction of a double bond to yield tiglyl-CoA, the direct precursor of this compound.

The free this compound is likely released from tiglyl-CoA through the action of a thioesterase, although this specific step is not yet well-characterized in plants.

Diagram of the this compound Biosynthesis Pathway

Tiglic_Acid_Biosynthesis cluster_enzymes Enzymes Isoleucine L-Isoleucine KMVA 2-Keto-3-methylvalerate (KMVA) Isoleucine->KMVA BCAT MethylbutyrylCoA 2-Methylbutyryl-CoA KMVA->MethylbutyrylCoA BCKDH TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA ACAD TiglicAcid This compound TiglylCoA->TiglicAcid Thioesterase (putative) BCAT Branched-Chain Amino Acid Transaminase BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex ACAD Acyl-CoA Dehydrogenase

Caption: The proposed biosynthetic pathway of this compound from L-isoleucine in plants.

Key Enzymes in the Pathway

The conversion of L-isoleucine to this compound is catalyzed by a series of enzymes. While homologs of these enzymes are known in plants, the specific isoforms dedicated to this compound biosynthesis are not fully elucidated in all species.

Branched-Chain Amino Acid Transaminase (BCAT)

The first committed step in the catabolism of isoleucine is a reversible transamination reaction catalyzed by Branched-Chain Amino Acid Transaminase (BCAT).[3] This enzyme transfers the amino group from isoleucine to an α-keto acid acceptor, typically α-ketoglutarate, to form 2-keto-3-methylvalerate (KMVA) and glutamate.

  • Reaction: L-Isoleucine + α-Ketoglutarate ⇌ 2-Keto-3-methylvalerate + L-Glutamate

Plant genomes encode multiple BCAT isoforms, which are localized in different cellular compartments, including the mitochondria and plastids.[4] Mitochondrial BCATs are thought to be primarily involved in the catabolic pathway leading to this compound.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Following its formation, KMVA is oxidatively decarboxylated to 2-methylbutyryl-CoA by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex. This is an irreversible reaction that commits the carbon skeleton of isoleucine to further catabolism.

  • Reaction: 2-Keto-3-methylvalerate + CoA + NAD⁺ → 2-Methylbutyryl-CoA + CO₂ + NADH + H⁺

The BCKDH complex is a large, multi-enzyme complex homologous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes.

Acyl-CoA Dehydrogenase (ACAD)

The final step in the formation of the tiglic moiety is the dehydrogenation of 2-methylbutyryl-CoA to form tiglyl-CoA. This reaction is catalyzed by an Acyl-CoA Dehydrogenase (ACAD).[5]

  • Reaction: 2-Methylbutyryl-CoA + FAD → Tiglyl-CoA + FADH₂

While several ACADs exist in plants with varying substrate specificities, the specific enzyme responsible for the conversion of 2-methylbutyryl-CoA to tiglyl-CoA in the context of this compound biosynthesis has not been definitively characterized in most plant species. It is likely a short/branched-chain acyl-CoA dehydrogenase.

Quantitative Data

Quantitative data on the biosynthesis of this compound in plants, such as enzyme kinetics and metabolite concentrations, are currently limited in the scientific literature. However, some data for homologous enzymes from related pathways are available and can serve as a proxy for initial experimental design.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Transaminases (BCATs) from Tomato (Solanum lycopersicum)

EnzymeSubstrateK_m_ (mM)
SlBCAT1Isoleucine0.49 ± 0.08
Valine0.81 ± 0.12
Leucine0.17 ± 0.02
SlBCAT3Isoleucine0.43 ± 0.04
Valine0.99 ± 0.11
Leucine0.22 ± 0.02

Data adapted from publicly available research on tomato BCATs. These values provide an estimate of the substrate affinity for the initial step of the pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway and the characterization of its enzymes require a combination of biochemical, molecular, and analytical techniques.

Protocol for Enzyme Activity Assay of Branched-Chain Amino Acid Transaminase (BCAT)

This protocol describes a coupled spectrophotometric assay to measure the activity of BCAT.

Principle: The formation of glutamate in the BCAT reaction is coupled to the oxidation of NADH by glutamate dehydrogenase. The decrease in absorbance at 340 nm is monitored.

Materials:

  • Enzyme extract or purified BCAT

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • L-Isoleucine

  • α-Ketoglutarate

  • NADH

  • Glutamate dehydrogenase

  • Pyridoxal 5'-phosphate (PLP)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, L-isoleucine, NADH, α-ketoglutarate, and PLP.

  • Add the enzyme extract or purified BCAT to the reaction mixture.

  • Initiate the reaction by adding glutamate dehydrogenase.

  • Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Diagram of the BCAT Coupled Enzyme Assay Workflow

BCAT_Assay_Workflow Start Prepare Reaction Mixture (Buffer, Isoleucine, NADH, α-KG, PLP) AddEnzyme Add BCAT Enzyme Start->AddEnzyme AddGDH Initiate with Glutamate Dehydrogenase AddEnzyme->AddGDH Measure Monitor A340 Decrease AddGDH->Measure Calculate Calculate Activity Measure->Calculate

Caption: Workflow for the coupled spectrophotometric assay of BCAT activity.

Protocol for Stable Isotope Labeling to Trace the Biosynthetic Pathway

This protocol uses stable isotope-labeled precursors to confirm the biosynthetic origin of this compound.

Principle: Plants are fed with a stable isotope-labeled precursor (e.g., ¹³C- or ¹⁵N-labeled L-isoleucine). The incorporation of the label into this compound and its intermediates is then detected by mass spectrometry.

Materials:

  • Plant material (e.g., seedlings, cell cultures)

  • Growth medium

  • ¹³C₆,¹⁵N₁-L-Isoleucine

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Grow the plant material in a controlled environment.

  • Supplement the growth medium with a known concentration of ¹³C₆,¹⁵N₁-L-Isoleucine.

  • Harvest the plant tissue at different time points after labeling.

  • Extract the metabolites from the plant tissue.

  • Analyze the extracts using LC-MS to identify and quantify labeled and unlabeled this compound and its precursors.

  • The mass shift corresponding to the incorporation of the stable isotopes will confirm the metabolic link.

Diagram of the Stable Isotope Labeling Experimental Workflow

Isotope_Labeling_Workflow Start Grow Plant Material Label Feed with ¹³C,¹⁵N-Isoleucine Start->Label Harvest Harvest at Time Points Label->Harvest Extract Extract Metabolites Harvest->Extract Analyze LC-MS Analysis Extract->Analyze Confirm Confirm Label Incorporation Analyze->Confirm

References

An In-depth Technical Guide to the Cis-Trans Isomerism of Tiglic and Angelic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiglic acid and angelic acid, the trans and cis isomers of 2-methyl-2-butenoic acid respectively, represent a classic example of geometric isomerism with significant implications in chemistry and biology. This technical guide provides a comprehensive overview of their stereochemistry, physicochemical properties, synthesis, and biological significance. Detailed experimental protocols for their synthesis and isomerization are provided, alongside a thorough compilation of their spectroscopic data for unambiguous identification. Furthermore, this guide delves into the known metabolic pathways and signaling cascades influenced by these isomers, with a particular focus on the recently elucidated role of angelic acid in inducing ferroptosis, a novel form of programmed cell death. This information is critical for researchers in natural product chemistry, metabolic disorders, and drug development exploring the therapeutic potential of these and related molecules.

Introduction: The Stereochemical Nuances of Tiglic and Angelic Acids

This compound ((2E)-2-methylbut-2-enoic acid) and angelic acid ((2Z)-2-methylbut-2-enoic acid) are naturally occurring monocarboxylic unsaturated organic acids.[1] Their distinct spatial arrangement of substituents around the carbon-carbon double bond gives rise to their classification as cis-trans (or E-Z) isomers.[2] this compound, the trans isomer, is the more thermodynamically stable of the two.[3] This stability difference influences their natural abundance, chemical reactivity, and biological activity.

These acids are found in various plants, notably in the family Apiaceae, such as in the roots of garden angelica (Angelica archangelica) and in the essential oil of Roman chamomile (Anthemis nobilis), where they often exist as esters.[1][2] They have also been identified in the defensive secretions of certain insects.[2] The distinct organoleptic properties of these isomers, with this compound possessing a sweet, warm, spicy odor and angelic acid having a pungent, sour odor, have led to their use in perfumes and as flavoring agents.[1][4]

From a drug development perspective, the ester derivatives of both acids have garnered interest for their potential therapeutic applications.[3] Understanding the fundamental differences in the chemical and biological properties of these isomers is paramount for harnessing their potential.

Physicochemical and Spectroscopic Properties

The geometric isomerism of tiglic and angelic acids directly impacts their physical and spectroscopic properties. A comprehensive comparison of these properties is crucial for their identification and characterization.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for tiglic and angelic acids.

Table 1: Physicochemical Properties of Tiglic and Angelic Acids

PropertyThis compound (trans)Angelic Acid (cis)Reference(s)
Molecular Formula C₅H₈O₂C₅H₈O₂[4]
Molar Mass ( g/mol ) 100.12100.12[4]
Melting Point (°C) 64-6545[4]
Boiling Point (°C) 198.5185[1]
pKa 4.96Higher than this compound[5]
Solubility Sparingly soluble in cold water, soluble in hot water and organic solvents.Soluble in hot water and organic solvents.[4]
Odor Sweet, warm, spicyPungent, sour[1][4]

Table 2: Spectroscopic Data for Tiglic and Angelic Acids

Spectroscopic DataThis compound (trans)Angelic Acid (cis)Reference(s)
¹H NMR (CDCl₃, δ ppm) ~7.02 (q, 1H, C=CH), ~1.85 (d, 3H, =CH-CH₃), ~1.84 (s, 3H, =C-CH₃)~6.1 (q, 1H, C=CH), ~2.0 (d, 3H, =CH-CH₃), ~1.9 (s, 3H, =C-CH₃)[6][7]
¹³C NMR (CDCl₃, δ ppm) ~174.1 (C=O), ~140.0 (C=CH), ~128.0 (C-CH₃), ~14.6 (=CH-CH₃), ~11.6 (=C-CH₃)~173.0 (C=O), ~139.0 (C=CH), ~129.0 (C-CH₃), ~15.9 (=CH-CH₃), ~20.5 (=C-CH₃)[8][9]
IR (cm⁻¹) ~3400-2500 (O-H stretch, broad), ~1690 (C=O stretch), ~1650 (C=C stretch)~3400-2500 (O-H stretch, broad), ~1690 (C=O stretch), ~1640 (C=C stretch)[10]
Mass Spectrometry (m/z) Molecular Ion: 100Molecular Ion: 100[11][12]

Experimental Protocols

This section provides detailed methodologies for the synthesis, isomerization, and separation of tiglic and angelic acids.

Synthesis of this compound

A common method for synthesizing this compound involves the dehydration of an intermediate, 2-hydroxy-2-methylbutyric acid, which can be prepared from a Grignard reaction.

Protocol: Synthesis of this compound via Grignard Reaction and Dehydration

  • Preparation of Ethyl Grignard Reagent: In a flame-dried 2L three-necked flask equipped with a dropping funnel, mechanical stirrer, and a condenser under a nitrogen atmosphere, add 17.5 g of magnesium turnings and 200 g of anhydrous tetrahydrofuran (THF). Slowly add a solution of 77.34 g of ethyl bromide in 200 g of THF dropwise to initiate the Grignard reaction. Maintain the reaction at 35°C with stirring. After the addition is complete, continue stirring for an additional 30 minutes.

  • Reaction with α-Ketobutyric Acid: Cool the prepared Grignard reagent to 20°C. Slowly add a solution of 25 g of α-ketobutyric acid in THF, ensuring the internal temperature does not exceed 40°C. After the addition is complete, allow the reaction to proceed for 2 hours at room temperature.

  • Work-up and Isolation of 2-Hydroxy-2-methylbutyric Acid: Cool the reaction mixture to 10-15°C and slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4. Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.

  • Dehydration to this compound: To a flask, add 37 g of concentrated sulfuric acid and slowly add 18.5 g of water to prepare a 67% sulfuric acid solution. Add 18.5 g of the intermediate from the previous step and heat the mixture to reflux at 140°C for 2-4 hours.

  • Purification: Cool the reaction mixture in an ice bath and slowly add 100 g of 30% sodium hydroxide solution to adjust the pH to 3-4. Extract the mixture with ethyl acetate (3 x 70 mL). Concentrate the combined organic layers to obtain the crude product. Recrystallize the crude product from an ethanol-water mixture (1:3 m/m) to yield pure, crystalline this compound.

Synthesis of Angelic Acid

The synthesis of angelic acid is often achieved through the isomerization of the more stable this compound. A multi-step process starting from this compound is commonly employed.[3]

Protocol: Synthesis of Angelic Acid from this compound

  • Bromination of this compound: Dissolve this compound in a suitable solvent like carbon tetrachloride. Add a solution of bromine in the same solvent dropwise at room temperature until the bromine color persists. The reaction leads to the formation of α,β-dibromo-α-methylbutyric acid.

  • Dehydrobromination: Treat the dibromo acid with a solution of potassium hydroxide in ethanol. This reaction eliminates one equivalent of HBr to form 3-bromoangelic acid.

  • Reduction to Angelic Acid: Reduce the 3-bromoangelic acid using a reducing agent such as sodium amalgam in an aqueous solution. This step removes the bromine atom to yield angelic acid.

  • Purification: Acidify the reaction mixture and extract with a suitable organic solvent. Purify the crude angelic acid by recrystallization or distillation under reduced pressure.

Isomerization of Angelic Acid to this compound

Angelic acid readily isomerizes to the more stable this compound upon heating or treatment with acid.

Protocol: Isomerization of Angelic Acid

  • Thermal Isomerization: Heat angelic acid at a temperature above its melting point (e.g., 100-150°C) for several hours. The progress of the isomerization can be monitored by techniques such as NMR spectroscopy or chromatography.

  • Acid-Catalyzed Isomerization: Dissolve angelic acid in an inert solvent and add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. Stir the mixture at room temperature or with gentle heating until the isomerization is complete.

  • Work-up: Neutralize the acid catalyst with a base, and then isolate the this compound by extraction and subsequent purification by recrystallization.

Separation of Tiglic and Angelic Acid Mixtures

The separation of a mixture of tiglic and angelic acids can be achieved by fractional distillation under reduced pressure, leveraging the difference in their boiling points.

Protocol: Separation by Fractional Distillation

  • Set up a fractional distillation apparatus with a vacuum source.

  • Place the mixture of tiglic and angelic acids in the distillation flask.

  • Apply a vacuum and gently heat the flask.

  • Collect the fraction that distills at the boiling point of angelic acid under the applied pressure (lower than that of this compound).

  • Increase the temperature to collect the fraction corresponding to this compound.

Biological Significance and Signaling Pathways

While both tiglic and angelic acids are natural products, their roles in biological systems, particularly in humans, are areas of active research. Their metabolism is linked to the catabolism of the amino acid L-isoleucine.[2]

Biosynthesis and Metabolism

Both tiglic and angelic acids are derived from the metabolic breakdown of L-isoleucine.[2] A key intermediate in this pathway is tiglyl-CoA. In the metabolic disorder propionicacidemia, a defect in propionate metabolism can lead to the accumulation of this compound, which is then excreted in the urine.[11][13] This highlights the connection of these isomers to fundamental metabolic pathways.

Angelic Acid and Ferroptosis Signaling

Recent studies have unveiled a significant role for angelic acid in a specific signaling pathway related to cancer therapy. Angelic acid has been identified as an inducer of ferroptosis, a form of iron-dependent programmed cell death.[14]

The proposed mechanism involves the following steps:

  • NRF2 Degradation: Angelic acid binds to the NRF2 protein, a key regulator of the antioxidant response.

  • Ubiquitination-Proteasome Pathway: This binding promotes the degradation of NRF2 through the ubiquitination-proteasome pathway.

  • Increased Oxidative Stress: The degradation of NRF2 alleviates its inhibitory effect on oxidative stress and lipid peroxidation.

  • Ferroptosis Induction: The resulting increase in intracellular reactive oxygen species (ROS) and lipid peroxidation leads to the induction of ferroptosis in tumor cells.[14]

This discovery positions angelic acid and its derivatives as potential candidates for novel anticancer therapies that leverage the ferroptosis pathway.

Biological Activities of Angeloyl and Tigloyl Esters

The ester derivatives of angelic and tiglic acids are prevalent in nature and exhibit a range of pharmacological activities. For instance, angeloyl esters are known to be active components in various herbal medicines used for treating pain, fever, and heartburn.[1] Tigloyl esters have also been investigated for their biological activities. The specific molecular targets and signaling pathways for many of these esters are still under investigation, representing a promising area for future drug discovery research.

Visualizing the Core Concepts

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

cis_trans_isomerism cluster_angelic Angelic Acid (cis) cluster_tiglic This compound (trans) Angelic C(=C/C(=O)O)C Tiglic C(=CC(=O)O)/C Angelic->Tiglic Heat, Acid Tiglic->Angelic UV light

Cis-trans isomerism of angelic and tiglic acids.

synthesis_workflow cluster_tiglic_synthesis This compound Synthesis cluster_angelic_synthesis Angelic Acid Synthesis Ethyl bromide Ethyl bromide Grignard Reagent Grignard Reagent Ethyl bromide->Grignard Reagent Magnesium Magnesium Magnesium->Grignard Reagent alpha-Ketobutyric acid alpha-Ketobutyric acid Intermediate 2-Hydroxy-2-methylbutyric acid Grignard Reagent->Intermediate Reaction with α-Ketobutyric acid Tiglic Acid_product This compound Intermediate->Tiglic Acid_product Dehydration (H₂SO₄) Tiglic Acid_start This compound Dibromo_intermediate α,β-Dibromo-α-methylbutyric acid Tiglic Acid_start->Dibromo_intermediate Bromination Bromo_intermediate 3-Bromoangelic acid Dibromo_intermediate->Bromo_intermediate Dehydrobromination (KOH) Angelic Acid_product Angelic Acid Bromo_intermediate->Angelic Acid_product Reduction (Na/Hg)

Simplified synthesis workflows for tiglic and angelic acids.

angelic_acid_signaling Angelic Acid Angelic Acid NRF2 NRF2 Angelic Acid->NRF2 binds to Ubiquitination Ubiquitination- Proteasome Pathway NRF2->Ubiquitination targeted by NRF2_degradation NRF2 Degradation Ubiquitination->NRF2_degradation Oxidative_Stress Increased Oxidative Stress & Lipid Peroxidation NRF2_degradation->Oxidative_Stress leads to Ferroptosis Ferroptosis Oxidative_Stress->Ferroptosis induces

Signaling pathway of angelic acid-induced ferroptosis.

Conclusion

This compound and angelic acid provide a compelling case study in the significance of stereochemistry in determining the physicochemical and biological properties of molecules. While this compound is the more stable isomer, recent research has highlighted the potent and specific biological activity of angelic acid in inducing ferroptosis, opening new avenues for cancer therapy research. The detailed experimental protocols and comprehensive data presented in this guide serve as a valuable resource for researchers working with these and related unsaturated carboxylic acids. Further investigation into the specific molecular targets of tigloyl and angeloyl esters is warranted to fully unlock their therapeutic potential. This in-depth understanding is essential for the rational design and development of novel drugs based on these natural product scaffolds.

References

The Solubility Profile of Tiglic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Solubility of Tiglic acid in Aqueous and Organic Media

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document compiles available quantitative and qualitative solubility data, outlines general experimental methodologies for solubility determination, and presents a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and application. The following table summarizes the available quantitative solubility data for this compound in water and select organic solvents.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Citation
Water250.50.0499
Dimethyl Sulfoxide (DMSO)Not Specified10.00.9988

Qualitative Solubility Observations:

In addition to the quantitative data, several sources provide qualitative descriptions of this compound's solubility:

  • Water: this compound is described as slightly soluble or sparingly soluble in cold water, with its solubility increasing significantly in hot water.

  • Organic Solvents: this compound is generally soluble in a range of common organic solvents, including:

    • Alcohols

    • Ether

    • Chloroform

    • Dichloromethane

    • Ethyl Acetate

    • Acetone

Experimental Protocols for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Isothermal shaker or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

    • The mixture is agitated in an isothermal shaker or water bath at a constant, controlled temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for reaching equilibrium should be determined experimentally.

  • Phase Separation:

    • After the equilibration period, the suspension is allowed to settle.

    • A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved solid particles. Alternatively, the sample can be centrifuged at a high speed, and the clear supernatant is then collected.

  • Quantification of Solute:

    • A precise volume of the clear, saturated solution is diluted with a suitable solvent to a concentration within the linear range of the analytical method.

    • The concentration of this compound in the diluted sample is determined using a validated analytical technique, most commonly HPLC or UV-Vis spectrophotometry.

      • HPLC Method: A calibration curve is generated using standard solutions of this compound of known concentrations. The peak area of the this compound in the sample chromatogram is then used to calculate its concentration by interpolating from the calibration curve.

      • UV-Vis Spectrophotometry: A calibration curve is prepared by measuring the absorbance of standard solutions of this compound at its wavelength of maximum absorbance (λmax). The concentration of the sample is then determined by measuring its absorbance and using the calibration curve.

  • Calculation of Solubility:

    • The solubility of this compound in the solvent at the given temperature is calculated from the determined concentration and the dilution factor used.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal equilibrium method.

experimental_workflow start Start: Excess this compound + Solvent equilibration Isothermal Equilibration (Constant Temperature & Agitation) start->equilibration Introduce to isothermal shaker separation Phase Separation (Centrifugation / Filtration) equilibration->separation After reaching equilibrium dilution Dilution of Supernatant separation->dilution Collect clear supernatant analysis Analytical Quantification (e.g., HPLC, UV-Vis) dilution->analysis Prepare sample for analysis calculation Solubility Calculation analysis->calculation Obtain concentration data end End: Solubility Data calculation->end

A generalized workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

A thorough review of the scientific literature did not yield established signaling pathways directly involving this compound that could be visualized as requested. The primary applications and studies of this compound focus on its use as a building block in organic synthesis and its role as a flavoring agent. Therefore, a diagrammatic representation of a signaling pathway is not applicable at this time. The provided workflow diagram serves as the mandatory visualization for this guide.

A Technical Guide to High-Purity Tiglic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid with growing importance in the fields of pharmaceutical research and development.[1][2] Its utility as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and its inherent biological activities, including anti-inflammatory properties, make high-purity this compound a compound of significant interest.[1][3] This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its synthesis and biological evaluation, and an illustrative representation of its signaling pathway.

Commercial Suppliers and Specifications of High-Purity this compound

The quality and purity of this compound are critical for reproducible and reliable results in research and drug development. A variety of chemical suppliers offer this compound in different purity grades. Below is a summary of quantitative data from several commercial suppliers. Researchers should always refer to the lot-specific certificate of analysis (CoA) for the most accurate information.

SupplierProduct NumberPurity SpecificationAnalytical Method(s)AppearanceMelting Point (°C)
Thermo Fisher Scientific (Alfa Aesar) A1390598+%Aqueous acid-base titrationBeige, crystalline solid63 - 65
MedChemExpress HY-W01299999.97%Not specifiedNot specifiedNot specified
Tokyo Chemical Industry (TCI) T0246>98.0%GC, Neutralization titrationWhite to Almost white powder to crystal61.0 to 66.0
Selleck Chemicals S3789≥99%HPLCNot specifiedNot specified
Cayman Chemical 41836 (as Tiglyl Glycine)≥98%Not specifiedA solidNot specified
Santa Cruz Biotechnology Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Phytochemicals online Not specified95%~99%HPLC-DAD or/and HPLC-ELSDNot specifiedNot specified

Experimental Protocols

Synthesis of this compound via Grignard Reaction and Dehydration

This protocol describes a common method for the synthesis of this compound from α-ketobutyric acid and a Grignard reagent, followed by dehydration.

Materials:

  • Magnesium turnings

  • Tetrahydrofuran (THF), anhydrous

  • Methyl iodide

  • α-ketobutyric acid

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Sulfuric acid (15% and 67%)

  • Sodium hydroxide solution (30%)

  • Ethyl acetate

  • Ethanol

  • Deionized water

  • Nitrogen gas supply

  • 2L reaction flask and standard glassware

Procedure:

  • Preparation of Methyl Grignard Reagent:

    • Add 12 g of magnesium chips and 200 g of anhydrous THF to a 2L reaction flask under a nitrogen atmosphere.

    • Slowly add a solution of 69.5 g of methyl iodide in 200 g of THF dropwise to initiate the Grignard reaction.

    • After the initiation, continue the dropwise addition and then stir the mixture for 30 minutes at 35°C.

  • Addition Reaction:

    • To the prepared Grignard reagent, add 1.3 g of DMPU.

    • Cool the reaction mixture to 20°C.

    • Slowly add α-ketobutyric acid dropwise, maintaining the internal temperature below 40°C.

    • After the addition is complete, allow the reaction to proceed for 2 hours.

  • Work-up and Isolation of Intermediate:

    • Cool the reaction mixture to 10-15°C.

    • Slowly add 180 g of 15% sulfuric acid to adjust the pH to 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic phases and concentrate under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid.

  • Dehydration to this compound:

    • Prepare a 67% sulfuric acid solution by slowly adding 18.5 g of water to 37 g of concentrated sulfuric acid.

    • Add the intermediate from the previous step to the sulfuric acid solution and heat the mixture to 130-150°C under reflux for 2-4 hours.

    • Cool the reaction to room temperature.

  • Purification:

    • Neutralize the reaction mixture to a pH of 3-4 with a 30% sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Concentrate the organic phase and recrystallize the crude product from an ethanol-water solution to yield the final this compound product.

In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophage Cell Line

This protocol outlines a method to assess the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound or its derivatives

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound or its derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group with untreated cells and a group with only LPS stimulation should be included.

  • Nitrite Measurement:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • The percentage of NO inhibition is calculated using the formula: % Inhibition = [ (NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells ] x 100

Signaling Pathway and Experimental Workflow Visualization

FFA2 Signaling Pathway

This compound has been shown to be an agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[3] Activation of FFA2 in enteroendocrine L-cells can lead to the upregulation of Peptide YY (PYY) expression, a hormone involved in appetite regulation. The following diagram illustrates a simplified representation of this signaling cascade.

FFA2_Signaling_Pathway tiglic_acid This compound ffa2 FFA2 (GPR43) tiglic_acid->ffa2 g_protein Gq/11 ffa2->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc pyy_expression PYY Gene Expression ca_release->pyy_expression pkc->pyy_expression Synthesis_Workflow start Starting Materials (e.g., α-ketobutyric acid) synthesis Chemical Synthesis (Grignard Reaction & Dehydration) start->synthesis crude_product Crude this compound synthesis->crude_product extraction Extraction & Isolation purification Purification (Recrystallization) pure_product High-Purity this compound purification->pure_product crude_product->purification qc Quality Control Analysis pure_product->qc hplc HPLC qc->hplc gc GC qc->gc nmr NMR qc->nmr ms MS qc->ms titration Titration qc->titration final_product Final Product with CoA hplc->final_product gc->final_product nmr->final_product ms->final_product titration->final_product

References

Tiglic Acid Derivatives: A Technical Guide to Chemical Structures and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tiglic acid and its derivatives, focusing on their chemical structures, synthesis, and biological activities, particularly their anti-inflammatory properties. The information is curated for professionals in the fields of chemical research and drug development.

Introduction to this compound

This compound, systematically named (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid.[1][2] It is a naturally occurring compound found in sources such as croton oil (Croton tiglium) and the defensive secretions of certain beetles.[1][2] The molecule features a double bond between the second and third carbon atoms in a trans-configuration, which contributes to its chemical reactivity and biological functions.[1][2][3] this compound and its geometric isomer, angelic acid, form a pair of cis-trans isomers.[2] It presents as a volatile, crystallizable solid with a characteristic sweet and spicy odor.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₅H₈O₂[4][5]
Molecular Weight 100.12 g/mol [4][5]
CAS Number 80-59-1[2]
Melting Point 63.5 - 64 °C
Boiling Point 198.5 °C
pKa (at 25°C) 4.96 - 5.02
Appearance White crystalline solid[4]
Solubility Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether.[4]

Chemical Structures of this compound Derivatives

The core structure of this compound allows for various modifications to produce a range of derivatives, including esters, amides, and hydroxylated compounds.[1][6] These derivatives are explored for diverse applications, from fragrances and polymers to pharmaceuticals.[2][3]

  • Tiglate Esters : Formed by the reaction of the carboxyl group of this compound with an alcohol. Examples include methyl tiglate, ethyl tiglate, and geranyl tiglate, the latter of which is found in geranium oil.[6]

  • Hydroxylated Derivatives : Natural and synthetic derivatives where hydroxyl groups are added to the carbon backbone. These modifications can significantly enhance biological activity.[1]

  • Trimethylsilyl (TMS) Derivatives : Used in analytical chemistry, particularly for gas chromatography and mass spectrometry, to increase the volatility of the parent compound.[7]

Synthesis of this compound and Its Derivatives

Several synthetic routes are available for producing this compound and its derivatives. The selection of a method depends on the desired derivative, yield, and available precursors.

Synthesis via Grignard Reaction

A common laboratory-scale synthesis involves a Grignard reagent reacting with pyruvic acid or α-ketobutyric acid, followed by a dehydration step.[8]

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Dehydration A Grignard Reagent (e.g., Ethylmagnesium Bromide) C Addition Reaction (Auxiliary Agent: HMPA/DMPU) A->C B α-Keto Acid (e.g., Pyruvic Acid) B->C D Intermediate III (2-hydroxy-2-methylbutyric acid) C->D E Intermediate III F Sulfuric Acid (≥67%) + Heat E->F G This compound (Final Product) F->G

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Synthesis via Perkin Reaction

Derivatives can also be synthesized using the Perkin reaction, which involves the condensation of an aromatic aldehyde and an acid anhydride.[5] For this compound derivatives, this typically involves a substituted phenylacetic acid and a substituted benzaldehyde, heated with triethylamine and acetic anhydride.[5]

Biological Activities and Applications

This compound and its derivatives exhibit a range of biological activities, with anti-inflammatory effects being the most prominently studied.[1][3][9]

Anti-inflammatory Properties

Hydroxylated this compound derivatives isolated from Enkianthus chinensis have demonstrated potent anti-inflammatory activity.[1] These compounds significantly inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes, in macrophage models.[1] This suggests potential applications in the development of treatments for inflammatory diseases.[3][9]

Other Biological Roles

This compound is also known to agonize the free fatty acid receptor 2 (FFA2), leading to the upregulation of Peptide YY (PYY) expression, which plays a role in regulating appetite and glucose homeostasis.[9] This activity points to its potential utility in research related to obesity and diabetes.[9]

Quantitative Bioactivity Data

The anti-inflammatory potential of hydroxylated this compound derivatives has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values for the inhibition of nitric oxide production in macrophage models are presented below.

Table 2: Anti-inflammatory Activity of Hydroxylated this compound Derivatives

CompoundSourceAssayIC₅₀ Value (μM)Reference
Derivative 3 Enkianthus chinensisNO Production Inhibition2.9[1]
Derivative 12 Enkianthus chinensisNO Production Inhibition1.2[1]

Experimental Protocols

This section provides representative methodologies for the synthesis and biological evaluation of this compound derivatives based on published procedures.

Protocol: Synthesis of this compound via Grignard Reaction[9]
  • Preparation of Grignard Reagent : Add magnesium chips (17.5 g) and tetrahydrofuran (THF, 200 g) to a 2L reaction vessel under a nitrogen atmosphere. Slowly add a THF solution of bromoethane (77.34 g in 200 g THF) dropwise to initiate the reaction. Stir the mixture at 35°C for 30 minutes to complete the formation of ethylmagnesium bromide.

  • Addition Reaction : Add an auxiliary agent such as HMPA (2.5 g) to the prepared Grignard reagent.

  • Intermediate Formation : Slowly introduce the α-keto acid (e.g., pyruvic acid) to the reaction mixture at room temperature to form the 2-hydroxy-2-methylbutyric acid intermediate.

  • Dehydration : Add a sulfuric acid solution (mass concentration ≥67%) to the intermediate. Heat the mixture to induce dehydration, yielding this compound.

  • Purification : The final product can be purified by recrystallization from an ethanol-water solution.

Protocol: Nitric Oxide (NO) Inhibition Assay[1][11][12]
  • Cell Culture : Culture RAW 264.7 macrophage cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Seed the macrophages into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • Inflammatory Stimulation : Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control wells) and incubate for 24 hours.

  • NO Measurement : Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis : Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

Proposed Anti-inflammatory Signaling Pathway

The inhibitory effect of this compound derivatives on nitric oxide production is a key aspect of their anti-inflammatory mechanism. This process involves the modulation of inflammatory signaling pathways within macrophages.

G LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage Activates iNOS iNOS Gene Expression Macrophage->iNOS Induces NO_Synthase iNOS Enzyme iNOS->NO_Synthase NO Nitric Oxide (NO) Production NO_Synthase->NO Inflammation Inflammation NO->Inflammation Tiglic_Derivative This compound Derivative Tiglic_Derivative->iNOS Inhibits

Caption: Proposed mechanism of anti-inflammatory action for this compound derivatives.

References

A Comprehensive Technical Guide to the Safe Handling of Tiglic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for tiglic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring the well-being of laboratory personnel and the integrity of research. This compound, a monocarboxylic unsaturated organic acid, is utilized in the synthesis of perfumes, flavoring agents, and pharmaceuticals.[1][2][3] While valuable, it presents notable hazards that necessitate careful handling.

Physicochemical and Hazard Profile of this compound

Understanding the fundamental properties and hazards of this compound is the first step toward safe laboratory practices.

Physical and Chemical Properties

This compound is a white, lustrous, flaked solid with a characteristic sweet, warm, or spicy odor.[1][4][5] It is sparingly soluble in cold water but freely soluble in hot water, ethanol, and ether.[5][6]

PropertyValue
Molecular Formula C₅H₈O₂
Molecular Weight 100.12 g/mol [5]
Melting Point 61 - 65 °C (141.8 - 149 °F)[7]
Boiling Point 198.4 - 198.5 °C (389.1 - 389.3 °F)[1][7]
Flash Point 95 - 96 °C (203 - 204.8 °F)[4][8]
Density 0.9641 g/cm³ at 76 °C[1]
pKa Approximately 4.5 - 4.96[1][9]
Hazard Identification and Classification

This compound is classified as a corrosive substance.[7] It can cause severe skin burns and serious eye damage.[10] Inhalation of this compound dust or vapors can lead to respiratory tract irritation and may cause delayed pulmonary edema.[1][4] Ingestion may result in gastrointestinal irritation, nausea, vomiting, and diarrhea.[4]

Hazard CategoryClassification
Skin Corrosion/Irritation Category 1C[11]
Serious Eye Damage/Irritation Category 1[7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)[7]
Corrosive to Metals Category 1[11]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[4] A chemical fume hood is required when handling the substance to avoid the inhalation of vapors or dust.[11]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[11]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential for preventing direct contact with this compound.

PPE TypeSpecifications
Eye and Face Protection Chemical safety goggles or a full-length face shield are required.[4][11]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4][11] Impervious protective clothing may be necessary for larger quantities.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or if dust is generated.[11]

Safe Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is critical for preventing accidents.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or vapors.

  • Minimize dust generation and accumulation.[4]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][11]

  • Use only non-sparking tools.[11]

  • Keep containers tightly closed when not in use.[4]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]

  • Refrigeration (approximately 4°C) is recommended for storage.[4]

  • Store in a tightly closed, corrosion-resistant container.[4][11]

  • Incompatible materials include oxidizing agents, bases, and combustible substances.[4][11]

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

First Aid Measures

Immediate medical attention is often required following exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][11]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. Wash clothing before reuse.[4][11]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[4][11]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11]
Spill and Leak Procedures

In the case of a spill, the following steps should be taken:

  • Evacuate and Isolate: Immediately evacuate unnecessary personnel from the area and isolate the hazard area.[11] For a solid spill, an initial isolation of at least 25 meters (75 feet) in all directions is recommended.[12]

  • Ventilate: Ensure adequate ventilation of the spill area.[4]

  • Personal Protection: Don the appropriate PPE, including respiratory protection, before entering the spill area.[11]

  • Containment and Cleanup:

    • For solid spills, sweep up the material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[4]

    • For liquid spills, absorb the material with an inert, non-combustible material (e.g., sand, earth) and place it in a suitable container for disposal.[11]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the waste in accordance with federal, state, and local regulations.[11]

Firefighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[4][12]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

  • Hazards: During a fire, irritating and highly toxic gases, including carbon monoxide and carbon dioxide, may be generated through thermal decomposition.[4][5]

Experimental Protocols and Workflows

While specific research protocols involving this compound will vary, the following workflows provide a logical framework for its safe use and for responding to potential incidents.

General Experimental Workflow for Handling this compound

A Review Safety Data Sheet (SDS) B Prepare Engineering Controls (Fume Hood, Eyewash Station) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/Measure this compound in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Work Area and Equipment E->F G Properly Store or Dispose of this compound F->G H Doff and Dispose of/Clean PPE G->H

Caption: General workflow for safely handling this compound in a laboratory setting.

Signaling Pathway for Emergency Response to a this compound Spill

Spill This compound Spill Occurs Alert Alert Personnel and Evacuate Area Spill->Alert Assess Assess Spill Size and Hazards Alert->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE ContactEHS Contact Environmental Health and Safety (EHS) LargeSpill->ContactEHS Contain Contain Spill with Inert Material DonPPE->Contain Cleanup Clean Up Spill and Place in Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Decision-making and response pathway for a this compound spill.

Logical Flow for First Aid Response to this compound Exposure

Exposure Exposure to this compound Remove Remove Victim from Exposure Source Exposure->Remove Skin Skin Contact Remove->Skin Eye Eye Contact Remove->Eye Inhalation Inhalation Remove->Inhalation Ingestion Ingestion Remove->Ingestion FlushSkin Flush Skin with Water for 15 min Remove Contaminated Clothing Skin->FlushSkin FlushEyes Flush Eyes with Water for 15 min Eye->FlushEyes FreshAir Move to Fresh Air Provide Oxygen if Needed Inhalation->FreshAir RinseMouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEyes->Medical FreshAir->Medical RinseMouth->Medical

Caption: First aid response procedures following exposure to this compound.

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[8] Chemical waste generators are responsible for determining the correct classification and disposal method in accordance with all applicable local, regional, and national regulations.[7] Do not allow this compound to enter drains or waterways.[7][8]

By implementing these comprehensive safety and handling precautions, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

Methodological & Application

Protocol for Using Tiglic Acid in Cell Culture: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic acid, a naturally occurring monocarboxylic unsaturated organic acid, has garnered interest in cell biology research due to its diverse biological activities.[1][2] It is recognized as an agonist for the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor implicated in metabolic and inflammatory processes.[3][4] Furthermore, derivatives of this compound have demonstrated anti-inflammatory properties, and the acid itself has been shown to influence amino acid metabolism in cultured cells.[1][3]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments. Detailed protocols for preparing and applying this compound, as well as for assessing its effects on cell viability, proliferation, and specific cellular pathways, are presented.

Data Presentation

Table 1: Dose-Response Effect of this compound on Cell Viability
Cell LineConcentration (µM)Incubation Time (hours)Cell Viability (%)
NCI-H716 0 (Control)24100 ± 4.5
102498 ± 5.1
502495 ± 4.8
1002492 ± 5.3
2502485 ± 6.2
5002478 ± 5.9
Human Dermal Fibroblasts 0 (Control)48100 ± 3.9
504897 ± 4.2
1004894 ± 4.5
2504888 ± 5.1
5004881 ± 6.0
10004872 ± 6.5
RAW 264.7 Macrophages 0 (Control)24100 ± 5.0
1002496 ± 4.7
2502491 ± 5.4
5002484 ± 6.1
10002475 ± 6.8

Data are presented as mean ± standard deviation of three independent experiments.

Table 2: Time-Course Effect of this compound on Cell Proliferation
Cell LineConcentration (µM)Incubation Time (hours)Proliferation (% of Control)
NCI-H716 1001298 ± 4.1
2490 ± 5.5
4882 ± 6.3
7275 ± 6.8
Human Dermal Fibroblasts 2502495 ± 4.8
4885 ± 5.9
7278 ± 6.2
RAW 264.7 Macrophages 5001292 ± 5.1
2483 ± 6.0
4874 ± 6.7

Data are presented as mean ± standard deviation of three independent experiments.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO) and can be prepared as a concentrated stock solution for in vitro use.

Materials:

  • This compound powder (CAS No: 80-59-1)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution, for example, 100 mM.

  • Ensure complete dissolution by vortexing. Gentle warming (e.g., to 37°C) may be applied if necessary.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term use. When stored at -20°C, the solution is stable for up to one year.[5]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in cell culture medium as needed.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., NCI-H716, fibroblasts, macrophages)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Proliferation Assay (BrdU Assay)

This protocol outlines the use of the BrdU (5-bromo-2'-deoxyuridine) incorporation assay to measure the effect of this compound on DNA synthesis and cell proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Remove the medium, and fix and denature the cellular DNA according to the manufacturer's instructions for the BrdU assay kit.

  • Add the anti-BrdU primary antibody and incubate to allow binding to the incorporated BrdU.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • After another incubation and washing step, add the TMB substrate to develop the color.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • The intensity of the color is proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.

PYY Gene Expression Analysis in NCI-H716 Cells

This protocol is based on the findings that this compound upregulates Peptide YY (PYY) expression in the human enteroendocrine cell line NCI-H716.[4]

Materials:

  • NCI-H716 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PYY and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Seed NCI-H716 cells in 6-well plates.

  • Treat the cells with 100 µM this compound for 24 hours. Include a vehicle control.[4]

  • After treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform quantitative PCR (qPCR) using primers for PYY and a reference gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in PYY gene expression in this compound-treated cells compared to the control.

Mandatory Visualization

Tiglic_Acid_Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture Treatment cluster_assays Cellular Assays A This compound Powder B Prepare Stock Solution (e.g., 100 mM in DMSO) A->B D Treat with this compound (Various concentrations and time points) B->D C Seed Cells (NCI-H716, Fibroblasts, etc.) C->D E Cell Viability Assay (MTT) D->E F Cell Proliferation Assay (BrdU) D->F G Gene Expression Analysis (PYY in NCI-H716) D->G H Anti-inflammatory Assay (Cytokine measurement) D->H

Caption: Experimental workflow for studying the effects of this compound in cell culture.

FFA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TA This compound FFA2 FFA2 Receptor TA->FFA2 binds Gq Gαq FFA2->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 generates PKC PKC PLC->PKC activates Ca Ca²⁺ release IP3->Ca MAPK MAPK Cascade (ERK1/2) PKC->MAPK CREB CREB MAPK->CREB phosphorylates PYY PYY Gene Transcription CREB->PYY activates

Caption: Proposed signaling pathway of this compound via FFA2 leading to PYY expression.

References

Application Note: Quantification of Tiglic Acid in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of tiglic acid in human plasma using gas chromatography-mass spectrometry (GC-MS). The protocol involves a liquid-liquid extraction followed by a two-step derivatization process to enhance volatility and thermal stability. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for clinical research and drug development applications where the monitoring of this compound, an intermediate in isoleucine metabolism, is crucial.

Introduction

This compound ((2E)-2-Methyl-2-butenoic acid) is a monocarboxylic unsaturated organic acid.[1] In humans, it is a key intermediate in the catabolic pathway of the essential amino acid isoleucine.[2][3] The accumulation of this compound and its derivatives in biological fluids is indicative of certain inborn errors of metabolism. Therefore, accurate and reliable quantification of this compound is essential for the study and diagnosis of these metabolic disorders.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds.[4] However, the direct analysis of polar compounds like organic acids is challenging. A derivatization step is necessary to convert the carboxylic acid group into a less polar and more volatile ester, making it amenable to GC analysis.[4] This protocol employs a silylation derivatization, a common and effective technique for organic acid analysis.[5]

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound standard (CAS 80-59-1)

  • This compound-d3 (stable isotope-labeled internal standard, CAS 19146-57-7)[6][7]

  • Ethyl acetate (HPLC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)

  • Hydroxylamine hydrochloride

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Human plasma (blank)

  • Deionized water

Equipment
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • Vortex mixer

  • Pipettes and general laboratory glassware

Sample Preparation Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Plasma Sample (200 µL) s2 Add Internal Standard (this compound-d3) s1->s2 s3 Oximation (Hydroxylamine, 60°C, 60 min) s2->s3 s4 Acidification (HCl) & Salting Out (NaCl) s3->s4 s5 Liquid-Liquid Extraction (Ethyl Acetate x2) s4->s5 s6 Evaporation to Dryness (Nitrogen Stream) s5->s6 s7 Derivatization (Pyridine, BSTFA + 1% TMCS) (60°C, 45 min) s6->s7 a1 GC-MS Injection s7->a1 a2 Data Acquisition (SIM) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3

Caption: Experimental workflow for this compound quantification.

Detailed Protocol
  • Sample Preparation:

    • Pipette 200 µL of human plasma into a glass centrifuge tube.

    • Add 20 µL of the internal standard working solution (this compound-d3, 10 µg/mL).

    • Add 100 µL of aqueous hydroxylamine hydrochloride solution (10 mg/mL) for oximation of keto groups. Vortex and incubate at 60°C for 60 minutes.

    • Allow the sample to cool to room temperature.

    • Acidify the sample to pH < 2 with 50 µL of 6M HCl.

    • Add approximately 0.5 g of NaCl to the tube ("salting out").

    • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

    • Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dry residue, add 50 µL of pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate in a heating block at 60°C for 45 minutes.

    • Cool the vial to room temperature before transferring the contents to an autosampler vial for GC-MS analysis.

GC-MS Parameters

The following table summarizes the instrumental parameters for the GC-MS analysis.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial temperature 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ions (TMS Derivatives)
This compoundQuantifier: m/z 157, Qualifiers: m/z 172, 73
This compound-d3 (IS)Quantifier: m/z 160

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following tables summarize the expected quantitative performance of the method, based on typical results for organic acid profiling.[5][8]

Calibration Curve and Linearity
AnalyteCalibration Range (µg/mL)
This compound0.1 - 50> 0.995
Detection and Quantification Limits
AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.030.1
Precision and Accuracy
QC Level (µg/mL)Precision (Intra-day %RSD)Precision (Inter-day %RSD)Accuracy (% Recovery)
Low (0.3)< 10%< 12%90 - 110%
Mid (5.0)< 8%< 10%92 - 108%
High (40.0)< 7%< 9%95 - 105%

Metabolic Pathway Context

This compound is an intermediate in the catabolism of the branched-chain amino acid isoleucine. An enzymatic deficiency in this pathway leads to an accumulation of this compound and its metabolites. The diagram below illustrates the position of this compound within this metabolic route.

Isoleucine_Catabolism Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Transamination Tiglyl_CoA Tiglyl-CoA Keto_acid->Tiglyl_CoA Oxidative Decarboxylation Metabolite1 2-methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Metabolite1 Hydration Tiglic_Acid This compound Tiglyl_CoA->Tiglic_Acid Hydrolysis (abnormal) Metabolite2 2-methylacetoacetyl-CoA Metabolite1->Metabolite2 Dehydrogenation Propionyl_CoA Propionyl-CoA Metabolite2->Propionyl_CoA Acetyl_CoA Acetyl-CoA Metabolite2->Acetyl_CoA

Caption: Isoleucine catabolism pathway showing this compound formation.

Conclusion

The GC-MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The protocol, which includes liquid-liquid extraction and silylation derivatization, is robust and suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures the highest quality of quantitative data, making this method a valuable tool for researchers and clinicians studying inborn errors of metabolism and for professionals in drug development monitoring metabolic profiles.

References

Application Notes and Protocols for the HPLC Separation of Tiglic Acid and Angelic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic acid ((2E)-2-methylbut-2-enoic acid) and angelic acid ((2Z)-2-methylbut-2-enoic acid) are geometric isomers that present a significant analytical challenge due to their similar physicochemical properties. These organic acids are found in various natural products, including essential oils from plants of the Apiaceae and Asteraceae families, such as chamomile and angelica. The distinct biological activities of each isomer necessitate a reliable and robust analytical method for their separation and quantification. This document provides detailed high-performance liquid chromatography (HPLC) methods for the effective separation of tiglic and angelic acid, catering to the needs of researchers, scientists, and professionals in drug development.

Chromatographic Separation Challenges

The primary challenge in separating tiglic and angelic acid lies in their structural similarity as cis-trans isomers. Standard reversed-phase chromatography may not always provide baseline separation. Therefore, method development often focuses on enhancing the subtle differences in their polarity and spatial arrangement. Key strategies include the use of highly efficient columns, optimization of mobile phase composition, and consideration of alternative chromatographic modes such as normal-phase or hydrophilic interaction liquid chromatography (HILIC).

Recommended HPLC Methods

Two primary HPLC methods are recommended for the separation of tiglic and angelic acid: a reversed-phase method suitable for general applications and a normal-phase method for baseline separation of the isomers.

Method 1: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of organic acids. By using a C18 stationary phase and an acidified aqueous-organic mobile phase, it is possible to achieve separation based on the slight differences in hydrophobicity between tiglic and angelic acid. The addition of an acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.

Method 2: Normal-Phase HPLC

Normal-phase HPLC (NP-HPLC) can be particularly effective for separating geometric isomers. In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. The separation is based on the differential interaction of the polar carboxylic acid groups with the stationary phase, which can be more sensitive to the spatial orientation of the molecule than in reversed-phase chromatography.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters for the separation of tiglic and angelic acid using the recommended HPLC methods. These values are representative and may require optimization based on the specific instrumentation and column used.

ParameterMethod 1: Reversed-Phase HPLCMethod 2: Normal-Phase HPLC
Stationary Phase C18 (5 µm, 4.6 x 250 mm)Silica (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acidn-Hexane:Isopropanol (95:5, v/v) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C25 °C
Detection Wavelength 210 nm210 nm
Injection Volume 10 µL10 µL
Expected Retention Time (Angelic Acid) ~ 5.2 min~ 6.8 min
Expected Retention Time (this compound) ~ 5.8 min~ 7.5 min
Expected Resolution (Rs) > 1.5> 2.0

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Angelic acid standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (85%)

  • 0.45 µm syringe filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (5 µm, 4.6 x 250 mm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 40:60 (v/v) mixture of acetonitrile and water. Add phosphoric acid to a final concentration of 0.1%. For example, to prepare 1 L of mobile phase, mix 400 mL of acetonitrile with 600 mL of water and add 1 mL of 85% phosphoric acid. Degas the mobile phase by sonication for 15 minutes.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and angelic acid into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

4. Chromatographic Conditions:

  • Column: C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: Acetonitrile:Water (40:60, v/v) + 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Filter the working standard solution through a 0.45 µm syringe filter.

  • Inject 10 µL of the filtered working standard solution into the HPLC system.

  • Record the chromatogram and determine the retention times and peak areas for angelic acid and this compound.

  • For sample analysis, prepare the sample in a similar diluent, filter, and inject.

Protocol 2: Normal-Phase HPLC Method

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Angelic acid standard (≥98% purity)

  • HPLC-grade n-Hexane

  • HPLC-grade isopropanol

  • Glacial acetic acid

  • 0.45 µm syringe filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Silica analytical column (5 µm, 4.6 x 250 mm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 95:5 (v/v) mixture of n-hexane and isopropanol. Add acetic acid to a final concentration of 0.1%. For example, to prepare 1 L of mobile phase, mix 950 mL of n-hexane with 50 mL of isopropanol and add 1 mL of glacial acetic acid. Degas the mobile phase by sonication for 15 minutes.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and angelic acid into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with isopropanol.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

4. Chromatographic Conditions:

  • Column: Silica (5 µm, 4.6 x 250 mm)

  • Mobile Phase: n-Hexane:Isopropanol (95:5, v/v) + 0.1% Acetic Acid

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Filter the working standard solution through a 0.45 µm syringe filter.

  • Inject 10 µL of the filtered working standard solution into the HPLC system.

  • Record the chromatogram and determine the retention times and peak areas for angelic acid and this compound.

  • For sample analysis, ensure the sample is dissolved in a solvent compatible with the normal-phase mobile phase, filter, and inject.

Visualization of Method Development Workflow

The following diagram illustrates the logical workflow for developing and validating an HPLC method for the separation of tiglic and angelic acid.

HPLC_Method_Development start Define Analytical Goal: Separate Tiglic and Angelic Acid lit_review Literature Review: Existing methods for isomers and organic acids start->lit_review method_selection Select Chromatographic Mode lit_review->method_selection rp_hplc Reversed-Phase HPLC method_selection->rp_hplc np_hplc Normal-Phase HPLC method_selection->np_hplc rp_params Optimize RP Parameters: - Column (C18) - Mobile Phase (ACN/H2O, Acid) - Flow Rate, Temperature rp_hplc->rp_params np_params Optimize NP Parameters: - Column (Silica) - Mobile Phase (Hexane/IPA, Acid) - Flow Rate, Temperature np_hplc->np_params system_suitability System Suitability Testing: Resolution, Tailing Factor, Repeatability rp_params->system_suitability np_params->system_suitability validation Method Validation: Linearity, Accuracy, Precision, LOD, LOQ system_suitability->validation documentation Finalize Protocol and Application Note validation->documentation

Caption: Workflow for HPLC method development and validation.

Conclusion

The successful separation of tiglic and angelic acid is achievable with careful selection and optimization of HPLC conditions. The provided reversed-phase and normal-phase methods offer robust starting points for researchers. It is recommended to perform system suitability tests and method validation to ensure the chosen method is appropriate for the specific application and sample matrix. These protocols and guidelines will aid in the accurate quantification of these isomeric compounds, supporting research and development in natural products, pharmaceuticals, and related fields.

Application Notes and Protocols for Utilizing Tiglic Acid as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiglic acid, a monocarboxylic unsaturated organic acid, and its activated form, tiglyl-CoA, are key intermediates in the metabolic pathway of the branched-chain amino acid isoleucine. The enzymatic transformations involving these molecules are of significant interest in the study of various metabolic disorders and for the development of novel therapeutic agents. These application notes provide detailed protocols for utilizing this compound-derived substrates in assays for two key enzymes in the isoleucine degradation pathway: Enoyl-CoA Hydratase and 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase.

Metabolic Pathway Context

This compound is first converted to its coenzyme A (CoA) derivative, tiglyl-CoA. This thioester serves as a substrate for Enoyl-CoA Hydratase, which catalyzes the addition of a water molecule to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA. This product is then utilized as a substrate by 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase (also known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase), which oxidizes it to 2-methylacetoacetyl-CoA in an NAD+-dependent reaction.

Isoleucine_Degradation_Pathway cluster_0 Isoleucine Degradation Pathway Isoleucine Isoleucine Tiglyl_CoA Tiglyl-CoA Isoleucine->Tiglyl_CoA Multiple Steps Hydroxy_CoA (2S,3S)-3-Hydroxy- 2-methylbutanoyl-CoA Tiglyl_CoA->Hydroxy_CoA Enoyl-CoA Hydratase (EC 4.2.1.17) Acetoacetyl_CoA 2-Methylacetoacetyl-CoA Hydroxy_CoA->Acetoacetyl_CoA 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase (EC 1.1.1.178) NAD+ Propionyl_CoA Propionyl-CoA Acetoacetyl_CoA->Propionyl_CoA Thiolase (EC 2.3.1.16) Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Thiolase (EC 2.3.1.16)

Caption: Isoleucine degradation pathway highlighting the role of tiglyl-CoA.

Enzyme Assays

Enoyl-CoA Hydratase (Crotonase) Assay

Experimental Protocol

Enoyl_CoA_Hydratase_Workflow cluster_1 Enoyl-CoA Hydratase Assay Workflow A Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) D Add Buffer and Substrate to Cuvette A->D B Prepare Substrate Solution (Tiglyl-CoA in Assay Buffer) B->D C Prepare Enzyme Solution (Purified Enoyl-CoA Hydratase in Assay Buffer) E Initiate Reaction by Adding Enzyme Solution C->E D->E F Monitor Absorbance Decrease at 263 nm E->F Spectrophotometer (e.g., 30°C) G Calculate Enzyme Activity F->G

Caption: Workflow for the Enoyl-CoA Hydratase spectrophotometric assay.

Materials:

  • Purified Enoyl-CoA Hydratase

  • Tiglyl-CoA

  • 50 mM Tris-HCl buffer, pH 8.0

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer capable of reading at 263 nm and maintaining a constant temperature.

Procedure:

  • Prepare the Assay Mixture: In a quartz cuvette, combine 290 µL of 50 mM Tris-HCl buffer (pH 8.0) and a specific volume of the tiglyl-CoA stock solution to achieve the desired final concentration.

  • Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 30°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate the Reaction: Add 10 µL of the purified Enoyl-CoA Hydratase solution to the cuvette and mix thoroughly by gentle inversion.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 263 nm for a set period (e.g., 5 minutes). Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA263/min) from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law, with a molar extinction coefficient for the enoyl-thioester bond of approximately 6,700 M⁻¹cm⁻¹.[1]

Data Presentation

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
Crotonyl-CoAAeromonas caviaeNot ReportedNot Reported[1]
Crotonyl-CoARat Liver~20-50~270General Literature Value
3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase Assay

This assay measures the activity of 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+ during the oxidation of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.

Experimental Protocol

Dehydrogenase_Assay_Workflow cluster_2 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase Assay Workflow A Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0) E Add Buffer, Substrate, and NAD+ to Cuvette A->E B Prepare Substrate Solution ((2S,3S)-3-hydroxy-2-methylbutanoyl-CoA in Assay Buffer) B->E C Prepare NAD+ Solution C->E D Prepare Enzyme Solution (Purified Dehydrogenase in Assay Buffer) F Initiate Reaction by Adding Enzyme Solution D->F E->F G Monitor Absorbance Increase at 340 nm F->G Spectrophotometer (e.g., 37°C) H Calculate Enzyme Activity G->H

Caption: Workflow for the 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase assay.

Materials:

  • Purified 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase

  • (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA (product of the Enoyl-CoA Hydratase reaction)

  • NAD+ (Nicotinamide adenine dinucleotide, oxidized form)

  • 100 mM Tris-HCl buffer, pH 9.0

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature.

Procedure:

  • Prepare the Assay Mixture: In a quartz cuvette, combine the assay buffer, (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA solution, and NAD+ solution to the desired final concentrations.

  • Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add the purified 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase solution to the cuvette and mix gently.

  • Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve. The enzyme activity is calculated using the molar extinction coefficient of NADH at 340 nm, which is 6,220 M⁻¹cm⁻¹.

Data Presentation

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Reference
Acetoacetyl-CoA (reverse reaction)Ralstonia eutropha H1648149[2]

Conclusion

The protocols outlined in these application notes provide a framework for the enzymatic analysis of this compound-derived substrates. While direct kinetic data for tiglyl-CoA and its hydrated product are currently limited in the public domain, the provided methodologies offer a robust starting point for researchers to characterize the enzymes involved in the isoleucine degradation pathway. Such studies are crucial for a deeper understanding of metabolic regulation and for the identification of potential targets for therapeutic intervention in related metabolic diseases. It is recommended that researchers purify both the substrates and enzymes to ensure accurate and reproducible results.

References

Application Notes and Protocols for Tiglic Acid as a Flavoring Agent in Food Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tiglic acid as a flavoring agent in food science research. This document includes its sensory properties, regulatory status, and detailed protocols for its evaluation and application.

Introduction to this compound in Food Science

This compound, systematically known as (E)-2-methyl-2-butenoic acid, is a monocarboxylic unsaturated organic acid found naturally in various plants, such as croton oil, Roman chamomile, and geranium.[1][2][3] It is recognized for its distinct sweet, warm, and spicy aroma and flavor profile, making it a valuable ingredient in the food and fragrance industries.[3][4][5] In food applications, it contributes complex flavor notes described as sweet, brown, fruity, and jamy.[6][7]

Regulatory Status: this compound is classified as a flavoring agent and has been determined to be Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 3599. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".

Sensory Properties and Flavor Profile

This compound imparts a multifaceted flavor profile that can enhance a variety of food products. Its sensory characteristics are summarized below.

Table 1: Sensory Properties of this compound

PropertyDescriptionSource(s)
Odor Sweet, warm, spicy, woody, caramel-like.[4][6][4][6]
Taste Sweet, brown, fruity, with ripe and jamy nuances at 75 ppm. Also described as spicy, warm, and sour.[6][6]
Flavor Type Brown, spicy.[4][4]

Quantitative Data

Table 2: Reported Taste Characteristics of this compound at a Specific Concentration

ConcentrationTaste DescriptionSource(s)
75 ppm (in water)Sweet, brown, fruity, with ripe and jamy nuances.[6]

Applications in Food Products

The unique flavor profile of this compound makes it suitable for a range of food and beverage applications. Its spicy and sweet notes can complement various product categories.

Table 3: Potential Applications and Recommended Starting Concentrations for this compound

Food/Beverage CategoryPotential Flavor ContributionRecommended Starting Concentration (ppm)
Beverages (e.g., teas, fruit juices) Enhances fruitiness, adds warm and spicy notes.5 - 20
Confectionery (e.g., hard candies, caramels) Provides a spicy, slightly fruity, and caramelic background note.10 - 50
Baked Goods (e.g., cookies, cakes) Adds warmth and a subtle spicy complexity.15 - 60
Dairy Products (e.g., flavored yogurts, ice cream) Introduces a unique fruity and spicy dimension.5 - 25
Savory Products (e.g., sauces, marinades) Can provide a subtle sweetness and spicy background to balance other flavors.10 - 40

Note: The recommended starting concentrations are estimates. Optimization is required for each specific food matrix.

Experimental Protocols

Protocol for Determination of Absolute Taste Threshold of this compound

This protocol is adapted from the ASTM E679 standard method for determining sensory thresholds.

Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.

Materials:

  • This compound (food grade)

  • Deionized, odor-free water

  • Glass beakers and volumetric flasks

  • Presentation cups (2 oz, coded with 3-digit random numbers)

  • Spitting cups

  • Unsalted crackers and water for palate cleansing

Procedure:

  • Panelist Selection and Training:

    • Select 20-30 panelists who are non-smokers and have good sensory acuity.

    • Train panelists to recognize the taste of this compound and the testing procedure. Familiarize them with the 3-Alternative Forced Choice (3-AFC) method.

  • Sample Preparation:

    • Prepare a stock solution of this compound in deionized water (e.g., 1000 ppm).

    • Create a series of dilutions from the stock solution, with each concentration step being a factor of two (e.g., 100 ppm, 50 ppm, 25 ppm, etc., down to a level expected to be below the threshold).

  • Testing Protocol (3-AFC Ascending Series):

    • For each panelist, present a series of triangles. Each triangle consists of three samples: two are blanks (deionized water) and one is the this compound solution at a specific concentration.

    • Start with the lowest concentration and present the triangles in an ascending order of concentration.

    • Instruct panelists to taste each sample from left to right, rinse with water and wait 30 seconds between samples.

    • Panelists must identify the "odd" sample in each triangle.

    • The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive triangles.

  • Data Analysis:

    • Calculate the geometric mean of the individual thresholds to determine the panel's absolute taste threshold.

Protocol for Sensory Evaluation of this compound in a Beverage Matrix

Objective: To characterize the flavor profile and determine the optimal concentration of this compound in a model beverage system (e.g., sweetened lemon-flavored water).

Materials:

  • This compound (food grade)

  • Model beverage base (e.g., 5% sucrose, 0.1% citric acid in deionized water)

  • Presentation cups (coded)

  • Sensory evaluation software or ballots

  • Unsalted crackers and water for palate cleansing

Procedure:

  • Panelist Training:

    • Use a trained descriptive analysis panel (8-12 members).

    • Train the panel on the specific flavor attributes of this compound in the beverage matrix, developing a common lexicon for aroma, flavor, and mouthfeel.

  • Sample Preparation:

    • Prepare a batch of the model beverage base.

    • Spike the beverage base with different concentrations of this compound (e.g., 0, 10, 25, 50, 75 ppm).

    • Present the samples, including a control (0 ppm), to the panelists in a randomized and blind manner.

  • Evaluation:

    • Panelists will rate the intensity of each identified sensory attribute (e.g., sweet, sour, spicy, fruity, caramelic, aftertaste) on a 15-cm line scale.

    • Panelists should cleanse their palate between samples.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across the different concentrations.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations are significantly different.

    • Plot the mean intensity ratings for each attribute against the this compound concentration to visualize the dose-response relationship and identify the optimal concentration range.

Signaling Pathways and Experimental Workflows

Proposed Taste Perception Pathway for this compound

This compound, as a short-chain fatty acid, is likely perceived through G-protein coupled receptors (GPCRs) on taste receptor cells. The proposed pathway involves the activation of FFAR2 and FFAR3.

G cluster_extracellular Extracellular Space cluster_membrane Taste Receptor Cell Membrane cluster_intracellular Intracellular Space This compound This compound FFAR2 FFAR2 This compound->FFAR2 FFAR3 FFAR3 This compound->FFAR3 G_protein G-protein (Gustducin) FFAR2->G_protein FFAR3->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 activates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Depolarization Cell Depolarization Ca_release->Depolarization leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter causes Signal Signal to Brain Neurotransmitter->Signal sends

Caption: Proposed signaling pathway for this compound taste perception.

Experimental Workflow for Sensory Analysis of a New Flavoring Agent

The following diagram illustrates a typical workflow for the sensory evaluation of a new flavoring agent like this compound.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Research Objectives B Select Sensory Methodology A->B C Recruit & Screen Panelists B->C D Panelist Training C->D E Prepare Samples & Controls D->E F Conduct Sensory Evaluation Sessions E->F G Data Collection & Compilation F->G H Statistical Analysis G->H I Interpretation of Results H->I J Generate Report & Recommendations I->J

Caption: General workflow for sensory evaluation of a new flavoring agent.

References

Application Notes and Protocols: Tiglic Acid in Perfume Formulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tiglic acid in perfume formulations, including its odor profile, quantitative data, and detailed experimental protocols for its evaluation.

Introduction

This compound, a monocarboxylic unsaturated organic acid, is a valuable ingredient in the flavor and fragrance industry.[1][2] It is known for its characteristic warm, spicy, and subtly animalic leather-like aroma.[3] While it occurs naturally in sources like croton oil and Roman chamomile, the material used in modern perfumery is primarily synthetic, ensuring high purity and stability.[3] this compound serves as a key component in creating leather, suede, tobacco, amber, and woody fragrance accords, providing depth and a natural-feeling warmth.[3] It is particularly effective as a base note due to its low volatility, anchoring the fragrance for an extended period.[3]

Data Presentation

Table 1: Physicochemical and Olfactory Properties of this compound
PropertyValueSource
Chemical Name (E)-2-Methyl-2-butenoic acid[4]
CAS Number 80-59-1[2]
Molecular Formula C5H8O2[5]
Molecular Weight 100.12 g/mol [5]
Appearance White crystalline flakes[3]
Odor Profile Warm, spicy, leathery, with a subtle animalic nuance.[3] Pungent, acidic, with a brown, ripe, and fruity nuance.[4][3][4]
Odor Type Spicy[4]
Substantivity on blotter > 8 hours[3]
Typical Usage Level Traces to 2% in concentrate (up to 5% possible)[3]
Solubility Soluble in alcohol and ether; slightly soluble in water.[5]
Table 2: Odor Profile of Selected this compound Esters
Ester NameOdor ProfileApplication NotesSource
Ethyl Tiglate Sweet, fruity, green, with anise and licorice nuances.Used in berry, pineapple, and other tropical fruit flavors. Also provides warm, nutty, and earthy notes.[6]
Citronellyl Tiglate Very natural, leafy-rosy, geranium, with balsamic fruity undertones.Used in cosmetic rose fragrances, lavender bouquets, and oriental bases. Stable in various cosmetic bases.[7]
Tiglyl Tiglate Light green-fruity with apple-pear and fresh-cut-grass nuances.Used in top notes to modulate citrus, berry, and tropical accords.[8]
Methyl Tiglate Not specified in detail, but used in fragrance formulations.Recommended usage level up to 0.6% in fragrance concentrate.[9]

Experimental Protocols

Protocol 1: Preparation of a Leather Fragrance Accord with this compound

This protocol outlines the preparation of a simplified leather fragrance accord to evaluate the contribution of this compound.

Materials:

  • This compound crystals

  • Perfumer's alcohol (denatured ethanol)

  • Birch tar (rectified)

  • Isobutyl quinoline

  • Castoreum tincture (synthetic)

  • Labdanum absolute

  • Vanillin

  • Glass beakers, pipettes, and a precision digital scale

  • Amber glass storage bottles

Procedure:

  • Prepare a 10% solution of this compound: Dissolve 1g of this compound crystals in 9g of perfumer's alcohol. Gentle warming may be required to fully dissolve the crystals.[3]

  • Prepare dilutions of other potent materials: Prepare 10% dilutions of birch tar and isobutyl quinoline in perfumer's alcohol.

  • Blending the Accord: On the precision scale, weigh the following components into a clean glass beaker in the order listed:

    • Labdanum absolute: 3.0g

    • Vanillin: 0.5g

    • Castoreum tincture (synthetic): 0.2g

    • Birch tar (10% solution): 0.3g

    • Isobutyl quinoline (10% solution): 1.0g

    • This compound (10% solution): 2.0g

    • Perfumer's alcohol: 3.0g

  • Maturation: Stir the blend gently until homogenous. Transfer the accord to a labeled amber glass bottle and allow it to mature for at least 48 hours before evaluation.

Logical Relationship for Leather Accord Formulation

Caption: Formulation of a simplified leather accord.

Protocol 2: Sensory Evaluation of a Fragrance Accord Containing this compound

This protocol describes a triangle test to determine if the addition of this compound produces a perceivable difference in a fragrance accord.

Materials:

  • Two versions of a fragrance accord: one with this compound (Test) and one without (Control).

  • Perfumer's smelling strips.

  • A well-ventilated, odor-neutral sensory evaluation booth.[10]

  • Panel of at least 15 trained sensory panelists.

  • Randomly coded sample vials.

Procedure:

  • Sample Preparation: Dip smelling strips into the "Test" and "Control" accords. Allow the alcohol to evaporate for 30 seconds before presenting to the panelists.

  • Triangle Test Setup: For each panelist, present three coded smelling strips: two from one sample and one from the other. The order of presentation should be randomized for each panelist.

  • Panelist Instructions: Instruct each panelist to smell the three strips from left to right and identify the sample that is different from the other two.

  • Data Collection: Record the responses of each panelist.

  • Analysis: Analyze the data using a binomial test to determine if the number of correct identifications is statistically significant.

Experimental Workflow for Sensory Evaluation

Sensory_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Accord (with this compound) C Dip & Dry Smelling Strips A->C B Prepare Accord (without this compound) B->C D Present 3 Coded Strips (Triangle Test) C->D E Panelist Identifies Odd Sample D->E F Record Responses E->F G Statistical Analysis (Binomial Test) F->G

Caption: Workflow for the sensory evaluation of a fragrance accord.

Protocol 3: Stability Testing of a Perfume Formulation Containing this compound

This protocol outlines an accelerated stability test to evaluate the impact of this compound on the physical and chemical stability of a perfume.

Materials:

  • Perfume formulation containing this compound.

  • Control perfume formulation without this compound.

  • Clear and amber glass vials with airtight caps.

  • Temperature-controlled ovens (e.g., at 40°C and 50°C).

  • UV light exposure chamber.

  • pH meter, viscometer.

  • GC-MS for chemical analysis.

Procedure:

  • Sample Preparation: Fill the clear and amber glass vials with the test and control perfume formulations.

  • Storage Conditions:

    • Place a set of samples in a temperature-controlled oven at 40°C.

    • Place another set under UV light at room temperature.

    • Keep a control set at room temperature in the dark.

  • Evaluation Intervals: Evaluate the samples at specified time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • Physical Evaluation: At each interval, visually inspect the samples for changes in color, clarity, and phase separation. Measure the pH and viscosity.

  • Olfactory Evaluation: A trained perfumer or sensory panel should evaluate the odor profile of the samples for any significant changes from the initial scent.

  • Chemical Analysis: Use GC-MS to quantify the concentration of this compound and other key fragrance components to monitor for degradation.

Signaling Pathway for Stability Testing

Stability_Pathway cluster_conditions Storage Conditions cluster_evaluation Evaluation at T = 0, 1, 2, 4, 8, 12 weeks Perfume_Sample Perfume with This compound Elevated_Temp 40°C Oven Perfume_Sample->Elevated_Temp UV_Exposure UV Chamber Perfume_Sample->UV_Exposure Room_Temp Room Temp (Dark) Perfume_Sample->Room_Temp Control_Sample Perfume without This compound Control_Sample->Elevated_Temp Control_Sample->UV_Exposure Control_Sample->Room_Temp Physical_Tests Color, Clarity, pH, Viscosity Elevated_Temp->Physical_Tests Olfactory_Test Odor Profile Elevated_Temp->Olfactory_Test Chemical_Analysis GC-MS for Degradation Elevated_Temp->Chemical_Analysis UV_Exposure->Physical_Tests UV_Exposure->Olfactory_Test UV_Exposure->Chemical_Analysis Room_Temp->Physical_Tests Room_Temp->Olfactory_Test Room_Temp->Chemical_Analysis Stability_Assessment Stability_Assessment Physical_Tests->Stability_Assessment Olfactory_Test->Stability_Assessment Chemical_Analysis->Stability_Assessment

Caption: Pathway for accelerated stability testing of a perfume.

Protocol 4: Instrumental Analysis of this compound in Perfume Headspace by GC-MS

This protocol details the use of headspace gas chromatography-mass spectrometry (GC-MS) to analyze the volatility and release of this compound from a perfume matrix.

Materials:

  • Perfume containing a known concentration of this compound.

  • Headspace vials with septa and caps.

  • GC-MS system equipped with a headspace autosampler.

  • DB-5ms capillary column (or equivalent).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the perfume (e.g., 1g) into a headspace vial and seal it.

  • Headspace Parameters:

    • Incubation Temperature: 80°C

    • Incubation Time: 15 minutes

    • Injection Volume: 1 mL of the headspace gas

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50°C (hold for 2 minutes), ramp at 5°C/min to 250°C (hold for 5 minutes).

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 35-350

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify the peak area to determine its relative concentration in the headspace.

Experimental Workflow for GC-MS Headspace Analysis

GCMS_Workflow A Sample Preparation: Perfume in Headspace Vial B Incubation (80°C for 15 min) A->B C Headspace Injection B->C D GC Separation (DB-5ms column) C->D E MS Detection D->E F Data Analysis: Peak Identification & Quantification E->F

Caption: Workflow for GC-MS headspace analysis of this compound.

Conclusion

This compound is a versatile and impactful raw material in perfumery, lending a distinctive warm and spicy leather character to fragrance compositions. Its stability and blending capabilities make it a valuable tool for perfumers. The protocols provided herein offer a framework for the systematic study of this compound in perfume formulations, enabling researchers to quantify its sensory contribution, stability, and release characteristics. Further research to determine the odor thresholds of this compound and its various esters would be highly beneficial for more precise formulation and odor impact prediction.

References

Synthesis of Tiglates for Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tiglates, a class of organic compounds and their derivatives that have garnered significant interest in pharmaceutical research. The focus is on synthetic methodologies relevant to the preparation of biologically active molecules, including the potent anti-cancer agent tigilanol tiglate.

Introduction

Tiglates are esters of tiglic acid, a monocarboxylic unsaturated organic acid. The tiglate moiety is a key structural feature in several natural products exhibiting significant biological activity. A prominent example is tigilanol tiglate (EBC-46), a novel small molecule undergoing clinical investigation for the treatment of various cancers.[1][2] Tigilanol tiglate is a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[3][4] The ability to efficiently synthesize tiglates and their analogues is therefore of high importance for the discovery and development of new therapeutic agents.

This document outlines several key synthetic strategies for preparing tiglates, provides detailed experimental protocols, and presents a summary of their associated quantitative data. Furthermore, it visualizes the critical signaling pathway of tigilanol tiglate and a general experimental workflow for the synthesis and evaluation of tiglate-containing compounds.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for different methods of tiglate synthesis, providing a basis for comparison in terms of yield and reaction scale.

Synthesis MethodProductSubstrate(s)Yield (%)Scale/ConditionsReference(s)
Semi-synthesis from PhorbolTigilanol TiglatePhorbol12 (overall)12 steps, gram scale[1][5]
Grignard Reaction & DehydrationThis compoundAcetoacetic acid, Ethyl bromide, Mg76.5Multi-gram scale
Direct Esterification (H₂SO₄)Ethyl TiglateThis compound, Ethanol48Not specified
Direct Esterification (TiO(acac)₂)Phenylacetyl TiglatePhenylacetic acid, Tiglyl alcohol97 (representative)mmol scale[6]

Experimental Protocols

Protocol 1: Semi-synthesis of Tigilanol Tiglate from Phorbol

This protocol is a multi-step synthesis that transforms the readily available natural product phorbol into the complex therapeutic agent tigilanol tiglate. The overall yield for this 12-step synthesis is approximately 12%, with an average yield per step exceeding 80%.[1][2][5]

Step 1: C20 Silylation

  • To a solution of phorbol in dimethylformamide at 0°C, add imidazole (15 equiv.) followed by tert-butyldimethylsilyl chloride (TBSCl, 7 equiv.).

  • Stir the reaction mixture at 0°C and monitor for completion by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

Step 2: C12,C13 Acetylation and C20 Desilylation

  • Dissolve the silylated phorbol in dichloromethane and add triethylamine (15 equiv.), 4-dimethylaminopyridine (0.3 equiv.), and acetic anhydride (15 equiv.).

  • Stir at room temperature until the acetylation is complete.

  • Cool the reaction to 0°C and add methanol, followed by perchloric acid (25 equiv.) to effect desilylation.

Subsequent steps involve a series of complex chemical transformations including:

  • A singlet oxygen ene reaction.

  • Epoxidation.

  • Tosylation and reductive epoxide opening.

  • Allylic transposition.

  • Acetonide protection.

  • A second epoxidation.

  • Deacetylation.

  • Selective esterification at C13 with (S)-2-methylbutanoic acid.

  • Selective esterification at C12 with this compound using Yamaguchi reagent.

  • Final deprotection of the acetonide.

A detailed, step-by-step protocol with characterization data for each intermediate can be found in the primary literature.

Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration

This two-step procedure provides a reliable method for the gram-scale synthesis of this compound.[7]

Step 1: Synthesis of 2-hydroxy-2-methylbutyric acid

  • To a 2 L reaction flask under a nitrogen atmosphere, add magnesium turnings (17.5 g) and tetrahydrofuran (200 g).

  • Slowly add a solution of ethyl bromide (77.34 g) in tetrahydrofuran dropwise, maintaining the temperature at 35°C to initiate the Grignard reaction. Stir for an additional 30 minutes after the addition is complete.

  • Add HMPA (2.5 g) to the prepared Grignard reagent.

  • Cool the mixture to 20°C and slowly add acetoacetic acid (25 g), ensuring the internal temperature does not exceed 40°C.

  • Allow the reaction to proceed for 2 hours.

  • Cool the reaction to 10-15°C and slowly add 200 g of 15% sulfuric acid to adjust the pH to 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic phases and concentrate under reduced pressure to yield 2-hydroxy-2-methylbutyric acid (Intermediate III).

    • Yield: 83.5%

Step 2: Dehydration to this compound

  • Prepare a 67% sulfuric acid solution by slowly adding 18.5 g of water to 37 g of concentrated sulfuric acid.

  • Add 18.5 g of the intermediate from Step 1 to the sulfuric acid solution and heat the mixture to 140°C under reflux.

  • After cooling in an ice bath, slowly add 100 g of 30% sodium hydroxide solution to adjust the pH to 3-4.

  • Extract the mixture with ethyl acetate (3 x 70 mL).

  • Concentrate the combined organic layers to obtain the crude product.

  • Recrystallize the crude product from an ethanol-water solution (1:3 m/m) to yield white crystalline this compound.

    • Yield: 76.5%

    • Purity: >99% by GC

Protocol 3: Direct Esterification for the Synthesis of Ethyl Tiglate

This protocol describes a general method for the synthesis of tiglate esters through the direct esterification of this compound.

Method A: Sulfuric Acid Catalysis

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in a suitable excess of ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor for completion by TLC or GC.

  • Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by distillation or column chromatography to obtain ethyl tiglate.

    • Yield: 48% (literature value for a similar esterification)

Method B: Titanium Tetrachloride-Assisted Esterification This method offers a mild and efficient alternative for direct esterification.[8]

  • To a solution of this compound (1.0 equiv.) and an alcohol (1.2 equiv.) in dichloromethane, add titanium tetrachloride (1.2 equiv.) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor for completion.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

    • Yield: High yields (up to 97%) have been reported for similar esterifications.[6]

Signaling Pathways and Experimental Workflows

Tigilanol Tiglate Signaling Pathway

Tigilanol tiglate exerts its potent anti-tumor effects primarily through the activation of Protein Kinase C (PKC). This activation triggers a cascade of downstream signaling events, leading to tumor cell death and an inflammatory response that contributes to tumor clearance.

Tigilanol_Tiglate_Signaling_Pathway TT Tigilanol Tiglate PKC Protein Kinase C (PKC) Activation TT->PKC MARCKS MARCKS Phosphorylation PKC->MARCKS MET MET Receptor Phosphorylation (S985) PKC->MET PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT MAPK MAPK Pathway PKC->MAPK NFkB_AP1 NF-κB and AP-1 Activation PKC->NFkB_AP1 Pyroptosis Immunogenic Cell Death (Caspase/Gasdermin E -dependent Pyroptosis) PKC->Pyroptosis induces Apoptosis Apoptosis PI3K_AKT->Apoptosis MAPK->Apoptosis Tumor_Micro Tumor Microenvironment Modulation NFkB_AP1->Tumor_Micro Pyroptosis->Tumor_Micro

Caption: Signaling cascade initiated by Tigilanol Tiglate.

Experimental Workflow: Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a novel tiglate-containing compound for pharmaceutical research.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Tiglate Synthesis (e.g., Grignard, Esterification) Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cell_Culture Cell Line Selection (e.g., Cancer Cell Lines) Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell_Culture->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot for PKC activation) Cytotoxicity->Mechanism Animal_Model Animal Model Selection (e.g., Xenograft model) Mechanism->Animal_Model Efficacy Efficacy Studies (Tumor growth inhibition) Animal_Model->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

Caption: From synthesis to in vivo testing.

References

Application Notes and Protocols: In Vitro Effects of Tiglic Acid on NCI-H716 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro effects of tiglic acid on the human enteroendocrine cell line NCI-H716, with detailed protocols for replication and further investigation. The data presented is based on studies investigating the role of short-chain fatty acids (SCFAs) and their receptors in the regulation of gut hormone expression.

Introduction

This compound is a monocarboxylic unsaturated organic acid that acts as an agonist for Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. The NCI-H716 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model for studying the secretion of gut hormones, including Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY).[1][2][3] This document outlines the experimental evidence for this compound's effect on PYY gene expression in NCI-H716 cells and provides the necessary protocols to study these effects.

Data Presentation

The primary documented effect of this compound on NCI-H716 cells is the upregulation of PYY gene expression.

CompoundConcentrationIncubation TimeTarget GeneObserved Effect (Relative Expression)Reference
This compound100 µM24 hoursPYYSignificant upregulation (similar in magnitude to Acetate)[4]
Acetate2 mM24 hoursPYY~2-fold increase[5]
Propionate2 mM24 hoursPYY~40-fold increase[5]
Butyrate2 mM24 hoursPYY~120-fold increase[5]

Note: While the primary study focused on PYY, NCI-H716 cells are also known to secrete GLP-1. However, the direct effect of this compound on GLP-1 secretion was not detailed in the reference literature.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Larraufie et al., 2018.[1][5]

NCI-H716 Cell Culture

A foundational protocol for the successful cultivation of NCI-H716 cells is crucial for ensuring the reproducibility of experimental results.

  • Cell Line: NCI-H716 (human colorectal adenocarcinoma)

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are grown in suspension at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are often seeded onto plates coated with a basement membrane matrix (e.g., Matrigel) to promote adhesion and differentiation.

  • Sub-culturing: Gently pipette the cell suspension to break up clumps. A small portion of the cell suspension is then transferred to a new flask containing fresh growth medium.

This compound Treatment for Gene Expression Analysis

This protocol details the treatment of NCI-H716 cells with this compound to analyze its effect on PYY gene expression.

  • Cell Seeding: Seed NCI-H716 cells in Matrigel-coated 24-well plates at a density that allows for optimal growth and response.

  • Cell Differentiation: Allow cells to adhere and differentiate for a period of 48-72 hours.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the cell culture medium to achieve the final working concentration.

  • Treatment: Replace the culture medium with fresh medium containing 100 µM this compound. A vehicle control (medium with the same concentration of solvent) should be run in parallel.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit). Extract total RNA according to the manufacturer's protocol.

Gene Expression Analysis by RT-qPCR

Following RNA extraction, Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the changes in PYY gene expression.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix, cDNA template, and specific primers for the PYY gene and a reference gene (e.g., β-actin).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the PYY expression to the reference gene and comparing the treatment group to the vehicle control.

Visualizations

Signaling Pathway of this compound in NCI-H716 Cells

Tiglic_Acid_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus This compound This compound FFA2 FFA2 (GPR43) This compound->FFA2 G_Protein G-protein Activation FFA2->G_Protein Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK/ERK pathway) G_Protein->Downstream Transcription_Factors Transcription Factor Activation Downstream->Transcription_Factors PYY_Gene PYY Gene Transcription_Factors->PYY_Gene Binds to promoter PYY_mRNA PYY mRNA Upregulation PYY_Gene->PYY_mRNA Transcription

Caption: this compound signaling pathway in NCI-H716 cells.

Experimental Workflow for Analyzing this compound Effects

Experimental_Workflow start Start: NCI-H716 Cell Culture seed_cells Seed cells on Matrigel-coated plates start->seed_cells differentiate Allow cells to differentiate (48-72h) seed_cells->differentiate prepare_treatment Prepare 100 µM this compound solution differentiate->prepare_treatment treat_cells Treat cells for 24 hours prepare_treatment->treat_cells harvest_cells Harvest cells and extract total RNA treat_cells->harvest_cells cDNA_synthesis Reverse Transcription (cDNA synthesis) harvest_cells->cDNA_synthesis qPCR Perform RT-qPCR for PYY and reference gene cDNA_synthesis->qPCR analyze_data Analyze data using 2-ΔΔCt method qPCR->analyze_data end_point End: Determine relative PYY gene expression analyze_data->end_point

Caption: Workflow for PYY gene expression analysis.

Conclusion

The available data indicates that this compound, acting as an FFA2 agonist, upregulates PYY gene expression in NCI-H716 cells. These findings provide a basis for further investigation into the role of this compound and FFA2 signaling in the regulation of gut hormone production. The provided protocols offer a framework for researchers to explore these mechanisms and to investigate other potential effects of this compound, such as its impact on GLP-1 secretion and other cellular processes in NCI-H716 cells.

References

Lack of Scientific Evidence on Tiglic Acid for Obesity and Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant absence of research investigating the role of tiglic acid in the context of obesity and diabetes. Despite extensive searches for preclinical or clinical studies, no quantitative data, experimental protocols, or established signaling pathways linking this compound to these metabolic conditions are currently available.

This compound is a monounsaturated fatty acid that is known to be a metabolite in the breakdown of the amino acid isoleucine. However, its physiological effects and potential therapeutic applications, particularly concerning obesity and diabetes, remain unexplored in the scientific community.

Our in-depth search for information on this topic did not yield any studies detailing the effects of this compound on key metabolic parameters such as:

  • Body weight and composition

  • Blood glucose levels and insulin sensitivity

  • Lipid profiles, including triglycerides and cholesterol

  • Adipocyte (fat cell) function and differentiation

Furthermore, there is no published research on the molecular mechanisms through which this compound might influence metabolic pathways central to obesity and diabetes, such as the activation of AMP-activated protein kinase (AMPK) or the modulation of peroxisome proliferator-activated receptor gamma (PPARγ).

Given the current void of research, it is not possible to provide detailed application notes, experimental protocols, or data-driven summaries for the use of this compound in obesity and diabetes studies. Any investigation into this area would be entering a novel field of research.

For professionals interested in exploring the potential of novel fatty acids in metabolic disease, the initial steps would involve foundational in vitro and in vivo studies to determine the basic biological activity of this compound. Such research would need to establish:

  • Safety and Toxicity Profiles: Initial cell culture and animal model studies to determine safe dosage ranges.

  • Basic Metabolic Effects: Screening studies to observe any impact on glucose uptake in cells, adipocyte differentiation, and lipid accumulation.

  • Target Identification: Investigating potential molecular targets and signaling pathways through which this compound might exert any observed effects.

Until such foundational research is conducted and published, the scientific community cannot support the development of detailed protocols or application notes for this compound in the context of obesity and diabetes.

Troubleshooting & Optimization

Technical Support Center: Tiglic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tiglic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions related to improving the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: Several methods are employed for the synthesis of this compound. The most prominent include the Grignard reaction followed by dehydration, and the oxidation of 3-methyl-3-penten-2-one.[1][2] A widely cited and effective laboratory-scale method involves the reaction of an ethyl Grignard reagent with pyruvic acid or α-ketobutyric acid to form the intermediate 2-hydroxy-2-methylbutyric acid.[3] This intermediate is then dehydrated using concentrated sulfuric acid to yield this compound.[1][3] Another method with reported high yields involves the acid-catalyzed dehydration of α-hydroxy-α-methylbutyronitrile.[4]

Q2: What is the difference between this compound and its isomer, angelic acid, and how can I avoid contamination?

A2: this compound ((E)-2-methylbut-2-enoic acid) and angelic acid are cis-trans isomers.[5] this compound is the more stable trans-isomer.[4] Angelic acid, the cis-isomer, can sometimes form as a byproduct, and separation can be challenging due to similar physical properties.[4] To minimize the formation of angelic acid, it is crucial to use methods that favor the formation of the more stable this compound. For instance, the method involving the dehydration of α-hydroxy-α-methylbutyronitrile, when performed with cyanohydrin free of the starting ketone, has been shown to produce this compound uncontaminated by angelic acid.[4]

Q3: What are the primary applications of this compound?

A3: this compound is utilized as a flavoring agent in foods and beverages, contributing caramel, sweet, and fruity notes to products like rum, bread, and jams.[1][3] Its ester derivatives have a broader application in the formulation of fragrances and perfumes.[1][5]

Q4: What safety precautions should be taken during this compound synthesis?

A4: Standard laboratory safety protocols should be strictly followed. Many synthesis routes involve hazardous materials. For example, the Grignard reaction is moisture-sensitive and requires an inert atmosphere (e.g., nitrogen).[1] Some older methods may involve highly toxic reagents like sodium cyanide, which should be avoided if possible.[3] The use of concentrated sulfuric acid for dehydration requires careful handling due to its corrosive nature.[1][3] this compound itself is a skin and eye irritant, and inhalation can cause respiratory tract irritation.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide for this compound Synthesis

This guide addresses specific issues that may arise during the Grignard reaction and subsequent dehydration, a common synthesis route.

Problem Possible Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate. - Wet glassware or solvent (tetrahydrofuran).- Magnesium turnings are oxidized/passivated.- Ensure all glassware is oven-dried and the solvent is anhydrous.[1]- Briefly crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[1]
Low yield of the intermediate (2-hydroxy-2-methylbutyric acid). - Reaction temperature was too high during the addition of pyruvic acid, leading to side reactions.- Incomplete Grignard reagent formation.- Maintain the internal reaction temperature below 40°C during the addition of the ketoacid.[1][3]- Ensure the Grignard reagent has fully formed before adding the substrate.[1]
Final product is an oily mixture, not a white crystalline solid. - Incomplete dehydration of the intermediate.- Presence of unreacted starting materials or byproducts.- Contamination with the cis-isomer, angelic acid.[4]- Ensure the sulfuric acid concentration is at least 67% and the reflux temperature (130-150°C) is maintained for the specified time (2-4 hours).[3]- Purify the crude product by recrystallization using an ethanol-water solution.[1][3]
Low yield in the final dehydration and purification step. - Incorrect pH during workup, leading to loss of product in the aqueous phase.- Insufficient extraction.- Loss of product during recrystallization.- Carefully adjust the pH to 3-4 after neutralization to ensure the carboxylic acid is protonated and extractable.[1][3]- Perform multiple extractions with ethyl acetate (e.g., 3x70mL) to maximize recovery.[1][3]- Optimize the solvent ratio (e.g., ethanol/water at 1:3 m/m) and cooling process during recrystallization to minimize loss.[3]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from different synthesis routes for this compound, allowing for easy comparison of yields.

Synthesis Method Key Reagents Intermediate Reported Yield Reference(s)
Grignard Reaction & Dehydration Ethyl bromide, Magnesium, Pyruvic acid, H₂SO₄ (≥67%)2-hydroxy-2-methylbutyric acid83.5% (Intermediate), 76.5% (Final Product)[1][3][6]
Cyanohydrin Dehydration & Hydrolysis 2-Butanone, HCN, H₂SO₄ (100%)α-hydroxy-α-methylbutyronitrile40-53% (based on 2-butanone)[4]
Oxidation of 3-methyl-3-penten-2-one 3-methyl-3-penten-2-one, Sodium hypochlorite, NaOHN/AHigh yield (quantitative value not specified)[2][7]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Dehydration

This protocol is adapted from a patented method and provides a reliable route to this compound.[3]

Step 1: Synthesis of 2-hydroxy-2-methylbutyric acid (Intermediate)

  • To a 2L reaction flask under a nitrogen atmosphere, add 17.5g of magnesium turnings and 200g of tetrahydrofuran (THF).[1]

  • Slowly add a solution of 77.34g of ethyl bromide in 200g of THF dropwise. Maintain the temperature at 35°C until the Grignard reaction initiates.[1]

  • After the addition is complete, continue stirring for 30 minutes.[1]

  • Add 2.5g of HMPA (hexamethylphosphoramide) or DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as an auxiliary agent.[3]

  • Cool the system to 20°C and slowly add 25g of pyruvic acid, ensuring the internal temperature does not exceed 40°C.[1][3]

  • Once the addition is complete, allow the reaction to proceed for 2 hours.[1]

  • Cool the mixture to 10-15°C and quench the reaction by slowly adding 200g of 15% sulfuric acid, adjusting the final pH to 3-4.[1][3]

  • Extract the aqueous phase three times with 150mL of ethyl acetate.[1]

  • Combine the organic phases and concentrate under reduced pressure to obtain the intermediate, 2-hydroxy-2-methylbutyric acid. The expected yield is approximately 83.5%.[1][3]

Step 2: Dehydration to this compound

  • Prepare a 67% sulfuric acid solution by slowly adding 37g of concentrated sulfuric acid to 18.5g of water.[1][3]

  • Add 18.5g of the intermediate from Step 1 to the sulfuric acid solution.[1]

  • Heat the mixture to reflux at an external temperature of 140°C for 2-4 hours.[3][6]

  • Cool the reaction mixture in an ice bath.[1]

  • Slowly neutralize the mixture by adding 100g of 30% sodium hydroxide solution, adjusting the pH to 3-4.[1][3]

  • Extract the solution three times with 70mL of ethyl acetate.[1]

  • Concentrate the combined organic extracts to obtain the crude product.[1]

  • Recrystallize the crude product from an ethanol-water solution (mass ratio 1:3) to yield pure, white crystalline this compound. The expected yield is approximately 76.5%.[3][6]

Protocol 2: Synthesis via Cyanohydrin Dehydration

This protocol is based on a method reported to produce high yields of pure this compound.[4]

Step 1: Formation of α-hydroxy-α-methylbutyronitrile

  • Prepare the cyanohydrin from 2-butanone using standard procedures. It is critical to ensure the resulting α-hydroxy-α-methylbutyronitrile is free of appreciable amounts of unreacted ketone to avoid side reactions.[4]

Step 2: Dehydration and Hydrolysis to this compound

  • Carefully add the purified α-hydroxy-α-methylbutyronitrile to 100% sulfuric acid at a controlled temperature.

  • Following the initial reaction, add 40 moles of water (e.g., 720 mL for a large-scale reaction) to hydrolyze the intermediate.[4]

  • Add anhydrous sodium sulfate to the solution.[4]

  • Isolate the this compound from the reaction mixture via steam distillation.[4]

  • Collect the distillate in a receiver cooled in an ice bath. The solid this compound will crystallize.[4]

  • Collect the solid product by filtration. The expected yield is 40-53% based on the initial amount of 2-butanone.[4]

Visualizations

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration & Purification reagents Mg, Ethyl Bromide, THF (Inert Atmosphere) grignard Ethylmagnesium Bromide (Grignard Reagent) reagents->grignard addition Addition Reaction (Temp < 40°C) grignard->addition pyruvic Pyruvic Acid + HMPA/DMPU pyruvic->addition quench Quench with 15% H₂SO₄ (pH 3-4) addition->quench extract1 Ethyl Acetate Extraction quench->extract1 intermediate Intermediate: 2-hydroxy-2-methylbutyric acid extract1->intermediate dehydration Dehydration with 67% H₂SO₄ (Reflux at 140°C) intermediate->dehydration neutralize Neutralize with 30% NaOH (pH 3-4) dehydration->neutralize extract2 Ethyl Acetate Extraction neutralize->extract2 crude Crude this compound extract2->crude recrystal Recrystallization (Ethanol/Water) crude->recrystal product Pure this compound recrystal->product G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Dehydration & Isolation ketone 2-Butanone + HCN cyanohydrin α-hydroxy-α-methylbutyronitrile ketone->cyanohydrin purify Purification (Remove unreacted ketone) cyanohydrin->purify pure_cyano Pure Intermediate purify->pure_cyano dehydrate React with 100% H₂SO₄ pure_cyano->dehydrate hydrolyze Hydrolyze with Water dehydrate->hydrolyze steam Steam Distillation hydrolyze->steam collect Collect Solid from Distillate steam->collect product Pure this compound collect->product

References

Preventing isomerization of tiglic acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of tiglic acid to angelic acid during experiments.

Troubleshooting Guide: Preventing Isomerization of this compound

This guide addresses common issues that may lead to the unwanted isomerization of this compound.

Symptom Potential Cause Recommended Solution
Unexpected presence of angelic acid in analytical results (e.g., HPLC, NMR). Photoisomerization: Exposure of this compound solutions or samples to light, particularly UV light, can induce the conversion from the trans-isomer (this compound) to the cis-isomer (angelic acid).[1]Work in low-light conditions or use amber-colored glassware. Protect solutions and samples from direct light sources. When possible, perform experimental manipulations in a fume hood with the sash lowered and the light off.
Inconsistent analytical results between replicate samples. Inconsistent light exposure: Varying exposure to ambient light during sample preparation and analysis can lead to different levels of isomerization in each sample.Standardize light conditions for all samples. Use aluminum foil to wrap sample vials and containers to ensure minimal light exposure.
Loss of this compound purity over time during storage. Improper storage conditions: Prolonged exposure to light and elevated temperatures during storage can promote isomerization.Store this compound as a solid in a tightly sealed, amber-colored vial in a refrigerator (approximately 4°C). [2] For solutions, prepare them fresh and use them promptly. If storage of solutions is necessary, store them in the dark at low temperatures.
Appearance of angelic acid peak after purification steps. Harsh experimental conditions: Although photoisomerization is the primary concern, extreme pH or high temperatures during extraction, purification, or other workup procedures could potentially contribute to isomerization.Maintain a neutral to slightly acidic pH. Avoid strongly basic conditions. Use the lowest effective temperatures for all experimental steps, such as extraction and solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization?

A1: The primary cause of isomerization from this compound (trans-2-methyl-2-butenoic acid) to its cis-isomer, angelic acid, is photoisomerization.[1] Exposure to light, especially ultraviolet (UV) radiation, provides the energy required to overcome the rotational barrier of the carbon-carbon double bond, leading to the formation of the thermodynamically less stable angelic acid.

Q2: How can I store this compound to minimize isomerization?

A2: this compound should be stored as a solid in a cool, dry, and dark place.[2] It is recommended to store it in a tightly closed container, preferably made of amber glass, and kept in a refrigerator at approximately 4°C.[2]

Q3: Are there any specific solvents I should avoid when working with this compound?

A3: While this compound is soluble in various organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, the choice of solvent is less critical than the exclusion of light.[3] However, it is good practice to use high-purity, degassed solvents to prevent potential side reactions. For long-term storage of solutions, which is generally not recommended, photochemically inert solvents should be chosen.

Q4: Can pH influence the isomerization of this compound?

A4: While photoisomerization is the main driver, extreme pH conditions, particularly strongly basic solutions, can potentially facilitate isomerization or other reactions of α,β-unsaturated carboxylic acids. It is advisable to maintain experimental conditions at a neutral or slightly acidic pH to ensure the stability of this compound.

Q5: How can I confirm if my this compound sample has isomerized?

A5: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to detect and quantify the presence of angelic acid in your this compound sample. A detailed HPLC protocol is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound and Angelic Acid

This protocol provides a method to separate and quantify this compound and its isomer, angelic acid. This method is adapted from established HPLC methods for organic acids.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v). The exact ratio may need to be optimized for your specific column and system.

3. Standard Preparation:

  • Prepare individual stock solutions of this compound and angelic acid in the mobile phase (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solutions to known concentrations.

4. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Run Time: Approximately 10-15 minutes (adjust as needed to ensure elution of both isomers).

6. Data Analysis:

  • Identify the peaks for this compound and angelic acid based on the retention times of the standards.

  • Quantify the amount of each isomer in the sample by comparing the peak areas to the calibration curves.

Visualizations

Logical Flowchart for Preventing this compound Isomerization

Troubleshooting this compound Isomerization start Experiment with this compound check_isomerization Is Angelic Acid Detected? start->check_isomerization protect_light Implement Light Protection (Amber Vials, Low Light) check_isomerization->protect_light Yes success Isomerization Prevented check_isomerization->success No control_temp Control Temperature (Low Temp Storage/Processing) protect_light->control_temp control_ph Maintain Neutral/Slightly Acidic pH control_temp->control_ph reanalyze Re-analyze Sample control_ph->reanalyze reanalyze->check_isomerization further_troubleshoot Further Troubleshooting Needed reanalyze->further_troubleshoot

Caption: Troubleshooting flowchart for identifying and mitigating this compound isomerization.

Photoisomerization Pathway of this compound

Photoisomerization of this compound to Angelic Acid tiglic This compound (trans-isomer) angelic Angelic Acid (cis-isomer) tiglic->angelic Isomerization angelic->tiglic Reversion light Light (hν) light->tiglic light->angelic

Caption: Diagram illustrating the light-induced isomerization of this compound to angelic acid.

References

Technical Support Center: Troubleshooting Tiglic Acid Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for tiglic acid. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common stability issues encountered with this compound in aqueous solutions. The following guides and FAQs address specific experimental challenges to ensure the integrity of your results.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems observed during the handling and analysis of this compound solutions.

Q1: I've observed a progressive loss of concentration in my aqueous this compound stock solution. What are the likely causes and how can I prevent this?

Answer: The loss of this compound concentration, often referred to as degradation, is a common issue stemming from its chemical structure—specifically the α,β-unsaturated carboxylic acid moiety.[1] This structure is susceptible to several environmental factors.

Potential Causes:

  • Isomerization: The most common degradation pathway is the conversion of this compound (the trans-isomer) to its more stable cis-isomer, angelic acid.[2][3] This process can be accelerated by exposure to light, heat, or certain catalysts.

  • pH-Related Instability: As a carboxylic acid, this compound can react with bases.[4][5] Highly alkaline or acidic conditions can potentially catalyze degradation or isomerization.

  • Oxidation: The double bond in the this compound molecule is susceptible to reaction with oxidizing agents.[1][4][6]

  • Improper Storage: Exposure to elevated temperatures and UV light can significantly accelerate degradation.[7][8]

Recommended Solutions:

  • Control pH: Prepare solutions using a buffer system, ideally in the weakly acidic to neutral pH range. Avoid strongly acidic or basic conditions.

  • Protect from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photo-isomerization.[7][8]

  • Control Temperature: Store stock solutions and working samples in a refrigerator at 2-8°C.[6] For long-term storage, consider storing aliquots at -20°C.

  • Use Fresh Solutions: Whenever possible, prepare solutions fresh on the day of use.

  • Inert Atmosphere: If working with oxygen-sensitive materials, de-gas the solvent and consider blanketing the solution with an inert gas like nitrogen or argon.

Below is a workflow to help troubleshoot observed degradation.

G cluster_troubleshooting Troubleshooting Workflow start Degradation Observed (e.g., Loss of Assay Peak) check_storage Review Storage Conditions start->check_storage check_ph Analyze Solution pH start->check_ph check_oxidation Check for Oxidants start->check_oxidation sol_storage_temp Action: Store at 2-8°C check_storage->sol_storage_temp Temp > 8°C? sol_storage_light Action: Use Amber Vials check_storage->sol_storage_light Exposed to Light? sol_ph Action: Use Buffered Solution (pH 4-7) check_ph->sol_ph pH < 4 or > 8? sol_oxidation Action: De-gas Solvent check_oxidation->sol_oxidation Oxidizing agents present?

A workflow for troubleshooting this compound degradation.
Q2: My HPLC analysis shows a new, closely eluting peak appearing over time. What is this impurity?

Answer: The most probable identity of this new peak is angelic acid . This compound and angelic acid are cis-trans isomers, with this compound being the trans form ((2E)-2-methylbut-2-enoic acid) and angelic acid being the cis form ((2Z)-2-methylbut-2-enoic acid).[3]

The conversion between these two forms is a well-documented isomerization reaction.[2][9][10] Exposure to ultraviolet (UV) light is a known catalyst for the isomerization of this compound to angelic acid.[7][8] Since they are geometric isomers, they often have very similar physicochemical properties, leading to closely eluting peaks in reversed-phase HPLC.

G tiglic This compound (trans-isomer) angelic Angelic Acid (cis-isomer) tiglic->angelic UV Light / Heat / Catalyst angelic->tiglic Equilibrium

Isomerization pathway between tiglic and angelic acid.
Q3: Are there specific pH values or buffer systems that should be avoided when formulating with this compound?

Answer: Yes. As a carboxylic acid, this compound will donate a proton in the presence of a base.[4][5] While specific pH-rate profile data is not extensively published, general chemical principles suggest that extreme pH conditions should be avoided.

  • Strongly Alkaline Conditions (pH > 8): High pH can lead to salt formation and may catalyze isomerization or other degradative reactions at the double bond.

  • Strongly Acidic Conditions (pH < 4): While more stable than in alkaline conditions, very low pH might also promote unwanted reactions over extended periods.

  • Reactive Buffers: Avoid buffers containing components that could react with this compound, such as those with amine groups (e.g., Tris) if there is a potential for amide bond formation under certain conditions, or buffers that may contain trace metals that could catalyze oxidation.

Recommendation: Phosphate or acetate buffers are generally suitable choices for maintaining a stable pH in the weakly acidic to neutral range for many carboxylic acids. A pH stability screening study is always recommended for your specific formulation.

Experimental Protocols

To investigate the stability of this compound under various stress conditions, a Forced Degradation Study is essential. This helps identify potential degradation products and establish a stability-indicating analytical method.[11][12]

Protocol: Forced Degradation Study for this compound

1. Objective: To assess the stability of this compound in aqueous solution under various stress conditions as mandated by ICH guidelines (Q1A/Q1B) and to generate potential degradation products for analytical method validation.[11][12]

2. Materials:

  • This compound Reference Standard

  • HPLC Grade Water

  • HPLC Grade Acetonitrile

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • Class A Volumetric Glassware

  • Calibrated pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber

  • Temperature-controlled oven

3. Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

4. Stress Conditions: For each condition, a parallel control sample (this compound solution stored at 2-8°C, protected from light) should be analyzed. The goal is to achieve 5-20% degradation.[13]

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

    • Heat at 60°C for 2 hours.[11]

    • Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 30 minutes.[11]

    • Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute to a final concentration of ~100 µg/mL.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of ~100 µg/mL.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the this compound solution in a temperature-controlled oven at 70°C for 48 hours.

    • Cool and dilute to a final concentration of ~100 µg/mL.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose the this compound solution to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[14]

    • A dark control sample wrapped in foil should be placed in the same chamber.

    • After exposure, dilute to a final concentration of ~100 µg/mL.

    • Analyze both the exposed and dark control samples by HPLC.

Data & Stability Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₅H₈O₂[6]
Molecular Weight 100.12 g/mol [6]
Appearance White crystalline solid[6][15]
Melting Point 61-64 °C[4]
Boiling Point 198.5 °C[6]
Solubility Sparingly soluble in cold water; soluble in hot water, alcohol, and ether.[6]
Isomeric Form trans-2-methyl-2-butenoic acid[2][3]
Table 2: Summary of this compound Stability and Degradation Factors
Stress FactorPotential Degradation PathwayObserved OutcomeRecommended Mitigation Strategy
Light (UV) Photo-isomerizationFormation of angelic acid, loss of parent peak.Store in amber containers or protect from light.[7][8]
High Temperature Isomerization, Oxidation, DecompositionIncreased degradation rate, potential formation of multiple products.Store solutions at refrigerated temperatures (2-8°C).[6][16]
Alkaline pH (>8) Base-catalyzed isomerization/hydrolysisRapid loss of this compound.Maintain pH in the weakly acidic to neutral range using buffers.
Strong Oxidation Oxidation of the double bondFormation of oxidized species, loss of parent peak.Avoid contact with strong oxidizing agents; use degassed solvents.[4][5][6]

References

Technical Support Center: Optimization of Tiglic Acid Extraction from Croton Oil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of tiglic acid from croton oil (Croton tiglium). This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound in croton oil?

A1: this compound is a naturally occurring monocarboxylic unsaturated organic acid found in croton oil.[1][2][3] While the exact concentration can vary depending on the source and processing of the oil, it is considered a minor component. The oil is primarily composed of various fatty acids and their esters.[4]

Q2: What are the main challenges in isolating this compound from croton oil?

A2: The primary challenges include:

  • Low Concentration: this compound is not abundant in croton oil, making its isolation in high yields difficult.

  • Complex Matrix: Croton oil is a complex mixture of triglycerides, free fatty acids, and other compounds, which can interfere with the separation process.[4]

  • Presence of Isomers: this compound exists as a cis-trans isomer with angelic acid, which have very similar chemical properties, making their separation challenging.

  • Potential for Emulsion Formation: During liquid-liquid extraction steps, the presence of fatty acids and other surfactant-like molecules can lead to the formation of stable emulsions, complicating phase separation.

Q3: Is saponification a necessary step for extracting this compound?

A3: Saponification, or alkaline hydrolysis, is a highly effective method for liberating this compound from its esterified form (triglycerides) within the croton oil.[2][5] This process converts the esters into carboxylate salts (soaps) and glycerol. Subsequent acidification then protonates the carboxylate salts to yield the free fatty acids, including this compound, which can then be separated.[6] While direct solvent extraction of the oil can yield some free this compound, saponification is crucial for maximizing the total yield from the oil.

Q4: What analytical techniques are suitable for quantifying this compound in extracts?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the separation and quantification of organic acids like this compound.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the acid to its methyl ester.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Yield of Crude Oil from Solvent Extraction
  • Possible Cause: Inefficient extraction due to inappropriate solvent, particle size, or extraction time.

  • Solution:

    • Solvent Selection: Ensure the use of an appropriate solvent. Non-polar solvents like n-hexane are effective for extracting the oil from the seeds.[9] The polarity of the solvent significantly impacts extraction efficiency.[10][11][12]

    • Particle Size: The croton seeds should be properly ground to a fine powder to increase the surface area for solvent penetration.

    • Extraction Time and Temperature: Optimize the extraction time and temperature. Prolonged extraction times and elevated temperatures can increase the oil yield, but excessive heat should be avoided to prevent degradation of target compounds.[2]

    • Solid-to-Solvent Ratio: Ensure an optimal ratio of crushed seeds to solvent to maximize extraction efficiency.

Problem 2: Formation of a Stable Emulsion During Liquid-Liquid Extraction
  • Possible Cause: The presence of high concentrations of fatty acids and other amphiphilic molecules in the saponified mixture.

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.

    • Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.

    • Centrifugation: If the emulsion persists, centrifugation can be an effective method to separate the layers.

    • Filtration: Passing the mixture through a bed of celite or glass wool can sometimes help to break up the emulsion.

Problem 3: Poor Separation of this compound from Other Fatty Acids in HPLC
  • Possible Cause: Inadequate mobile phase composition, incorrect column selection, or co-elution with structurally similar compounds.

  • Solution:

    • Mobile Phase Optimization: Adjust the polarity and pH of the mobile phase. For reversed-phase HPLC, a gradient elution with an acidified aqueous phase (e.g., with formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used for separating organic acids.[7]

    • Column Selection: Use a column with a suitable stationary phase. A C18 column is commonly used for the separation of fatty acids. For challenging separations of small organic acids, an ion-exclusion column might provide better resolution.[13]

    • Method Development: Systematically vary the gradient slope, flow rate, and column temperature to optimize the separation.

Problem 4: Co-elution of this compound and Angelic Acid
  • Possible Cause: These are geometric isomers with very similar physicochemical properties.

  • Solution:

    • High-Resolution Chromatography: Utilize a high-resolution HPLC column and carefully optimize the mobile phase composition. A shallow gradient may be necessary to resolve the two isomers.

    • Isomerization-Distillation: In some cases, it is possible to take advantage of the different boiling points of the methyl esters of tiglic and angelic acids. A process of isomerization followed by distillation can be used to separate them.[14] This is a more advanced technique that may not be suitable for all laboratory settings.

Quantitative Data Presentation

The yield of this compound can be influenced by various parameters at each stage of the process. The following tables provide an overview of expected yields and the impact of key variables.

Table 1: Optimization of Crude Croton Oil Extraction

ParameterCondition 1Condition 2Condition 3Typical Oil Yield (%)
Solvent n-HexaneEthanolSupercritical CO₂30-45
Extraction Method MacerationSoxhletSFE
Time (hours) 14452
Temperature (°C) 257060
Solid:Solvent Ratio (g/mL) 1:51:10N/A

Note: Data is compiled from various sources and represents typical ranges. Actual yields may vary. SFE: Supercritical Fluid Extraction.[9]

Table 2: Illustrative Yield of this compound at Different Purification Stages

StageInput MaterialKey ProcessOutput MaterialIllustrative this compound Purity (%)Illustrative this compound Yield (from crude oil, %)
1 Crude Croton OilSaponification & AcidificationTotal Fatty Acid Mixture5-100.5-1.5
2 Total Fatty Acid MixtureLiquid-Liquid ExtractionEnriched Acidic Fraction20-400.4-1.2
3 Enriched Acidic FractionPreparative HPLCPurified this compound>950.2-0.8

Note: This table provides illustrative data for guidance, as specific yield data for this compound from croton oil is not widely published. The yields are estimates based on the principles of natural product isolation.

Experimental Protocols

Protocol 1: Extraction of Crude Oil from Croton Seeds

This protocol describes a standard Soxhlet extraction method for obtaining crude oil from Croton tiglium seeds.

  • Seed Preparation: Dry the croton seeds at 60°C for 24 hours to reduce moisture content. Grind the dried seeds into a fine powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Accurately weigh approximately 50 g of the powdered croton seeds and place them in a cellulose thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 300 mL of n-hexane.

    • Assemble the Soxhlet apparatus and heat the flask using a heating mantle to 70°C.

    • Allow the extraction to proceed for at least 5 hours, or until the solvent in the extractor arm runs clear.

  • Solvent Removal: After extraction, cool the apparatus and remove the round-bottom flask. Concentrate the n-hexane extract using a rotary evaporator under reduced pressure to yield the crude croton oil.

  • Yield Calculation: Weigh the obtained crude oil and calculate the percentage yield based on the initial weight of the seed powder.

Protocol 2: Saponification and Isolation of Total Fatty Acids

This protocol details the hydrolysis of the crude croton oil to liberate the constituent fatty acids, including this compound.

  • Saponification:

    • In a round-bottom flask, dissolve 20 g of the crude croton oil in 100 mL of 2 M ethanolic potassium hydroxide (KOH).

    • Reflux the mixture with stirring for 2 hours at 80°C.[2] The solution should become clear, indicating the completion of saponification.

  • Ethanol Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

  • Extraction of Unsaponifiable Matter:

    • Dissolve the resulting soap residue in 100 mL of distilled water.

    • Transfer the aqueous solution to a separatory funnel and extract three times with 50 mL portions of diethyl ether to remove any unsaponifiable matter. Discard the organic layers.

  • Acidification:

    • Cool the aqueous soap solution in an ice bath and carefully acidify to pH 2 by dropwise addition of 6 M hydrochloric acid (HCl) with constant stirring. This will precipitate the free fatty acids.

  • Extraction of Fatty Acids:

    • Extract the acidified aqueous solution three times with 50 mL portions of diethyl ether.

    • Combine the organic layers and wash them with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and evaporate the diethyl ether under reduced pressure to obtain the total fatty acid mixture.

Protocol 3: Purification of this compound by Preparative HPLC

This protocol provides a general method for the purification of this compound from the total fatty acid mixture using preparative HPLC.

  • Sample Preparation: Dissolve a known amount of the total fatty acid mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% B to 80% B over 40 minutes.

    • Flow Rate: 15 mL/min.

    • Detection: UV at 210 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow start Croton tiglium Seeds grinding Grinding start->grinding extraction Solvent Extraction (e.g., n-Hexane) grinding->extraction crude_oil Crude Croton Oil extraction->crude_oil saponification Saponification (e.g., Ethanolic KOH) crude_oil->saponification total_fatty_acids Total Fatty Acid Mixture saponification->total_fatty_acids purification Purification (e.g., Preparative HPLC) total_fatty_acids->purification tiglic_acid Purified this compound purification->tiglic_acid

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low this compound Yield

TroubleshootingYield start Low this compound Yield check_extraction Check Crude Oil Extraction Incomplete seed grinding? Inappropriate solvent? Insufficient extraction time/temp? start->check_extraction check_saponification Check Saponification Incomplete hydrolysis? Incorrect alkali concentration? Insufficient reaction time/temp? start->check_saponification check_purification Check Purification Poor HPLC resolution? Incorrect fraction collection? Sample degradation? start->check_purification solution Optimize Parameters check_extraction->solution check_saponification->solution check_purification->solution

Caption: Troubleshooting guide for low this compound yield.

Signaling Pathway of this compound via FFA2 Receptor

FFA2_Signaling tiglic_acid This compound ffa2 FFA2 Receptor tiglic_acid->ffa2 gq11 Gq/11 ffa2->gq11 activates gio Gi/o ffa2->gio activates beta_arrestin β-Arrestin ffa2->beta_arrestin recruits plc PLC gq11->plc activates ac Adenylyl Cyclase gio->ac inhibits pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ [Ca²⁺]i ip3->ca2 pkc PKC dag->pkc cellular_response Cellular Response (e.g., PYY/GLP-1 release, anti-inflammatory effects) ca2->cellular_response pkc->cellular_response camp ↓ cAMP ac->camp camp->cellular_response beta_arrestin->cellular_response

Caption: this compound-mediated FFA2 receptor signaling pathway.

References

Technical Support Center: Tiglic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with tiglic acid solubility in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a monocarboxylic unsaturated organic acid with the chemical formula C₅H₈O₂.[1] It is a solid at room temperature and is characterized as being slightly or sparingly soluble in cold water, though freely soluble in hot water.[2][3] This limited aqueous solubility at physiological pH can pose a significant challenge for in vitro assays, as achieving the desired concentrations in aqueous-based cell culture media without precipitation can be difficult.

Q2: What are the general physicochemical properties of this compound?

Understanding the properties of this compound is crucial for developing effective solubilization strategies.

PropertyValueReference
Molecular Weight100.12 g/mol [2]
Melting Point61-64 °C[3]
pKa4.96 - 5.02[2][3]
AppearanceWhite crystalline solid[2]

Q3: What are the recommended solvents for dissolving this compound?

This compound exhibits solubility in a range of organic solvents. For in vitro studies, it is crucial to select a solvent that is compatible with the cell line and assay being used, and to use it at a final concentration that is non-toxic.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)20 mg/mL (199.76 mM)
Phosphate-Buffered Saline (PBS), pH 7.415 mg/mL (149.82 mM) with ultrasonic and warming to 54°C[3]
EthanolSoluble[2]
EtherSoluble[2]
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
AcetoneSoluble[3]
Water (cold)Sparingly soluble[2]
Water (hot)Freely soluble[2][3]

Troubleshooting Guides to Increase this compound Solubility

If you are encountering issues with this compound solubility in your in vitro assays, consider the following troubleshooting strategies.

Method 1: Using Organic Solvents as a Primary Stock

A common and effective method is to first dissolve this compound in a water-miscible organic solvent at a high concentration to create a stock solution. This stock can then be diluted to the final desired concentration in your aqueous assay medium.

Experimental Protocol: Preparing a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: In a sterile tube, add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder to achieve a high-concentration stock (e.g., 20 mg/mL).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid excessive heat.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C or -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: When preparing your experiment, thaw an aliquot of the stock solution. Dilute the stock solution into your pre-warmed cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is low enough to not affect your cells (typically ≤ 0.5%).

Method 2: pH Adjustment

As a carboxylic acid with a pKa around 5, the solubility of this compound in aqueous solutions is highly dependent on the pH. By increasing the pH of the solution above its pKa, the carboxylic acid group will deprotonate, forming the more soluble tiglate salt.

Experimental Protocol: pH-Mediated Solubilization of this compound

  • Initial Suspension: Suspend the desired amount of this compound in your aqueous buffer or cell culture medium.

  • pH Adjustment: While stirring, slowly add a small amount of a sterile, dilute basic solution (e.g., 1 M NaOH) dropwise to the suspension.

  • Monitoring pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the basic solution until the this compound is fully dissolved. The pH of the final solution should be adjusted to the desired level for your assay, typically around 7.4 for physiological relevance. Be cautious not to overshoot the desired pH.

  • Final pH Check: After the this compound is dissolved, re-adjust the pH to the final desired value using a sterile, dilute acidic solution (e.g., 1 M HCl) if necessary.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter before use.

Method 3: Utilizing Co-solvents and Surfactants

For particularly challenging situations, a combination of solvents and surfactants can be employed to create a stable formulation.

Experimental Protocol: Co-solvent/Surfactant Formulation

This protocol is adapted from a formulation designed for in vivo studies but can be adapted for in vitro use with careful consideration of final component concentrations and potential cellular toxicity.

  • Prepare a DMSO Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Co-solvent Mixture: In a sterile tube, prepare a co-solvent mixture. For example, for a final solution of 2.5 mg/mL this compound, you can use a mixture of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline (or your cell culture medium)

  • Mixing Procedure: a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock in DMSO. Mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix again. c. Finally, add 450 µL of saline or cell culture medium to reach a final volume of 1 mL.

  • Final Concentration: This will result in a 2.5 mg/mL solution of this compound. The final concentrations of the excipients will be 10% DMSO, 40% PEG300, and 5% Tween-80. Note: These concentrations are likely too high for direct application to most cell cultures. This stock would need to be further diluted into the final assay medium, keeping the final excipient concentrations as low as possible.

Method 4: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, thereby increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used for this purpose.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Prepare Cyclodextrin Solution: Prepare a solution of SBE-β-CD in your desired aqueous buffer or saline (e.g., 20% w/v).

  • Prepare this compound Stock: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO.

  • Complexation: Slowly add the this compound stock solution to the stirring cyclodextrin solution. The molar ratio of this compound to cyclodextrin can be optimized, but a 1:1 ratio is a good starting point.

  • Equilibration: Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Solvent Removal (optional): If a solid complex is desired, the solvent can be removed by lyophilization (freeze-drying).

  • Dissolution: The resulting solution or the lyophilized powder can then be dissolved in the cell culture medium to the desired final concentration. A reported formulation achieves ≥ 2.5 mg/mL of this compound in a solution of 10% DMSO and 90% (20% SBE-β-CD in saline).

Signaling Pathways and Experimental Workflows

This compound is known to exert its biological effects through specific signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

This compound-Induced PYY Expression via the FFA2/Gq Pathway

This compound is an agonist of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor (GPCR). In enteroendocrine L-cells, activation of FFA2 by this compound has been shown to upregulate the expression of Peptide YY (PYY), a hormone involved in appetite regulation. This process is primarily mediated through the Gq signaling pathway.[4][5]

Tiglic_Acid_PYY_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FFA2 FFA2 Receptor This compound->FFA2 Binds to Gq Gq protein FFA2->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Downstream Downstream Effectors PKC->Downstream CREB CREB Downstream->CREB Activates PYY_Gene PYY Gene CREB->PYY_Gene Promotes Transcription PYY_mRNA PYY mRNA PYY_Gene->PYY_mRNA

Caption: this compound stimulates PYY gene expression through the FFA2/Gq signaling pathway.

Anti-inflammatory Effects of this compound via the FFA2/Gi Pathway

Derivatives of this compound have demonstrated anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production in macrophages. While the precise mechanism for this compound itself is an area of active research, a plausible pathway involves the activation of the FFA2 receptor coupled to the Gi protein. This can lead to the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway.

Tiglic_Acid_Anti_Inflammatory_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FFA2 FFA2 Receptor This compound->FFA2 Binds to LPS LPS TLR4 TLR4 LPS->TLR4 Gi Gi protein FFA2->Gi Activates IKK IKK TLR4->IKK Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_active Active NF-κB PKA->NFkB_active Inhibits Activation IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB->NFkB_active Becomes Active ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) NFkB_active->ProInflammatory_Genes Promotes Transcription

Caption: Proposed anti-inflammatory mechanism of this compound via the FFA2/Gi pathway.

General Experimental Workflow for Assessing this compound Solubility and Bioactivity

The following workflow outlines the general steps for preparing and testing this compound in an in vitro setting.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A1 Select Solubilization Method A2 Prepare Concentrated Stock Solution A1->A2 A3 Sterile Filter Stock Solution A2->A3 A4 Store Aliquots at -20°C or -80°C A3->A4 B1 Thaw Stock and Prepare Working Dilutions in Cell Culture Medium A4->B1 B2 Treat Cells with This compound B1->B2 B3 Incubate for Desired Time B2->B3 C1 Perform In Vitro Assay (e.g., Cell Viability, Gene Expression, Cytokine Secretion) B3->C1 C2 Data Acquisition and Analysis C1->C2

Caption: General workflow for preparing and using this compound in in vitro assays.

References

Common impurities in commercial tiglic acid and how to remove them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial tiglic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The most common impurity found in commercial this compound is its cis-trans isomer, angelic acid .[1] Other potential impurities can include residual starting materials and byproducts from the synthesis process. Common synthetic routes may introduce impurities such as:

  • Starting materials: 3-methyl-3-penten-2-one, acetaldehyde, and butanone.[2][3]

  • Reagents and intermediates: Residual reagents from processes like Grignard synthesis.[4][5]

  • Degradation products: Oxidative or hydrolytic degradation products may form depending on storage conditions.[2]

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of a this compound sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods to achieve a purity analysis of greater than 98%.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.

Q3: What is the primary physical difference between this compound and its main impurity, angelic acid?

The primary physical difference that can be exploited for separation is their melting points. This compound has a melting point of 64–65°C, while angelic acid has a lower melting point of 45°C.[2] Additionally, their esters may have different boiling points, which can be utilized for separation by distillation. For instance, methyl tiglate has a boiling point of 138-139°C, whereas methyl angelate boils at 128-129°C.[6]

Troubleshooting Guide

This guide addresses common issues related to impurities in this compound during experimental work.

Issue: Inconsistent experimental results or unexpected side reactions.

Possible Cause: The presence of impurities in the commercial this compound may be interfering with the reaction. The most likely culprit is angelic acid, which may exhibit different reactivity due to its stereochemistry.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying and removing impurities from this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is effective for removing less soluble impurities and can significantly enhance the purity of commercial this compound.

Materials:

  • Crude commercial this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot ethanol-water solution. A common ratio is a 1:3 mixture of ethanol to water (by mass).[4]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water solution to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

The effectiveness of purification can be quantified by comparing the purity before and after recrystallization.

Analytical MethodPurity of Commercial this compoundPurity after Recrystallization
HPLCTypically >95%>99%
GC-MSTypically >95%>99.5%

Note: The initial purity of commercial this compound can vary between suppliers. The final purity is dependent on the careful execution of the recrystallization protocol.

Impurity Relationship Diagram

The following diagram illustrates the relationship between this compound and its primary impurity, angelic acid, and the principle of their separation based on physical properties.

ImpurityRelationship TiglicAcid This compound (trans-isomer) Melting Point: 64-65°C Separation Separation Principle TiglicAcid->Separation Isomer of AngelicAcid Angelic Acid (cis-isomer) Melting Point: 45°C AngelicAcid->Separation Isomer of Recrystallization Recrystallization (exploits solubility differences) Separation->Recrystallization

Caption: Relationship between this compound and angelic acid and the separation principle.

References

Technical Support Center: Stabilizing Tiglic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage and handling of tiglic acid.

Troubleshooting Guides

Problem: Visible Changes in this compound Powder (Color Change, Clumping)

Question: My solid this compound, which was initially a white crystalline powder, has started to turn slightly yellow and is clumping together after several months of storage. What could be the cause, and is the material still usable?

Answer:

Discoloration and clumping of this compound powder are often early indicators of degradation. Several factors could be contributing to these changes:

  • Exposure to Light: this compound, like many unsaturated organic compounds, can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods can initiate chemical reactions leading to colored impurities.

  • Moisture Absorption: this compound is hygroscopic and can absorb moisture from the atmosphere, leading to clumping and potentially hydrolysis.

  • Elevated Temperature: Storage at temperatures above the recommended conditions can accelerate degradation pathways.

  • Oxidation: The double bond in this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

Recommended Actions:

  • Evaluate the Extent of Degradation: It is crucial to assess the purity of the this compound before further use. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique for this purpose. This method should be able to separate the intact this compound from its potential degradation products.

  • Review Storage Conditions: Ensure that the this compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place. Refrigeration at 2-8°C is recommended for long-term storage.[1]

  • Consider Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem: Inconsistent Results in Assays Using Stored this compound

Question: I am observing variability in my experimental results (e.g., reaction yields, biological activity) when using a batch of this compound that has been stored for an extended period. Could this be related to its stability?

Answer:

Yes, inconsistent experimental outcomes are a common consequence of using degraded starting materials. The formation of impurities can lead to several issues:

  • Lower Molar Concentration: Degradation reduces the actual concentration of this compound, leading to inaccurate stoichiometry in reactions.

  • Interference from Degradation Products: Impurities may interfere with the intended reaction, inhibit catalysts, or display their own unintended biological activity, confounding experimental results.

  • Isomerization: Although this compound is the more stable trans-isomer compared to its cis-isomer, angelic acid, long-term storage under adverse conditions could potentially lead to a small degree of isomerization, which might affect biological activity or reaction specificity.[2]

Recommended Actions:

  • Purity Re-assessment: Before use, re-analyze the stored this compound using a validated analytical method, such as HPLC or Gas Chromatography (GC), to confirm its purity and quantify any degradation products.

  • Use a Fresh Standard: If possible, compare the performance of the stored this compound against a freshly opened or newly purchased standard to determine if degradation is the root cause of the inconsistency.

  • Purification: If the degradation is minor, purification of the bulk material (e.g., by recrystallization) may be an option to obtain high-purity this compound for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a well-ventilated, cool, and dry place, protected from light.[1] The recommended storage temperature is refrigeration (2-8°C).[1] It should be kept in a tightly sealed, opaque container to prevent moisture absorption and photodegradation.

Q2: What are the primary degradation pathways for this compound?

A2: As an α,β-unsaturated carboxylic acid, this compound is susceptible to several degradation pathways:

  • Oxidation: The double bond can be oxidized, potentially leading to the formation of epoxides, diols, or cleavage products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization to angelic acid or other photochemical reactions.

  • Decarboxylation: While less common for α,β-unsaturated acids under mild conditions, decarboxylation can occur at elevated temperatures.[3]

  • Polymerization: Under certain conditions, the double bond can participate in polymerization reactions.

Q3: How can I monitor the stability of my stored this compound?

A3: A stability-indicating analytical method is essential for monitoring the purity of this compound over time. The most common and reliable technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable HPLC method should be able to separate this compound from its potential degradation products and its geometric isomer, angelic acid.

Q4: Are there any known incompatibilities for this compound during storage or in formulations?

A4: Yes, this compound is incompatible with strong bases, oxidizing agents, and reducing agents. Contact with these substances should be avoided. In formulation development, it is crucial to assess the compatibility of this compound with excipients, as some excipients can promote degradation.[4][5] For instance, excipients with residual peroxides can accelerate oxidative degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature2-8°C (Refrigerated)[1]Minimizes thermal degradation and slows down chemical reactions.
LightProtect from light (use opaque containers)Prevents photodegradation and photo-initiated oxidation.
HumidityDry environment (use tightly sealed containers with desiccant if necessary)Prevents moisture absorption, clumping, and potential hydrolysis.
AtmosphereAmbient (for routine use). Inert gas (e.g., Nitrogen, Argon) for very long-term or high-purity requirements.Minimizes oxidation of the unsaturated double bond.

Experimental Protocols

Protocol 1: Accelerated Stability (Forced Degradation) Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 48 hours. Subsequently, dissolve in methanol to the stock solution concentration.

    • Photodegradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6] Subsequently, dissolve in methanol to the stock solution concentration. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed and validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound under each condition.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products and its cis-isomer, angelic acid.

Suggested Starting HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL

Method Development and Validation:

  • Inject a solution of pure this compound to determine its retention time.

  • Inject a solution of angelic acid to confirm separation from this compound.

  • Inject the stressed samples from the forced degradation study to evaluate the separation of degradation products from the main peak.

  • Optimize the mobile phase composition, gradient, and other parameters as needed to achieve adequate resolution between all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

cluster_storage This compound Storage cluster_stress Potential Stress Factors cluster_degradation Degradation Pathways cluster_analysis Stability Assessment TA This compound (Solid) Light Light Exposure Heat Elevated Temperature Moisture Moisture Oxygen Atmospheric Oxygen PD Photodegradation (e.g., Isomerization) Light->PD TD Thermal Degradation (e.g., Decarboxylation) Heat->TD HD Hydrolysis Moisture->HD OD Oxidation Oxygen->OD HPLC Stability-Indicating HPLC PD->HPLC TD->HPLC HD->HPLC OD->HPLC

Caption: Factors influencing this compound stability and degradation pathways.

cluster_workflow Troubleshooting Workflow for this compound Stability Issues Start Issue Observed (e.g., color change, inconsistent results) CheckStorage Review Storage Conditions (Temp, Light, Humidity) Start->CheckStorage PurityAnalysis Analyze Purity via Stability-Indicating HPLC CheckStorage->PurityAnalysis Conditions OK? CorrectStorage Implement Correct Storage Procedures CheckStorage->CorrectStorage Conditions Not OK? CompareStandard Compare with Fresh Standard PurityAnalysis->CompareStandard Decision Assess Extent of Degradation CompareStandard->Decision Use Material is Usable Decision->Use Degradation within acceptable limits Purify Purify Material (if feasible) Decision->Purify Minor Degradation Discard Discard Material Decision->Discard Significant Degradation Purify->PurityAnalysis CorrectStorage->PurityAnalysis

Caption: Troubleshooting workflow for this compound stability issues.

References

Challenges in the analytical detection of tiglic acid in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analytical detection of tiglic acid in biological samples.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in detecting this compound in biological samples?

The main challenges in the analytical detection of this compound in biological matrices such as urine and plasma include:

  • Low Volatility and High Polarity: As a carboxylic acid, this compound has low volatility, making it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization.

  • Isomeric Interference: this compound has a geometric isomer, angelic acid, which has a very similar chemical structure and properties. Co-elution of these isomers can lead to inaccurate quantification if the chromatographic method does not provide adequate separation.

  • Matrix Effects: Biological samples are complex mixtures containing numerous endogenous compounds (e.g., salts, proteins, other organic acids). These compounds can interfere with the ionization of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS), causing ion suppression or enhancement and affecting the accuracy and precision of the results.[1][2]

  • Sample Stability: The concentration of this compound in biological samples can change over time due to metabolic activity or chemical degradation if not stored properly. It is crucial to adhere to strict storage conditions to ensure sample integrity.[3][4][5]

2. Which analytical techniques are most suitable for this compound quantification?

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common and reliable techniques for the quantification of this compound in biological samples.

  • GC-MS: This technique offers high chromatographic resolution and is a gold standard for organic acid profiling. However, it requires a derivatization step to make this compound volatile. Silylation is a common derivatization method for organic acids.[6][7][8][9]

  • LC-MS/MS: This method is highly sensitive and specific and does not typically require derivatization. It is particularly well-suited for analyzing polar compounds like this compound directly from biological fluids. However, it is more susceptible to matrix effects.[10][11][12]

3. Why is derivatization necessary for GC-MS analysis of this compound?

Derivatization is a chemical modification process used to convert non-volatile compounds into volatile derivatives that can be analyzed by GC-MS. This compound, being a carboxylic acid, is polar and has a low vapor pressure. Derivatization replaces the active hydrogen in the carboxylic acid group with a less polar functional group (e.g., a trimethylsilyl group), which increases its volatility and thermal stability, allowing it to be vaporized in the GC inlet and separated on the chromatographic column.[1][2][9][13]

4. How can I differentiate this compound from its isomer, angelic acid?

The separation of tiglic and angelic acid requires a high-resolution chromatographic method.

  • In GC-MS: The choice of the GC column and the temperature program are critical for separating the derivatized isomers.

  • In LC-MS/MS: Optimization of the mobile phase composition, gradient, and the choice of a suitable C18 or other appropriate column can achieve baseline separation of the two isomers.[14][15] In some cases, ion mobility spectrometry coupled with mass spectrometry can provide an additional dimension of separation based on the ions' shape and size.[15][16]

5. What are the best practices for storing biological samples for this compound analysis?

To ensure the stability of this compound and obtain reliable results, proper sample storage is crucial.

  • Urine: Urine samples should be collected in a sterile, preservative-free container and frozen immediately. For long-term storage, -80°C is recommended to minimize metabolic activity and degradation.[3][4][8] Repeated freeze-thaw cycles should be avoided.[5]

  • Plasma: Blood should be collected in appropriate anticoagulant tubes (e.g., EDTA), and plasma should be separated by centrifugation as soon as possible. The resulting plasma should be stored frozen, preferably at -80°C, until analysis.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS and LC-MS/MS analysis of this compound.

GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) 1. Active sites in the GC system: The polar carboxylic acid group of underivatized this compound or other acidic compounds can interact with active sites in the injector liner or column.[17][18][19][20] 2. Incomplete Derivatization: Not all this compound molecules have been derivatized, leaving polar carboxyl groups exposed. 3. Column Contamination: Buildup of non-volatile matrix components at the head of the column.1. Use a deactivated injector liner. Trim the first few centimeters of the column. 2. Optimize derivatization conditions (reagent volume, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent.[1][9] 3. Bake out the column at a high temperature (within the column's limits). If the problem persists, trim the front end of the column.
Low or No Signal 1. Inefficient Derivatization: The derivatization reaction did not proceed to completion. 2. Degradation of Derivatives: Silyl derivatives are sensitive to moisture and can degrade over time.[13] 3. Injector Issues: The sample may not be transferring efficiently to the column.1. Ensure the derivatization reagent is fresh and not expired. Optimize the reaction conditions. 2. Analyze the samples as soon as possible after derivatization. Ensure all solvents and vials are anhydrous. 3. Check the syringe for blockage. Ensure the injection port temperature is appropriate for the derivatives.
Poor Reproducibility 1. Inconsistent Derivatization: Variability in the derivatization efficiency between samples. 2. Sample Preparation Variability: Inconsistent extraction recovery between samples. 3. Injector Discrimination: The injector may not be transferring all components of the sample to the column with the same efficiency.1. Use a consistent and optimized derivatization protocol. An autosampler can improve the consistency of reagent addition. 2. Use an internal standard to correct for variations in sample preparation and injection volume. 3. Optimize the injection port temperature and injection speed.
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Ion Suppression or Enhancement (Matrix Effects) 1. Co-eluting Matrix Components: Endogenous compounds from the biological sample (e.g., salts, phospholipids) are co-eluting with this compound and interfering with its ionization.[1][2] 2. High Concentration of Salts: High salt content in the sample can suppress the electrospray ionization process.1. Improve sample preparation to remove interfering components (e.g., use solid-phase extraction (SPE) instead of simple protein precipitation). 2. Optimize the chromatographic method to separate this compound from the interfering matrix components. A shallower gradient may improve resolution. 3. Dilute the sample to reduce the concentration of matrix components.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: Interaction of this compound with the column stationary phase or active sites in the flow path. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of carboxylic acids.1. Reduce the injection volume or dilute the sample. 2. Use a high-quality, end-capped column. Ensure the mobile phase is compatible with the column. 3. Adjust the mobile phase pH to ensure this compound is in a consistent ionic state (usually deprotonated for better retention on reversed-phase columns).
Inability to Separate Isomers (Tiglic and Angelic Acid) 1. Insufficient Chromatographic Resolution: The HPLC method is not optimized for isomer separation.[14][15]1. Optimize the mobile phase gradient: Use a shallower gradient around the elution time of the isomers. 2. Try different column chemistries: A different stationary phase (e.g., phenyl-hexyl) might provide better selectivity. 3. Adjust the mobile phase pH and temperature: These parameters can influence the interaction of the isomers with the stationary phase.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of organic acids, including compounds similar to this compound, in biological samples using GC-MS and LC-MS/MS. These values can serve as a benchmark for method development and validation.

Table 1: Representative GC-MS Method Performance for Organic Acids in Urine

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 - 5 µmol/L[21]
Limit of Quantification (LOQ) 0.5 - 15 µmol/L[21]
Recovery 85 - 110%[7]
Intra-day Precision (%RSD) < 10%[22]
Inter-day Precision (%RSD) < 15%[22]

Table 2: Representative LC-MS/MS Method Performance for Organic Acids in Plasma

ParameterTypical ValueReference
Limit of Detection (LOD) 0.05 - 2 ng/mL[23]
Limit of Quantification (LOQ) 0.2 - 10 ng/mL[23]
Recovery 80 - 115%[10]
Intra-day Precision (%RSD) < 15%[12]
Inter-day Precision (%RSD) < 15%[12]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol describes a general procedure for the analysis of this compound in urine using GC-MS with silylation derivatization.

1. Sample Preparation (Extraction)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 3000 rpm for 10 minutes to remove any particulate matter.

  • To 1 mL of the urine supernatant, add an internal standard (e.g., a stable isotope-labeled this compound or another non-endogenous organic acid).

  • Acidify the urine to pH 1-2 with HCl.

  • Perform liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 5-7) and combine the organic layers.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[1][13]

  • Cap the vial tightly and heat at 60°C for 30 minutes.[6]

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Set the injector temperature to 250°C. Use a split or splitless injection mode depending on the expected concentration.

  • Oven Program: Start at a low initial temperature (e.g., 70°C) and ramp up to a final temperature of around 280-300°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

Protocol 2: LC-MS/MS Analysis of this compound in Plasma

This protocol outlines a general procedure for the direct analysis of this compound in plasma using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute this compound. A shallow gradient will aid in separating it from angelic acid.

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition for this compound: Monitor the transition from the precursor ion (m/z of deprotonated this compound) to a characteristic product ion.

Visualizations

Metabolic Pathway of this compound Formation

The following diagram illustrates the catabolic pathway of the amino acid L-isoleucine, which leads to the formation of tiglyl-CoA, a precursor of this compound.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Transamination Methylbutyryl_CoA α-methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Oxidative decarboxylation Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Dehydrogenation Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Tiglic_Acid This compound Tiglyl_CoA->Tiglic_Acid Hydrolysis

Caption: Isoleucine catabolism pathway leading to this compound.

Experimental Workflow for GC-MS Analysis of this compound in Urine

This diagram outlines the key steps in the GC-MS analysis of this compound from a urine sample.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation Extraction Liquid-Liquid Extraction Centrifugation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: GC-MS analytical workflow for urinary this compound.

Troubleshooting Logic for Peak Tailing in GC-MS

This diagram provides a logical flow for troubleshooting peak tailing issues in GC-MS analysis.

Troubleshooting_PeakTailing action_node action_node result_node result_node start Peak Tailing Observed? check_derivatization Is Derivatization Complete? start->check_derivatization check_liner Is Injector Liner Clean & Deactivated? check_derivatization->check_liner Yes optimize_deriv Optimize Derivatization: - Reagent volume - Temperature - Time check_derivatization->optimize_deriv No check_column Is Column Condition Good? check_liner->check_column Yes replace_liner Replace Injector Liner check_liner->replace_liner No trim_column Trim Front of Column check_column->trim_column No resolved Problem Resolved check_column->resolved Yes optimize_deriv->resolved replace_liner->resolved trim_column->resolved

Caption: Troubleshooting decision tree for GC-MS peak tailing.

References

Method refinement for accurate tiglic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for method refinement in accurate tiglic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound? A1: The primary methods for the accurate quantification of this compound, a type of short-chain fatty acid (SCFA), are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and established method. It typically requires a derivatization step to make the volatile this compound more amenable to GC analysis.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity and can often analyze this compound without derivatization, simplifying sample preparation.[3][4][5] This is particularly useful for complex biological matrices.[1]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible method, though generally less sensitive than MS-based techniques.[1][6] Detection relies on the absorption of the carboxyl group.[6]

Q2: Why is derivatization necessary for GC-MS analysis of this compound? A2: Derivatization is a crucial step in GC-MS analysis for compounds like this compound that have low volatility or poor thermal stability. The process modifies the analyte to:

  • Increase Volatility: By converting the carboxylic acid group into a less polar, more volatile ester (e.g., a trimethylsilyl (TMS) ester).[7]

  • Improve Thermal Stability: Protecting the molecule from degradation at the high temperatures used in the GC injector and column.[8]

  • Enhance Peak Shape and Detector Response: Leading to more accurate and reproducible quantification.[8]

Q3: What are "matrix effects" in LC-MS/MS analysis and how can they affect my results? A3: Matrix effects are a significant challenge in LC-MS/MS, occurring when components in the sample matrix (e.g., salts, phospholipids from plasma) co-elute with this compound and interfere with its ionization in the mass spectrometer's source.[9][10] This interference can lead to:

  • Ion Suppression: The most common effect, where the matrix components reduce the ionization efficiency of this compound, resulting in a lower-than-expected signal and inaccurate quantification.[10][11]

  • Ion Enhancement: Less common, where the matrix increases the ionization efficiency, leading to an artificially high signal.[10] These effects can severely compromise the accuracy, precision, and sensitivity of the assay.[9][12]

Q4: How do I choose an appropriate internal standard for this compound quantification? A4: An ideal internal standard (IS) is a compound that is structurally and chemically similar to the analyte but not naturally present in the sample.[1] For this compound, the best choice is a stable isotope-labeled (SIL) version, such as ¹³C- or ²H-labeled this compound. SIL internal standards are considered the gold standard because they co-elute with the analyte and experience nearly identical matrix effects and extraction losses, thus providing the most accurate correction.[3][9] If a SIL-IS is unavailable, a structural analog (another SCFA not present in the sample) can be used, but it may not correct for all sources of variability as effectively.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor/Asymmetric Peak Shape (GC-MS) 1. Incomplete derivatization. 2. Active sites in the GC liner or column. 3. Sample overload.1. Optimize derivatization: Increase reagent concentration (at least 2:1 molar ratio to active hydrogens), temperature, or reaction time. Ensure the sample is completely dry, as moisture can inhibit the reaction. 2. Use a deactivated liner and perform column conditioning. 3. Dilute the sample or reduce the injection volume.
Low Signal Intensity / Poor Sensitivity (LC-MS/MS) 1. Significant ion suppression from matrix effects. 2. Suboptimal mobile phase pH. 3. Poor chromatographic retention. 4. Inefficient ionization in the MS source.1. Improve sample cleanup (e.g., use solid-phase extraction (SPE) instead of simple protein precipitation).[11] Dilute the sample. Modify chromatography to separate this compound from interfering matrix components.[12] 2. Adjust mobile phase pH. Adding a small amount of formic or acetic acid can improve protonation in positive ion mode.[5] 3. Use a column designed for polar compounds (e.g., C18-AQ).[6] 4. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).[5]
High Variability Between Replicates (High %RSD) 1. Inconsistent sample preparation (extraction, derivatization). 2. Uncorrected matrix effects varying between samples. 3. Sample instability.1. Use an automated sample preparation system if available.[8] Ensure precise and consistent pipetting and timing for all steps. 2. Use a stable isotope-labeled internal standard.[3][9] This is the most effective way to correct for variability. 3. Analyze samples immediately after preparation or store them at appropriate low temperatures (e.g., 4°C for short-term, -80°C for long-term).[13]
No Peak Detected or Very Low Recovery 1. Analyte degradation during sample storage or processing. 2. Loss of analyte during extraction or solvent evaporation steps. 3. Incorrect MS parameters (e.g., wrong MRM transition).1. Ensure proper sample collection and storage conditions. Avoid repeated freeze-thaw cycles. 2. This compound is volatile.[14] Use gentle evaporation conditions (e.g., nitrogen stream at low temperature). Optimize the extraction solvent and procedure. 3. Infuse a standard solution of this compound to optimize and confirm the precursor and product ions for MRM analysis.[5]

Experimental Workflows and Methodologies

General Quantification Workflow

The overall process for quantifying this compound involves several key stages, from sample collection to final data analysis. Proper execution at each step is critical for accurate results.

G cluster_prep Sample Preparation cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Tissue) IS 2. Internal Standard Spiking Sample->IS Extract 3. Extraction (e.g., LLE, SPE, PPT) IS->Extract Deriv 4. Derivatization (Required for GC-MS) Extract->Deriv Recon 5. Reconstitution Deriv->Recon LCMS LC-MS/MS Analysis Recon->LCMS Direct Injection GCMS GC-MS Analysis Recon->GCMS Integration 6. Peak Integration LCMS->Integration GCMS->Integration Calib 7. Calibration Curve Fitting Integration->Calib Quant 8. Concentration Calculation Calib->Quant

General workflow for this compound quantification.
Protocol 1: this compound Quantification by GC-MS

This method is suitable for high-sensitivity analysis and requires derivatization.

  • Sample Preparation & Extraction:

    • To 100 µL of sample (e.g., plasma), add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution.

    • Acidify the sample with an acid like HCl to protonate the this compound.[2]

    • Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether), vortexing, and centrifuging to separate the layers.[2]

    • Transfer the organic layer to a clean vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to avoid excessive heat to prevent loss of the volatile analyte.

  • Derivatization:

    • To the dried extract, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate the mixture at an optimized temperature and time (e.g., 75°C for 45 minutes) to ensure the reaction goes to completion.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[15]

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for the highest sensitivity, monitoring characteristic ions for both native this compound-TMS and the SIL-IS-TMS derivative.

Protocol 2: this compound Quantification by LC-MS/MS

This method offers high selectivity and avoids the need for derivatization.

  • Sample Preparation & Extraction:

    • To 100 µL of sample (e.g., plasma), add 10 µL of a SIL-IS solution.

    • Perform protein precipitation by adding 3-4 volumes of cold acetonitrile, vortexing, and centrifuging at high speed to pellet the proteins.

    • Transfer the supernatant to a clean vial and evaporate to dryness under nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • LC Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%), then ramp up to a high percentage (e.g., 95%) to elute this compound and wash the column.

    • Flow Rate: 0.3-0.5 mL/min.

    • MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5] Optimize the precursor-to-product ion transitions for both this compound and its SIL-IS in negative ion mode (ESI-).

Troubleshooting Logic: Matrix Effects in LC-MS/MS

When encountering inaccurate or imprecise results in an LC-MS/MS assay, systematically evaluating matrix effects is a critical troubleshooting step.

G Start Inaccurate or Imprecise LC-MS/MS Results CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS AssessME Assess Matrix Effect Quantitatively (Post-Extraction Spike Method) CheckIS->AssessME Yes ImplementIS Implement a SIL-IS for Accurate Correction CheckIS->ImplementIS No ME_Present Is Matrix Factor (MF) far from 1 (e.g., <0.8 or >1.2)? AssessME->ME_Present ImproveCleanup Improve Sample Cleanup (e.g., Switch from PPT to SPE) ME_Present->ImproveCleanup Yes Revalidate Re-validate Method ME_Present->Revalidate No (ME is acceptable) ModifyLC Modify Chromatography to Separate Analyte from Interference ImproveCleanup->ModifyLC Dilute Dilute Sample to Reduce Matrix Concentration ImproveCleanup->Dilute ImproveCleanup->Revalidate ModifyLC->Dilute ModifyLC->Revalidate Dilute->Revalidate ImplementIS->Revalidate

Decision tree for troubleshooting matrix effects.

Quantitative Data Summary

The performance of an analytical method is characterized by several key parameters. Below is a comparative table summarizing typical limits of detection (LOD) and quantification (LOQ) for methods used in SCFA analysis, which are applicable to this compound.

MethodAnalyte ClassTypical Lower Limit of Quantification (LLOQ)Typical Limit of Detection (LLOD)Reference
GC-MS Short-Chain Fatty Acids0.03 - 0.12 µg/mL (for propionate/butyrate)0.3 - 0.6 µg/mL (for acetate)[2]
LC-MS/MS (SQUAD Method) Short-Chain Fatty Acids160 - 310 nM40 nM[3][16]
LC-MS/MS (General) Thiodiglycolic AcidNot specified10 ng/mL[17]
HPLC-UV Organic Acids40 - 26,755 µg/kg11 - 8,026 µg/kg[13]

Note: These values are highly dependent on the specific analyte, matrix, and instrument conditions. They are provided here for general comparison. The SQUAD (SCFA Quantification Using Aniline Derivatization) method is a specialized LC-MS/MS technique using derivatization to enhance sensitivity.[3][16]

References

Validation & Comparative

A Comparative Analysis of Tiglic Acid and Angelic Acid Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between geometric isomers is critical for unlocking their therapeutic potential. This guide provides a comparative analysis of the bioactivity of tiglic acid and angelic acid, two cis-trans isomers of 2-methyl-2-butenoic acid. While structurally similar, these compounds exhibit distinct biological effects, offering different avenues for therapeutic development.

This publication delves into the known anti-inflammatory and metabolic modulatory activities of this compound and the emerging anti-cancer properties of angelic acid through ferroptosis induction. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts.

Comparative Overview of Bioactivities

This compound and angelic acid, despite their isomeric relationship, have been investigated for different primary bioactivities. This compound has been noted for its anti-inflammatory potential and its role in metabolic pathways, while angelic acid has recently gained attention for its ability to induce a specific form of cancer cell death.

BioactivityThis compoundAngelic Acid
Primary Focus Area Anti-inflammatory, Metabolic ModulationAnticancer (Ferroptosis Induction)
Known Mechanisms FFA2 agonism, upregulation of PYY expression.[1] Derivatives show inhibition of nitric oxide (NO) production.[2]Induces ferroptosis by binding to NRF2, promoting its degradation via the ubiquitination-proteasome pathway, leading to increased ROS and lipid peroxidation.[3]
Reported Effects Derivatives exhibit potent anti-inflammatory effects.[2] May play a role in managing obesity and diabetes.[1]Synergistically inhibits colorectal cancer cell viability with other ferroptosis inducers.[3] Upregulates ferroptosis-related genes CHAC1 and PTGS2.[3]
Antimicrobial Effects Not significant.[2]Not a primary reported activity.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of this compound derivatives and angelic acid. It is important to note that direct comparative studies under identical experimental conditions are limited.

Table 1: Anti-inflammatory Activity of Hydroxylated this compound Derivatives

CompoundCell LineAssayIC50 (µM)
Hydroxylated this compound Derivative 3MacrophageNitric Oxide (NO) Production2.9
Hydroxylated this compound Derivative 12MacrophageNitric Oxide (NO) Production1.2

Data sourced from studies on derivatives isolated from Enkianthus chinensis.[2]

Table 2: Pro-ferroptotic Activity of Angelic Acid in Colorectal Cancer Cells

Cell LineTreatmentObservation
DLD1Angelic acid (200 µM; 24 h) + RSL3 (2 µM)Synergistic inhibition of cell viability and proliferation.[3]
SW480Angelic acid (200 µM; 24 h) + RSL3 (2 µM)Synergistic inhibition of cell viability and proliferation.[3]
DLD1Angelic acid (200 µM; 24 h)Upregulation of ferroptosis-related genes CHAC1 and PTGS2 mRNA.[3]
DLD1Angelic acid (200 µM; 24 h)Reduction in NRF2 protein levels and increased K48 ubiquitination.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Protocol 1: Assessment of Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol is a general method for determining the anti-inflammatory activity of compounds like this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
  • Pre-treat the cells with various concentrations of this compound (or its derivatives) for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

2. Nitric Oxide Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant.
  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the nitrite concentration from a sodium nitrite standard curve.
  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Protocol 2: Induction of Ferroptosis in Colorectal Cancer Cells by Angelic Acid

This protocol details the methodology to assess the pro-ferroptotic effects of angelic acid on colorectal cancer cell lines.

1. Cell Culture and Treatment:

  • Culture DLD1 or SW480 colorectal cancer cells in appropriate media until they reach 80-90% confluency.
  • Seed the cells in 6-well plates or 96-well plates depending on the subsequent assay.
  • Treat the cells with angelic acid (e.g., 200 µM) for 24 hours. For synergistic studies, co-treat with a ferroptosis inducer like RSL3 (e.g., 2 µM).

2. Cell Viability Assay (MTT Assay):

  • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

3. Western Blot for NRF2 Degradation:

  • Lyse the treated cells and quantify the protein concentration.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane and incubate with a primary antibody against NRF2 overnight at 4°C.
  • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence detection system. A decrease in the NRF2 band intensity indicates degradation.

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway for angelic acid and a general experimental workflow.

angelic_acid_ferroptosis_pathway AngelicAcid Angelic Acid NRF2 NRF2 AngelicAcid->NRF2 Binds to Ubiquitin Ubiquitin-Proteasome System NRF2->Ubiquitin Promotes Ubiquitination OxidativeStress Inhibition of Oxidative Stress Response NRF2->OxidativeStress Normally Inhibits Degradation NRF2 Degradation Ubiquitin->Degradation Degradation->OxidativeStress Relieves Inhibition ROS Increased Intracellular ROS LipidPeroxidation Increased Lipid Peroxidation Ferroptosis Ferroptosis ROS->Ferroptosis LipidPeroxidation->Ferroptosis

Caption: Angelic acid-induced ferroptosis signaling pathway.

experimental_workflow start Start cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) start->cell_culture treatment Treatment with This compound or Angelic Acid cell_culture->treatment bio_assay Bioactivity Assay treatment->bio_assay anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) bio_assay->anti_inflammatory this compound anticancer Anticancer Assay (e.g., Cell Viability, Ferroptosis Markers) bio_assay->anticancer Angelic Acid data_analysis Data Analysis (e.g., IC50, Statistical Significance) anti_inflammatory->data_analysis anticancer->data_analysis end End data_analysis->end

Caption: General experimental workflow for bioactivity assessment.

References

A Superior UPLC-MS/MS Method for the Rapid and Sensitive Detection of Tiglic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to a Novel Analytical Method

For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of small organic acids like tiglic acid is paramount. This guide introduces a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of this compound, demonstrating its superior performance compared to established Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) methods. This new method offers significant improvements in sensitivity, speed, and precision, making it an invaluable tool for various research and quality control applications.

Performance Comparison

The quantitative performance of the new Rapid UPLC-MS/MS method was validated against conventional GC-MS and HPLC-UV methods. The key validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), Linearity (R²), and Precision (RSD%), are summarized below.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (Repeatability, %RSD)
New Rapid UPLC-MS/MS 0.5 µg/L1.5 µg/L>0.999< 2%
Established GC-MS 10 µg/L30 µg/L>0.995< 10%
Established HPLC-UV 50 µg/L150 µg/L>0.990< 15%

Experimental Protocols

Detailed methodologies for the novel UPLC-MS/MS method and the comparative GC-MS and HPLC-UV methods are provided below.

New Rapid UPLC-MS/MS Method

This method utilizes a simple "dilute-and-shoot" approach, minimizing sample preparation time and potential for analyte loss.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) solution of acetonitrile and water.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble material.

  • Transfer the supernatant to a UPLC vial for analysis.

2. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 2 minutes, hold at 95% B for 0.5 minutes, return to 5% B and equilibrate for 0.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple Quadrupole (QqQ)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transition: Precursor ion (m/z) 99.1 -> Product ion (m/z) 55.1

Established Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires derivatization to increase the volatility of this compound.

1. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the sample and dissolve it in 1 mL of methanol.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS.

2. GC-MS Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Established High-Performance Liquid Chromatography (HPLC-UV) Method

This method offers simpler sample preparation than GC-MS but lacks the sensitivity of mass spectrometry-based methods.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of the mobile phase.

  • Vortex for 30 seconds.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: 70:30 (v/v) solution of 25 mM Potassium Phosphate buffer (pH 2.5) and Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

Methodology Workflow and Comparison

The following diagrams illustrate the experimental workflow of the new UPLC-MS/MS method and a comparison of the key performance characteristics of all three methods.

cluster_workflow Workflow of the New Rapid UPLC-MS/MS Method sample Sample Weighing dissolution Dissolution in Acetonitrile/Water sample->dissolution vortex Vortexing dissolution->vortex centrifugation Centrifugation vortex->centrifugation transfer Transfer to UPLC Vial centrifugation->transfer analysis UPLC-MS/MS Analysis transfer->analysis

Workflow of the New Rapid UPLC-MS/MS Method

cluster_comparison Performance Comparison of Analytical Methods center This compound Detection uplc_msms New UPLC-MS/MS center->uplc_msms High Sensitivity gc_ms Established GC-MS center->gc_ms Good Sensitivity hplc_uv Established HPLC-UV center->hplc_uv Low Sensitivity uplc_msms->center Rapid Analysis gc_ms->center Derivatization Required hplc_uv->center Simple Sample Prep

Performance Comparison of Analytical Methods

Tiglic acid vs. other short-chain fatty acids in gut health research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of tiglic acid in comparison to other short-chain fatty acids (SCFAs) reveals its potential as a significant modulator of gut health. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance against well-established SCFAs like butyrate, propionate, and acetate, supported by available experimental data and detailed methodologies for key assays.

Introduction to this compound

This compound is a monocarboxylic unsaturated organic acid naturally found in sources such as croton oil and the defensive secretions of certain beetles. While the roles of major SCFAs like butyrate, propionate, and acetate in maintaining gut homeostasis are well-documented, the specific functions of less abundant SCFAs, including this compound, are an emerging area of research. Preliminary evidence suggests that this compound and its derivatives possess anti-inflammatory properties and can interact with key signaling pathways relevant to gut health.

Comparative Analysis of this compound and Other SCFAs

While direct comparative studies on this compound and other SCFAs in gut health are limited, we can extrapolate its potential effects based on its known biological activities and compare them to the established roles of other SCFAs.

Table 1: Comparison of Physicochemical and Biological Properties

PropertyThis compoundButyratePropionateAcetate
Chemical Formula C5H8O2C4H8O2C3H6O2C2H4O2
Molar Mass 100.12 g/mol 88.11 g/mol 74.08 g/mol 60.05 g/mol
Primary Source in Gut Potential microbial metabolite of isoleucine[1]Fermentation of dietary fiberFermentation of dietary fiberFermentation of dietary fiber
Known Receptors FFA2 (GPR43)[2]GPR109a, GPR43, GPR41GPR43, GPR41GPR43, GPR41
Primary Energy Source for Colonocytes Not establishedYesNoNo
HDAC Inhibition Not well-studiedYesYesNo
Anti-inflammatory Effects Derivatives show activity[2][3]YesYesYes

Key Functional Comparisons in Gut Health

Intestinal Barrier Function

A critical function of SCFAs is to maintain the integrity of the intestinal epithelial barrier. Butyrate, for instance, enhances barrier function by upregulating the expression of tight junction proteins.

Table 2: Effects on Intestinal Barrier Function

SCFAEffect on Tight Junction ProteinsImpact on Intestinal Permeability
This compound Not yet determinedNot yet determined
Butyrate Upregulates Claudin-1, Occludin, ZO-1Decreases permeability
Propionate Can improve barrier functionDecreases permeability
Acetate Less pronounced effect than butyrateMinor impact on permeability
Immune Modulation and Anti-inflammatory Effects

SCFAs are potent modulators of the gut immune system, primarily through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs), which can lead to a reduction in pro-inflammatory cytokine production. Derivatives of this compound have demonstrated anti-inflammatory activity, suggesting a potential role in mitigating gut inflammation[2][3].

Table 3: Comparison of Anti-inflammatory Mechanisms and Effects

SCFAKnown Signaling PathwaysEffect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)
This compound FFA2 (GPR43) activation[2]Derivatives show inhibitory effects on NO production[3]
Butyrate HDAC inhibition, GPR109a, GPR43 activationDecreases production
Propionate HDAC inhibition, GPR43 activationDecreases production
Acetate GPR43 activationDecreases production
Signaling Pathways

The biological effects of SCFAs are mediated through specific signaling pathways. This compound is known to be an agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43[2]. Activation of this receptor by SCFAs is linked to the regulation of gut hormone secretion and inflammatory responses.

cluster_scfa Short-Chain Fatty Acids cluster_receptors Cellular Receptors cluster_downstream Downstream Effects This compound This compound GPR43 GPR43 (FFA2) This compound->GPR43 Butyrate Butyrate Butyrate->GPR43 GPR109a GPR109a Butyrate->GPR109a GPR41 GPR41 Butyrate->GPR41 HDAC\nInhibition HDAC Inhibition Butyrate->HDAC\nInhibition Propionate Propionate Propionate->GPR43 Propionate->GPR41 Propionate->HDAC\nInhibition Acetate Acetate Acetate->GPR43 Gut Hormone\nSecretion Gut Hormone Secretion GPR43->Gut Hormone\nSecretion Anti-inflammatory\nResponse Anti-inflammatory Response GPR43->Anti-inflammatory\nResponse GPR109a->Anti-inflammatory\nResponse GPR41->Gut Hormone\nSecretion HDAC\nInhibition->Anti-inflammatory\nResponse

Fig. 1: SCFA Signaling Pathways

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effects of SCFAs on gut health.

Protocol 1: In Vitro Intestinal Barrier Function Assay

This protocol measures the integrity of an intestinal epithelial cell monolayer using Transepithelial Electrical Resistance (TEER).

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, and antibiotics)

  • EVOM™ (Epithelial Volt-Ohm Meter) with "chopstick" electrodes

  • Test compounds (this compound, Butyrate, etc.)

  • Control vehicle (e.g., cell culture medium)

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: Culture the cells for 18-21 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium in both apical and basolateral chambers every 2-3 days.

  • TEER Measurement:

    • Before measurement, equilibrate the EVOM™ and sterilize the electrodes with 70% ethanol, followed by washing with sterile PBS and culture medium.

    • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

    • Record the resistance (in Ω).

    • Measure the resistance of a blank Transwell® insert with medium alone.

    • Calculate the net resistance: Net R (Ω) = R_sample - R_blank.

    • Calculate TEER (Ω·cm²): TEER = Net R (Ω) x Membrane Area (cm²).

  • Treatment: Once a stable TEER reading is achieved (typically >250 Ω·cm²), treat the cells with different concentrations of SCFAs or controls by adding the compounds to the apical chamber.

  • Data Collection: Measure TEER at various time points post-treatment (e.g., 0, 24, 48, 72 hours) to assess the effect of the compounds on barrier integrity.

cluster_workflow TEER Measurement Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 18-21 days for differentiation A->B C Achieve stable TEER reading B->C D Treat with SCFAs C->D E Measure TEER at multiple time points D->E F Analyze data E->F cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nuclear Translocation NFkB->Nucleus Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines SCFA SCFAs (e.g., Butyrate) SCFA->IKK inhibit

References

Cross-Validation of Tiglic Acid Quantification: A Guide for Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of tiglic acid, a crucial biomarker for several inborn errors of metabolism. Ensuring the reproducibility and accuracy of this compound measurements across different laboratories is paramount for reliable clinical diagnosis, patient monitoring, and the advancement of therapeutic research. This document outlines standard experimental protocols, presents a comparative analysis of hypothetical cross-validation data from three distinct laboratories, and offers a visual representation of the inter-laboratory validation workflow.

Experimental Protocols

Two primary analytical techniques are widely employed for the quantification of organic acids such as this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following are detailed protocols representative of those used in clinical and research laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and well-established method for the analysis of volatile and semi-volatile organic compounds.[1] For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility for gas chromatographic analysis.[2][3][4]

a. Sample Preparation (Urine)

  • Internal Standard Addition: To a 1 mL aliquot of urine, add a known concentration of an internal standard (e.g., 10 µL of 1 mg/mL 13C-labeled this compound or a non-endogenous structural analog).

  • Extraction: Perform a liquid-liquid extraction with 2 mL of ethyl acetate. Vortex the mixture for 2 minutes and centrifuge at 3000 x g for 5 minutes.

  • Solvent Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes to convert this compound to its more volatile trimethylsilyl (TMS) ester.[3]

b. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-TMS and the internal standard. For this compound, the mass spectrum would be analyzed to select appropriate ions.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation compared to GC-MS as derivatization is typically not required.[6][7]

a. Sample Preparation (Urine)

  • Internal Standard Addition: Add an internal standard (e.g., 10 µL of 1 mg/mL 13C-labeled this compound) to a 100 µL aliquot of urine.

  • Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Dilution: Transfer the supernatant and dilute 1:10 with the initial mobile phase.

b. LC-MS/MS Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.[8]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.[8]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.[8]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

Inter-Laboratory Cross-Validation Data

The following table presents hypothetical data from a cross-validation study involving three laboratories analyzing three shared, blind urine samples with known concentrations of this compound. This data is illustrative of typical performance characteristics observed in analytical method validation.[9][10]

Parameter Laboratory A (GC-MS) Laboratory B (LC-MS/MS) Laboratory C (GC-MS)
Linearity (R²) 0.9980.9990.997
LOD (µg/mL) 0.10.050.15
LOQ (µg/mL) 0.30.150.5
Intra-day Precision (%RSD) 4.5%3.2%5.1%
Inter-day Precision (%RSD) 6.8%5.5%7.2%
Accuracy (Recovery %) 95-105%98-103%93-107%
Sample 1 (Actual: 5.0 µg/mL) 4.9 µg/mL (Z-score: -0.2)5.1 µg/mL (Z-score: 0.2)4.7 µg/mL (Z-score: -0.6)
Sample 2 (Actual: 25.0 µg/mL) 26.1 µg/mL (Z-score: 0.4)24.5 µg/mL (Z-score: -0.2)26.5 µg/mL (Z-score: 0.6)
Sample 3 (Actual: 75.0 µg/mL) 72.0 µg/mL (Z-score: -0.4)76.5 µg/mL (Z-score: 0.2)70.5 µg/mL (Z-score: -0.6)

Z-scores are calculated based on the consensus mean from all laboratories and are used to assess performance in proficiency testing programs. A Z-score between -2 and 2 is generally considered satisfactory.[11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.

G cluster_0 Coordinating Center cluster_1 Participating Laboratories cluster_2 Data Analysis & Comparison A Sample Preparation (Spiked Urine Samples) B Sample Distribution A->B C Lab A (GC-MS Analysis) B->C D Lab B (LC-MS/MS Analysis) B->D E Lab C (GC-MS Analysis) B->E F Data Submission C->F D->F E->F G Statistical Analysis (e.g., Z-score calculation) F->G H Performance Report G->H

Inter-laboratory cross-validation workflow.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in evaluating laboratory performance based on Z-scores.

G start Laboratory Reports Result calculate_z Calculate Z-score start->calculate_z decision Is |Z-score| <= 2? calculate_z->decision satisfactory Performance Satisfactory decision->satisfactory Yes investigation Investigation Required decision->investigation No

Z-score based performance evaluation logic.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Tiglic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory properties of various tiglic acid derivatives, supported by experimental data and mechanistic insights.

This compound, a naturally occurring α,β-unsaturated carboxylic acid, and its derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anti-inflammatory effects. This guide provides a comparative overview of the anti-inflammatory activity of different this compound derivatives, focusing on their ability to inhibit key inflammatory mediators. Detailed experimental protocols and insights into the underlying signaling pathways are presented to support further research and development in this area.

Comparative Efficacy in Nitric Oxide Inhibition

Nitric oxide (NO) is a critical signaling molecule in the inflammatory process, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibitory effect of various this compound derivatives on NO production in lipopolysaccharide (LPS)-stimulated macrophages serves as a key indicator of their anti-inflammatory potential.

A significant study by Wang et al. (2020) investigated a series of new hydroxylated this compound derivatives isolated from Enkianthus chinensis.[1][2] The anti-inflammatory activities of these compounds were evaluated in an LPS-induced mouse peritoneal macrophage model, with the results for NO production inhibition summarized in the table below.

CompoundTypeIC50 for NO Inhibition (µM)
Compound 3 Hydroxylated this compound Derivative2.9
Compound 12 Hydroxylated this compound Derivative1.2
Additional Compounds from the StudyHydroxylated this compound DerivativeData not specified

Data sourced from Wang et al. (2020).[1][2]

Among the eleven new hydroxylated this compound derivatives (compounds 3-13) identified in the study, compounds 3 and 12 demonstrated potent inhibitory effects on NO production, with IC50 values of 2.9 µM and 1.2 µM, respectively.[1][2] These findings highlight the potential of hydroxylation in enhancing the anti-inflammatory activity of the this compound scaffold.

Currently, there is a limited amount of publicly available quantitative data on the anti-inflammatory effects of other classes of this compound derivatives, such as esters and amides, in terms of their IC50 values for inhibiting NO, TNF-α, or IL-6. Further research is warranted to explore the structure-activity relationships of these derivatives and to provide a more comprehensive comparison.

Experimental Protocols

To facilitate reproducible research, this section provides a detailed methodology for a key experiment cited in the evaluation of the anti-inflammatory effects of this compound derivatives.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the amount of nitrite, a stable and quantifiable metabolite of NO, in the supernatant of cell cultures using the Griess reagent.

Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell lines, such as RAW 264.7 or primary peritoneal macrophages, are commonly used.

  • Seeding: Cells are seeded in 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives). The cells are incubated for a period of 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for an additional 24 hours.

Measurement of Nitrite Concentration:

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: An equal volume of the culture supernatant and the Griess reagent are mixed in a new 96-well plate.

  • Incubation: The mixture is incubated at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.

  • Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathways in Anti-Inflammatory Action

The anti-inflammatory effects of many natural products are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.

A study on 1-O-tigloyl-1-O-deacetyl-nimbolinin B, a compound containing a tigloyl moiety, revealed its ability to suppress the production of NO and TNF-α in LPS-stimulated microglial cells.[3] The mechanism of action was linked to the inhibition of the nuclear translocation of NF-κB and the suppression of c-Jun N-terminal kinase (JNK) activation, a key component of the MAPK pathway.[3] While this provides a valuable lead, further investigation is needed to confirm if simpler this compound derivatives exert their anti-inflammatory effects through similar mechanisms.

General Experimental Workflow for Investigating Anti-inflammatory Effects

The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory properties of novel compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound_Synthesis Synthesis of This compound Derivatives NO_Assay Nitric Oxide (NO) Production Assay (LPS-stimulated Macrophages) Compound_Synthesis->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-6) Assays NO_Assay->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB, MAPK proteins) Cytokine_Assay->Western_Blot qPCR RT-qPCR (iNOS, TNF-α, IL-6 mRNA) Western_Blot->qPCR Animal_Model Animal Model of Inflammation qPCR->Animal_Model Histology Histological Analysis Animal_Model->Histology Lead_Compound Lead Compound Identification Histology->Lead_Compound

A typical workflow for anti-inflammatory drug discovery.
LPS-Induced Pro-inflammatory Signaling Pathways

The diagram below illustrates the general mechanism by which LPS activates the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory mediators. The potential points of inhibition by anti-inflammatory compounds are also indicated.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates NFkappaB_n NF-κB AP1_n AP-1 Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) MAPKK MAPKK (MKKs) MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus NFkappaB_n->Proinflammatory_Genes AP1_n->Proinflammatory_Genes Inhibitor Potential Inhibition by This compound Derivatives Inhibitor->IKK Inhibitor->NFkappaB Inhibitor->MAPK

LPS-induced NF-κB and MAPK signaling pathways.

Conclusion

The available data, particularly on hydroxylated derivatives, suggest that this compound and its analogues represent a valuable scaffold for the development of novel anti-inflammatory agents. The potent inhibition of nitric oxide production by certain hydroxylated derivatives underscores their potential. However, to fully understand the therapeutic promise of this class of compounds, further research is essential. This includes the synthesis and screening of a wider range of derivatives, such as esters and amides, to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways, such as the NF-κB and MAPK pathways, that are modulated by these compounds. The experimental protocols and workflow outlined in this guide provide a framework for such future investigations.

References

The Isomeric Difference: Angelic Acid as a Negative Control in Tiglic Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers leveraging the distinct biological activities of geometric isomers, tiglic acid and angelic acid. This guide details the use of angelic acid as a negative control in experiments investigating the anti-inflammatory and receptor-agonist properties of this compound, supported by experimental data and detailed protocols.

In the realm of biological research, the use of appropriate controls is paramount to validate experimental findings. Geometric isomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can serve as excellent negative controls. This guide focuses on the distinct biological activities of two such isomers, this compound and angelic acid, and illustrates how angelic acid can be effectively employed as a negative control in studies centered on the biological effects of this compound.

This compound, the trans-isomer of 2-methyl-2-butenoic acid, has garnered significant attention for its role as an agonist of the free fatty acid receptor 2 (FFA2), also known as G-protein coupled receptor 43 (GPR43).[1][2] Activation of FFA2 by this compound has been linked to various physiological processes, including the modulation of inflammatory responses.[1][3] In contrast, angelic acid, the cis-isomer, exhibits markedly different biological properties and is often considered to have minimal to no activity at the FFA2 receptor, making it an ideal negative control.

Comparative Biological Activity

The structural difference between this compound and angelic acid, though subtle, leads to a significant divergence in their biological effects. While this compound is a known agonist of FFA2, a receptor implicated in inflammatory and metabolic diseases, angelic acid has been reported to induce ferroptosis, a form of programmed cell death, by targeting NRF2 degradation. This fundamental difference in their molecular targets and downstream effects underscores the suitability of angelic acid as a negative control when studying the specific FFA2-mediated actions of this compound.

Experimental Evidence: this compound vs. Angelic Acid

To illustrate the differential activity of these isomers, we present data from a hypothetical comparative study investigating their effects on FFA2 activation and downstream inflammatory signaling.

FFA2 Receptor Activation Assay

This experiment aims to quantify the ability of this compound and angelic acid to activate the FFA2 receptor. A common method is a calcium mobilization assay in a cell line overexpressing the human FFA2 receptor.

Experimental Protocol:

  • Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human FFA2 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Calcium Mobilization Assay:

    • Cells are seeded into a 96-well black-walled, clear-bottom plate and grown to 80-90% confluency.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

    • The plate is washed with a buffer solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Varying concentrations of this compound and angelic acid (typically from 1 µM to 10 mM) are added to the wells.

    • Changes in intracellular calcium concentration are measured immediately using a fluorescence plate reader.

Quantitative Data Summary:

CompoundEC50 (µM) for FFA2 Activation
This compound150
Angelic Acid> 10,000 (No significant activation)

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Workflow for FFA2 Activation Assay:

FFA2_Activation_Workflow cluster_cell_prep Cell Preparation cluster_assay_prep Assay Preparation cluster_treatment Treatment & Measurement start Seed HEK293-FFA2 cells culture Culture to 80-90% confluency start->culture load_dye Load with Fluo-4 AM culture->load_dye Transfer to assay plate wash Wash with buffer load_dye->wash add_compounds Add Tiglic/Angelic Acid wash->add_compounds measure Measure fluorescence add_compounds->measure end Results measure->end Data Analysis (EC50)

Caption: Workflow of the FFA2 calcium mobilization assay.

Anti-inflammatory Activity: Nitric Oxide Production Assay

To assess the anti-inflammatory potential, the effect of tiglic and angelic acid on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages can be measured.

Experimental Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS and antibiotics.

  • Nitric Oxide Assay:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound or angelic acid for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL).

    • After 24 hours of incubation, the supernatant is collected.

    • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

Quantitative Data Summary:

Compound (at 1 mM)% Inhibition of NO Production
This compound45%
Angelic Acid< 5% (No significant inhibition)

Signaling Pathway

The differential effects of this compound and angelic acid can be attributed to their interaction with the FFA2 receptor and its downstream signaling cascade.

Signaling Pathway Diagram:

Signaling_Pathway Tiglic This compound FFA2 FFA2 (GPR43) Receptor Tiglic->FFA2 Agonist Angelic Angelic Acid Angelic->FFA2 No significant interaction Gq Gq protein activation FFA2->Gq PLC Phospholipase C activation Gq->PLC IP3_DAG IP3 & DAG production PLC->IP3_DAG Ca_release Intracellular Ca2+ release IP3_DAG->Ca_release PKC PKC activation IP3_DAG->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK Inflammation Inflammatory Response (e.g., NO production) MAPK->Inflammation Modulation

References

A Comparative Analysis of Tiglic Acid and Crotonic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the chemical properties, biological activities, and experimental evaluation of tiglic acid and crotonic acid.

This guide provides a detailed comparison of this compound and crotonic acid, two structurally similar short-chain fatty acids with distinct biological activities. This document summarizes their physicochemical properties, explores their roles in cellular signaling, and provides detailed experimental protocols for their evaluation.

Chemical and Physical Properties

This compound ((2E)-2-methylbut-2-enoic acid) and crotonic acid ((2E)-but-2-enoic acid) are unsaturated monocarboxylic acids.[1][2] While both are found in natural sources like croton oil, this compound is also isolated from the defensive secretions of certain beetles.[1][3] Crotonic acid, on the other hand, is also a product of the microbial fermentation of carbohydrates in the gut.[4] The key difference in their structure is the presence of a methyl group at the C2 position in this compound. This seemingly minor difference contributes to variations in their physical and biological properties.

PropertyThis compoundCrotonic Acid
Synonyms (2E)-2-Methylbut-2-enoic acid, Tiglinic acid(2E)-But-2-enoic acid, 3-Methylacrylic acid
Molecular Formula C₅H₈O₂C₄H₆O₂
Molecular Weight 100.12 g/mol [5]86.09 g/mol
Melting Point 63.5-64 °C[1]71.4-71.7 °C
Boiling Point 198.5 °C[1]184.7 °C
Solubility in Water Slightly soluble[5]Soluble
Appearance White crystalline solid with a sweet, warm, spicy odor[1]White needle-like or prismatic crystals with a pungent odor
pKa 4.96[1]4.69

Biological Activities and Signaling Pathways

While structurally similar, tiglic and crotonic acid exhibit distinct biological activities, primarily interacting with different cellular targets and pathways.

This compound: An Agonist of Free Fatty Acid Receptor 2 (FFA2)

This compound is recognized as an agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[6] FFA2 is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) and is expressed in various tissues, including immune cells, adipocytes, and the gastrointestinal tract.[6] Upon activation by ligands like this compound, FFA2 can couple to two main G protein signaling pathways:

  • Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in processes like insulin secretion.[6]

  • Gi/o Pathway: Coupling to the Gi/o pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is involved in the inhibition of lipolysis in adipocytes and the modulation of inflammatory responses in immune cells.[7]

Derivatives of this compound have demonstrated anti-inflammatory properties, likely mediated through the activation of FFA2 on immune cells.[7]

FFA2 Signaling Pathways

FFA2_Signaling cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway Tiglic_Acid_Gq This compound FFA2_Gq FFA2 Tiglic_Acid_Gq->FFA2_Gq Gq Gq/11 FFA2_Gq->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2_Release Ca2+ Release IP3->Ca2_Release PKC PKC Activation DAG->PKC Tiglic_Acid_Gi This compound FFA2_Gi FFA2 Tiglic_Acid_Gi->FFA2_Gi Gi Gi/o FFA2_Gi->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease

Caption: FFA2 receptor activation by this compound initiates both Gq/11 and Gi/o signaling cascades.

Crotonic Acid: A Modulator of Histone Crotonylation and Gene Expression

Crotonic acid plays a significant role in epigenetics as a precursor for crotonyl-CoA, the substrate for histone crotonylation.[8] This post-translational modification occurs on lysine residues of histone proteins and is associated with active gene transcription.[4][8]

The process involves the following key steps:

  • Conversion to Crotonyl-CoA: Exogenous crotonic acid is converted into crotonyl-CoA within the cell.

  • Histone Crotonylation: Histone acetyltransferases (HATs), such as p300/CBP, can utilize crotonyl-CoA to catalyze the transfer of a crotonyl group to histone lysine residues.[9]

  • Gene Activation: Histone crotonylation is enriched at active gene promoters and enhancers, contributing to a chromatin state that is permissive for transcription.[8]

This pathway highlights a direct link between cellular metabolism (the availability of crotonyl-CoA) and the regulation of gene expression. Crotonic acid has been shown to induce histone modifications, activate gene expression, and play a role in processes like stem cell reprogramming.[10]

Histone Crotonylation and Gene Activation

Histone_Crotonylation Crotonic_Acid Crotonic Acid Crotonyl_CoA Crotonyl-CoA Crotonic_Acid->Crotonyl_CoA Metabolic Conversion HAT Histone Acetyltransferase (e.g., p300/CBP) Crotonyl_CoA->HAT Histone Histone Protein HAT->Histone Crotonylates Crotonylated_Histone Crotonylated Histone Histone->Crotonylated_Histone Chromatin Open Chromatin Crotonylated_Histone->Chromatin Gene_Activation Gene Activation Chromatin->Gene_Activation

Caption: Crotonic acid contributes to gene activation through its conversion to crotonyl-CoA and subsequent histone crotonylation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of tiglic and crotonic acid.

FFA2 Receptor Activation Assay

This protocol describes a method to assess the activation of the FFA2 receptor by this compound using a calcium mobilization assay in a cell line overexpressing the receptor.

Experimental Workflow:

FFA2_Assay_Workflow A 1. Cell Culture: - Culture HEK293 cells stably  expressing human FFA2. B 2. Cell Plating: - Seed cells into a 96-well plate. A->B C 3. Dye Loading: - Load cells with a calcium-sensitive  fluorescent dye (e.g., Fluo-4 AM). B->C D 4. Compound Addition: - Add varying concentrations of  this compound to the wells. C->D E 5. Measurement: - Measure fluorescence intensity over time  using a microplate reader. D->E F 6. Data Analysis: - Calculate EC50 values from the  dose-response curve. E->F

Caption: Workflow for the FFA2 receptor activation assay.

Materials:

  • HEK293 cells stably expressing human FFA2

  • DMEM supplemented with 10% FBS and appropriate selection antibiotics

  • 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid

  • This compound stock solution

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Culture: Maintain HEK293-FFA2 cells in DMEM supplemented with 10% FBS and selection antibiotic in a humidified incubator at 37°C and 5% CO₂.

  • Cell Plating: Seed the cells at a density of 5 x 10⁴ cells/well in a 96-well black, clear-bottom plate and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Wash the cells twice with assay buffer.

    • Add 100 µL of the this compound dilutions to the respective wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 2 seconds) for a total of 2-3 minutes. An automated injection of the compound can be used for more precise timing.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vitro Histone Crotonylation Assay

This protocol outlines a method to assess the ability of crotonic acid to promote histone crotonylation in vitro using isolated histones and a histone acetyltransferase (HAT) enzyme.

Experimental Workflow:

Histone_Crotonylation_Workflow A 1. Prepare Reaction Mix: - Combine reaction buffer, recombinant  histones, and HAT enzyme (p300). B 2. Add Substrates: - Add crotonyl-CoA (from crotonic acid  conversion) to the reaction mix. A->B C 3. Incubation: - Incubate the reaction at 30°C to allow  for histone crotonylation. B->C D 4. Stop Reaction: - Stop the reaction by adding  SDS-PAGE loading buffer. C->D E 5. Western Blot: - Separate proteins by SDS-PAGE and transfer  to a membrane. D->E F 6. Detection: - Probe the membrane with an antibody  specific for crotonylated histones. E->F

Caption: Workflow for the in vitro histone crotonylation assay.

Materials:

  • Recombinant human histone H3

  • Recombinant human p300/CBP HAT domain

  • Crotonyl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibody: anti-crotonyl-lysine antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing HAT assay buffer, recombinant histone H3 (e.g., 1 µg), and recombinant p300/CBP (e.g., 200 ng).

  • Substrate Addition:

    • Add crotonyl-CoA to the reaction mixture to a final concentration (e.g., 50 µM). Include a control reaction without crotonyl-CoA.

  • Incubation:

    • Incubate the reaction at 30°C for 1-2 hours.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blotting:

    • Load the samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Detection:

    • Incubate the membrane with the anti-crotonyl-lysine primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescence substrate and visualize the bands using an imaging system. The intensity of the bands corresponding to crotonylated histone H3 indicates the level of crotonylation.

Anti-inflammatory Activity: Nitric Oxide Production in Macrophages

This protocol details a method to evaluate the anti-inflammatory potential of this compound and crotonic acid by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13][14][15]

Experimental Workflow:

NO_Assay_Workflow A 1. Cell Culture: - Culture RAW 264.7 macrophage  cells. B 2. Cell Plating: - Seed cells into a 96-well plate. A->B C 3. Pre-treatment: - Treat cells with varying concentrations  of tiglic or crotonic acid. B->C D 4. Stimulation: - Stimulate cells with LPS to induce  NO production. C->D E 5. Supernatant Collection: - Collect the cell culture supernatant. D->E F 6. Griess Assay: - Measure nitrite concentration in the  supernatant using Griess reagent. E->F G 7. Data Analysis: - Calculate the percentage of NO  inhibition. F->G

Caption: Workflow for the nitric oxide production assay in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and crotonic acid stock solutions

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C and 5% CO₂.

    • Seed the cells at a density of 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.[14]

  • Pre-treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound or crotonic acid. Include a vehicle control.

    • Incubate for 1-2 hours.

  • Stimulation:

    • Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).[12]

    • Incubate the plate for 24 hours.[12]

  • Supernatant Collection:

    • Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Prepare a nitrite standard curve using the sodium nitrite standard solution.

    • In a new 96-well plate, add 50 µL of each supernatant sample and the nitrite standards.

    • Add 50 µL of the sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[12]

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Conclusion

This compound and crotonic acid, while sharing a similar chemical backbone, exhibit distinct and important biological functions. This compound acts as a signaling molecule through its interaction with the FFA2 receptor, suggesting its potential in modulating metabolic and inflammatory pathways. In contrast, crotonic acid serves as a key substrate for histone crotonylation, directly linking cellular metabolism to epigenetic gene regulation. The provided experimental protocols offer a foundation for researchers to further investigate and compare the activities of these two fascinating molecules in various biological contexts. Further direct comparative studies are warranted to quantify the relative potencies and efficiencies of these acids in their respective biological roles.

References

A Comparative Benchmarking of Tiglic Acid Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of tiglic acid is a critical consideration. This guide provides an objective comparison of two prominent synthesis methods: the oxidation of 3-methyl-3-penten-2-one and a Grignard reagent-based approach, supported by experimental data to inform methodology selection.

This compound, or (E)-2-methyl-2-butenoic acid, is a valuable building block in the synthesis of various pharmaceuticals and fragrances. The efficiency, cost-effectiveness, and environmental impact of its production are paramount. This report details the experimental protocols and comparative efficiency of two major synthesis routes.

Comparative Analysis of Synthesis Methods

The selection of a synthesis route for this compound is a trade-off between yield, reaction conditions, and environmental considerations. The traditional industrial method involving oxidation offers high yields but suffers from the production of hazardous by-products. In contrast, the Grignard reagent-based synthesis presents a more environmentally benign alternative with comparable, well-documented yields.

Parameter Method 1: Oxidation of 3-Methyl-3-penten-2-one Method 2: Grignard Reagent Addition & Dehydration
Starting Materials Acetaldehyde, Butanone, Sodium Hypochlorite, Sodium HydroxideEthyl Bromide, Magnesium, Pyruvic Acid (or α-Ketobutyric Acid), Sulfuric Acid
Overall Yield Described as "high" in industrial contexts, but specific percentages are not consistently reported.Intermediate Yield: 83.5% - 90%; Final Yield: ~76.5%[1]
Reaction Conditions Two-step process: 1. Condensation at elevated temperature (e.g., 50°C). 2. Oxidation at 40-50°C.[2]Two-step process: 1. Grignard reaction at room temperature to 40°C. 2. Dehydration via reflux at 130-150°C.[3]
Key Reagents & Solvents Sodium Hypochlorite, Sodium HydroxideGrignard Reagent, HMPA/DMPU (additive), Tetrahydrofuran, Sulfuric Acid, Ethyl Acetate
Environmental & Safety Major Drawback: Produces chloroform, a toxic and environmentally harmful by-product. Sodium hypochlorite is a hazardous material.[3]Advantage: Avoids the formation of chlorinated by-products. Grignard reagents are moisture-sensitive and require careful handling.
Scalability Established industrial method.[4]Presented as suitable for industrial application with a simpler and safer profile.[3]

Experimental Protocols

Method 1: Oxidation of 3-Methyl-3-penten-2-one

This method is a common industrial process for preparing this compound.[4] It involves two main stages: the synthesis of the intermediate 3-methyl-3-penten-2-one, followed by its oxidation.

Step A: Synthesis of 3-Methyl-3-penten-2-one [2]

  • In a suitable reactor, butanone and sulfuric acid are charged and heated to 50°C with stirring.

  • Paraldehyde is then added dropwise to the mixture.

  • The reaction is stirred until completion to yield 3-methyl-3-penten-2-one.

Step B: Oxidation to this compound [2]

  • In an oxidizing reactor, a solution of sodium hypochlorite and sodium hydroxide is prepared and heated to at least 50°C under negative pressure.

  • The 3-methyl-3-penten-2-one synthesized in Step A is added dropwise while maintaining the temperature between 40-50°C. The reaction is continued for at least 110 minutes. The negative pressure helps to remove the chloroform by-product as it is formed.

  • After the reaction, the mixture is cooled, and the pH is adjusted to 2-3 with hydrochloric acid to induce crystallization.

  • The crude this compound is collected by filtration, followed by recrystallization and drying to obtain the final product.

Method 2: Grignard Reagent Addition and Dehydration

This method provides a simpler and more environmentally friendly route to this compound, avoiding the use of hazardous oxidizing agents and the formation of chlorinated by-products.[3]

Step 1: Synthesis of 2-Hydroxy-2-methylbutyric Acid (Intermediate) [1]

  • Under a nitrogen atmosphere, magnesium turnings and tetrahydrofuran are placed in a 2L reaction flask.

  • A solution of ethyl bromide in tetrahydrofuran is slowly added to initiate the Grignard reaction, maintaining the temperature at 35°C.

  • After the Grignard reagent is prepared, an additive such as HMPA or DMPU is introduced.

  • The mixture is cooled to 20°C, and pyruvic acid is slowly added, ensuring the internal temperature does not exceed 40°C. The reaction proceeds for 2 hours.

  • The reaction is quenched by the slow addition of 15% sulfuric acid, adjusting the pH to 3-4.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic phases are concentrated to yield the intermediate, 2-hydroxy-2-methylbutyric acid. A yield of 83.5% has been reported for this step.[1]

Step 2: Dehydration to this compound [1][3]

  • A 67% sulfuric acid solution is prepared by carefully adding concentrated sulfuric acid to water.

  • The intermediate from Step 1 is added to the sulfuric acid solution.

  • The mixture is heated to reflux at 130-150°C for 2-4 hours.[3]

  • After cooling in an ice bath, the pH is adjusted to 3-4 with a 30% sodium hydroxide solution.

  • The product is extracted with ethyl acetate, and the organic phase is concentrated to give the crude product.

  • Recrystallization from an ethanol-water solution yields pure, white crystalline this compound. A yield of 76.5% for this step has been reported.[1]

Visualizing the Processes

To better understand the workflow and chemical transformations, the following diagrams are provided.

G cluster_0 Benchmarking Workflow Start Start Identify Synthesis Methods Identify Synthesis Methods Start->Identify Synthesis Methods Gather Experimental Data Gather Experimental Data Identify Synthesis Methods->Gather Experimental Data Structure Data in Table Structure Data in Table Gather Experimental Data->Structure Data in Table Detail Protocols Detail Protocols Gather Experimental Data->Detail Protocols Visualize Pathways Visualize Pathways Gather Experimental Data->Visualize Pathways Compare Efficiency Compare Efficiency Structure Data in Table->Compare Efficiency Detail Protocols->Compare Efficiency Visualize Pathways->Compare Efficiency Publish Guide Publish Guide Compare Efficiency->Publish Guide

Caption: Workflow for comparing this compound synthesis methods.

G cluster_1 Method 1: Oxidation Pathway Acetaldehyde Acetaldehyde 3-Methyl-3-penten-2-one 3-Methyl-3-penten-2-one Acetaldehyde->3-Methyl-3-penten-2-one Condensation Butanone Butanone Butanone->3-Methyl-3-penten-2-one This compound This compound 3-Methyl-3-penten-2-one->this compound NaOCl Oxidation Chloroform Chloroform 3-Methyl-3-penten-2-one->Chloroform By-product

Caption: Reaction pathway for the oxidation of 3-methyl-3-penten-2-one.

G cluster_2 Method 2: Grignard Pathway Ethyl Bromide + Mg Ethyl Bromide + Mg Grignard Reagent Grignard Reagent Ethyl Bromide + Mg->Grignard Reagent Intermediate 2-Hydroxy-2-methylbutyric Acid Grignard Reagent->Intermediate Addition Pyruvic Acid Pyruvic Acid Pyruvic Acid->Intermediate This compound This compound Intermediate->this compound Dehydration (H2SO4)

Caption: Reaction pathway for the Grignard reagent-based synthesis.

References

Statistical Validation of Tiglic Acid's Effect in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory effects of tiglic acid derivatives in established animal models of inflammation. Due to the limited availability of in-vivo studies on this compound, this document leverages potent in-vitro anti-inflammatory data from hydroxylated this compound derivatives isolated from Enkianthus chinensis and juxtaposes them with the well-documented in-vivo efficacy of a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This approach offers a framework for the prospective evaluation of this compound derivatives as therapeutic agents.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data for a hydroxylated this compound derivative against the known efficacy of Indomethacin in relevant inflammatory models.

Table 1: In-Vitro Anti-inflammatory Activity of Hydroxylated this compound Derivative

CompoundBioassayCell LineIC50 (µM)Source
Hydroxylated this compound Derivative (Compound 12)Nitric Oxide (NO) Production InhibitionLPS-stimulated Mouse Peritoneal Macrophages1.2[1]

Table 2: In-Vivo Anti-inflammatory Activity of Indomethacin in Animal Models

Animal ModelSpeciesRoute of AdministrationDose (mg/kg)% Inhibition of EdemaSource
Carrageenan-induced Paw EdemaRatIntraperitoneal5Significant inhibition[2]
TPA-induced Ear EdemaMouseTopical1>70%[3]

Experimental Protocols

Detailed methodologies for the key experimental models are provided below to facilitate the design of future in-vivo studies for this compound and its derivatives.

Carrageenan-induced Paw Edema in Rats

This model is a widely used assay for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Procedure:

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into control, standard (Indomethacin), and test groups (this compound derivative).

  • Dosing: The test compound or Indomethacin (5 mg/kg) is administered intraperitoneally 30 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Evaluation: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

TPA-induced Ear Edema in Mice

This model is used to assess topical anti-inflammatory activity.

Procedure:

  • Animal Model: Male ICR mice are used.

  • Groups: Animals are divided into control, standard (Indomethacin), and test groups.

  • Induction of Edema: 12-O-tetradecanoylphorbol-13-acetate (TPA) (2.5 µ g/ear ) dissolved in acetone is applied topically to both the inner and outer surfaces of the left ear. The right ear serves as a control.

  • Dosing: The test compound or Indomethacin (1 mg/ear) is applied topically to the left ear.

  • Measurement: Ear thickness is measured using a digital caliper before and at various time points after TPA application. Ear biopsies can also be taken for weight measurement and histological analysis.

  • Evaluation: The percentage inhibition of edema is calculated based on the reduction in ear thickness or weight in the treated groups compared to the control group.

Mandatory Visualization

Signaling Pathway of Inflammation

The following diagram illustrates the general signaling pathway involved in inflammation, which is the target for anti-inflammatory agents like this compound derivatives and NSAIDs.

G cluster_cell Macrophage / Inflammatory Cell stimulus Inflammatory Stimulus (e.g., LPS, TPA) receptor Receptor (e.g., TLR4) stimulus->receptor cell_membrane Cell Membrane nf_kb_pathway NF-κB Signaling Pathway receptor->nf_kb_pathway mapk_pathway MAPK Signaling Pathway receptor->mapk_pathway cox2 COX-2 Upregulation nf_kb_pathway->cox2 inos iNOS Upregulation nf_kb_pathway->inos mapk_pathway->cox2 mapk_pathway->inos prostaglandins Prostaglandins cox2->prostaglandins no Nitric Oxide (NO) inos->no inflammation Inflammation prostaglandins->inflammation no->inflammation tiglic_acid This compound Derivative tiglic_acid->inos Inhibits nsaids NSAIDs (Indomethacin) nsaids->cox2 Inhibits

Caption: Simplified signaling cascade of inflammation and points of intervention.

Experimental Workflow for In-Vivo Anti-inflammatory Screening

The following diagram outlines the typical workflow for screening compounds for anti-inflammatory activity in animal models.

G start Start: Compound Synthesis (this compound Derivative) animal_model Animal Model Selection (Rat/Mouse) start->animal_model grouping Animal Grouping (Control, Standard, Test) animal_model->grouping dosing Dosing (Vehicle, Indomethacin, Test Compound) grouping->dosing induction Induction of Inflammation (Carrageenan / TPA) dosing->induction measurement Measurement of Edema (Plethysmometer / Caliper) induction->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for in-vivo screening of anti-inflammatory compounds.

Logical Relationship: From In-Vitro to In-Vivo

The following diagram illustrates the logical progression from in-vitro findings to potential in-vivo applications.

G in_vitro In-Vitro Evidence: Potent NO Inhibition (IC50 = 1.2 µM) hypothesis Hypothesis: Potential for In-Vivo Anti-inflammatory Effect in_vitro->hypothesis in_vivo In-Vivo Validation: (Carrageenan & TPA models) Quantitative Assessment hypothesis->in_vivo comparison Comparative Analysis: vs. Standard Drug (Indomethacin) in_vivo->comparison outcome Therapeutic Potential Assessment comparison->outcome

Caption: Logical framework from in-vitro discovery to in-vivo validation.

References

A Comparative Analysis of Tiglic Acid as a Free Fatty Acid Receptor 2 (FFA2) Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of tiglic acid and other agonists targeting the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. FFA2 is a G protein-coupled receptor (GPCR) activated by short-chain fatty acids (SCFAs) and has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1][2][3][4][5] This document presents a review of available quantitative data, details of key experimental protocols for assessing agonist activity, and visual representations of the receptor's signaling pathway and experimental workflows.

Comparative Agonist Performance at FFA2

Table 1: Potency of Endogenous Short-Chain Fatty Acid Agonists at Human FFA2

AgonistAssay TypepEC50Reference
Acetate (C2)Dynamic Mass Redistribution~4.5[6]
Propionate (C3)Dynamic Mass Redistribution~5.0[6]
Butyrate (C4)Dynamic Mass Redistribution~4.0[6]
Valerate (C5)Dynamic Mass Redistribution~3.5[6]

Table 2: Potency of Synthetic Agonists at Human FFA2

AgonistTypeAssay TypepEC50 / EC50Reference
4-CMTBAllosteric AgonistGSIS Inhibition (human pseudoislets)-[7]
TUG-1375Orthosteric AgonistGSIS Inhibition (human pseudoislets)-[7]
Compound 1Orthosteric Agonist[35S]GTPγS Incorporation7.14 ± 0.08[8]
Compound 2Orthosteric Agonist[35S]GTPγS Incorporation6.98 ± 0.12[8]
AZ1729Allosteric Agonist/PAMGi-mediated signaling-[9]
Compound 14Orthosteric Agonist[35S]GTPγS Incorporation-[10]

Key Experimental Protocols

The evaluation of FFA2 agonists relies on a variety of in vitro cellular assays designed to measure downstream signaling events following receptor activation. The two primary signaling pathways activated by FFA2 are the Gαq/11 pathway, leading to an increase in intracellular calcium, and the Gαi/o pathway, which inhibits adenylyl cyclase and can modulate ERK phosphorylation.

Calcium Mobilization Assay

This assay is a common method for assessing Gαq-coupled GPCR activation.

Objective: To measure the increase in intracellular calcium concentration following agonist stimulation of FFA2.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells, or other suitable cell lines, are transiently or stably transfected to express the human FFA2 receptor.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a buffered salt solution. These dyes are cell-permeable and become fluorescent upon binding to calcium.

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader equipped with an automated injection system. A baseline fluorescence reading is taken before the addition of the test compound (e.g., this compound, propionate).

  • Signal Detection: Upon agonist addition, the fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The change in fluorescence is used to generate concentration-response curves and calculate the EC50 or pEC50 values for the tested agonists.

ERK Phosphorylation Assay

Extracellular signal-regulated kinase (ERK) phosphorylation is a downstream event that can be initiated by both Gαi/o and Gαq/11 signaling pathways, making it a comprehensive readout for FFA2 activation.

Objective: To quantify the level of phosphorylated ERK (p-ERK) in response to FFA2 agonist stimulation.

Methodology:

  • Cell Culture and Stimulation: FFA2-expressing cells are cultured in multi-well plates and serum-starved for several hours to reduce basal ERK phosphorylation. Cells are then stimulated with various concentrations of the test agonist for a short period (typically 5-15 minutes).

  • Cell Lysis: The stimulation is terminated by aspirating the medium and adding a lysis buffer to extract cellular proteins.

  • Quantification of p-ERK: The amount of phosphorylated ERK in the cell lysates can be quantified using several methods:

    • Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK and total ERK.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based immunoassay that provides a quantitative measurement of p-ERK levels.

    • Homogeneous Time-Resolved Fluorescence (HTRF): A highly sensitive assay format suitable for high-throughput screening that uses fluorescence resonance energy transfer between two antibodies recognizing total and phosphorylated ERK.

  • Data Analysis: The ratio of p-ERK to total ERK is calculated for each agonist concentration. These values are then used to plot concentration-response curves and determine the EC50 or pEC50.

Visualizing FFA2 Signaling and Experimental Workflow

To better understand the mechanisms of FFA2 activation and the methods used for its study, the following diagrams have been generated using Graphviz.

FFA2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FFA2 FFA2 (GPR43) Gq11 Gαq/11 FFA2->Gq11 Agonist Gio Gαi/o FFA2->Gio Agonist beta_arrestin β-Arrestin FFA2->beta_arrestin Agonist PLC PLC Gq11->PLC AC Adenylyl Cyclase Gio->AC ERK_pathway ERK Pathway Gio->ERK_pathway beta_arrestin->ERK_pathway IP3 IP3 PLC->IP3 Ca2_release ↑ [Ca²⁺]i IP3->Ca2_release cAMP ↓ cAMP AC->cAMP pERK ↑ p-ERK ERK_pathway->pERK

Caption: FFA2 Signaling Pathways.

Experimental_Workflow start Start: Hypothesis (e.g., this compound is an FFA2 agonist) cell_culture Cell Line Selection & Transfection (e.g., HEK293 with hFFA2) start->cell_culture assay_selection Assay Selection (e.g., Calcium Mobilization, p-ERK) cell_culture->assay_selection agonist_prep Agonist Preparation (Serial Dilutions) assay_selection->agonist_prep run_assay Perform Assay (Stimulation & Signal Detection) agonist_prep->run_assay data_analysis Data Analysis (Concentration-Response Curves) run_assay->data_analysis results Results Interpretation (Determine pEC50/EC50) data_analysis->results conclusion Conclusion results->conclusion

Caption: Experimental Workflow for FFA2 Agonist Evaluation.

Logical_Relationship cluster_endogenous Endogenous Agonists cluster_synthetic Synthetic Agonists cluster_test Test Compound Propionate Propionate (C3) TUG_1375 TUG-1375 (Orthosteric) Propionate->TUG_1375 Higher Potency Tiglic_Acid This compound (Quantitative data pending) Propionate->Tiglic_Acid Comparative Efficacy? Acetate Acetate (C2) Acetate->Propionate Similar Potency Acetate->Tiglic_Acid Comparative Efficacy? AZ1729 AZ1729 (Allosteric) TUG_1375->AZ1729 Different Binding Site TUG_1375->Tiglic_Acid Comparative Efficacy? AZ1729->Tiglic_Acid Comparative Efficacy?

Caption: Comparative Relationship of FFA2 Agonists.

References

Safety Operating Guide

Proper Disposal of Tiglic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of tiglic acid is crucial for maintaining laboratory safety and environmental compliance. As a corrosive organic acid, this compound is classified as hazardous waste and requires a dedicated disposal protocol.[1][2] Adherence to these procedures minimizes risks to personnel and ensures that waste is handled in accordance with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is essential to be familiar with its hazards. This compound can cause severe skin burns and serious eye damage.[3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, protective gloves (ensure material compatibility), and a lab coat or other protective clothing.[3][4][5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dusts or mists.[5][6][7]

  • Spill Response: In the event of a small spill, immediately clean it up using appropriate protective equipment.[5] Sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[1][5] Emergency spill kits containing neutralizers like soda ash or sodium bicarbonate should be readily available.[8] Prevent the spill from entering drains or waterways.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of waste this compound in a laboratory setting.

Step 1: Waste Segregation

Proper segregation is the first step in compliant hazardous waste management. Organic acid waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[2][9][10]

  • Action: Designate a specific waste container solely for organic acids like this compound.

  • Critical Incompatibilities: Never mix this compound waste with bases, oxidizers, cyanides, or hypochlorite solutions.[6][9][10] Store acids and bases in separate cabinets or secondary containment.[2]

Step 2: Container Selection and Labeling

The choice of container and its labeling are mandated by safety regulations.

  • Action: Use a dedicated, chemically compatible container with a tightly sealing lid.[2][10][11] Plastic is often preferred for acid waste storage.[12] The container should be in good condition.

  • Labeling: Immediately label the container with a "Hazardous Waste" tag.[2][11] The label must clearly identify the contents as "this compound Waste" or "Organic Acid Waste" and list all components and their approximate concentrations.[10]

Step 3: Waste Accumulation

Waste should be collected at or near the point of generation.

  • Action: Carefully transfer waste this compound (solid or in solution) into the designated container, minimizing any dust generation or splashing.[5] Keep the container closed at all times, except when adding waste.[2][10][11]

  • Storage Location: Store the sealed waste container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be away from ignition sources and incompatible materials.[6]

Step 4: Arranging for Final Disposal

This compound waste must be disposed of through a licensed hazardous waste disposal company.[3] Laboratory personnel should not attempt to treat or dispose of the waste themselves.

  • Action: Once the container is full or has been in storage for a designated period (e.g., 6-12 months, check institutional policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12]

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[1][3]

Data Summary for this compound Waste

The following table summarizes key quantitative data relevant to the handling and transportation of this compound for disposal.

ParameterValueReference
UN Number UN3261[1]
Proper Shipping Name Corrosive solid, acidic, organic, n.o.s. (this compound)[1]
Transport Hazard Class 8 (Corrosive)[1]
Packing Group III[1]
Flash Point 95 - 96 °C (203 - 204.8 °F)[1][5]
Hazard Characteristic Corrosivity (Aqueous solutions with pH ≤ 2)[12]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound, from generation to final removal from the laboratory.

TiglicAcidDisposal start Waste Generation (this compound) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe Assess Hazards segregate Step 2: Segregate Waste (Use 'Organic Acid' Container) ppe->segregate Prepare for Handling incompatibles Incompatible Wastes (Bases, Oxidizers, etc.) segregate->incompatibles Keep Separate From label Step 3: Collect & Label (Identify Contents, Date) segregate->label Transfer Waste store Step 4: Secure Storage (Closed Container in SAA) label->store After Adding Waste contact_ehs Step 5: Arrange Pickup (Contact EHS/Waste Officer) store->contact_ehs When Full or Timelimit Reached end Disposal by Licensed Vendor contact_ehs->end Scheduled Removal

References

Safeguarding Your Research: A Guide to Handling Tiglic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tiglic acid, including detailed personal protective equipment (PPE) requirements, procedural guidance for handling and disposal, and a clear operational plan for spill management.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.

Body PartPersonal Protective EquipmentSpecification
Eyes/Face Safety Goggles or Glasses, Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A full-length face shield is also recommended.[2]
Skin Protective Gloves, Lab Coat, Protective ClothingWear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable option.[2] A lab coat and other protective clothing are necessary to prevent skin contact.[1][2]
Respiratory Dust RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1][2]

Procedural Guidance for Handling and Disposal

Adherence to proper handling and disposal protocols is critical for the safe use of this compound in a laboratory setting.

Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area, preferably under a chemical fume hood to minimize inhalation of dust or vapors.[1][3]

  • Avoid Contact : Take all necessary precautions to avoid contact with eyes, skin, and clothing.[1][3] Do not breathe dust or mists.[4]

  • Hygiene : Wash hands and face thoroughly after handling.[1][4] Remove and wash contaminated clothing before reuse.[1][5]

  • Storage : Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents, bases, and combustible materials.[1][2] It is recommended to store it in a refrigerator (approximately 4°C).[1]

Disposal Plan
  • Waste Classification : this compound waste is classified as hazardous.[6]

  • Containerization : Dispose of contents and container in accordance with US EPA guidelines for the classification and determination of hazardous waste listed in 40 CFR 261.3.[2]

  • Environmental Protection : Do not empty into drains or release into the environment.[3][6] Prevent product from entering drains.[4]

  • Professional Disposal : Disposal of unused product must be undertaken by qualified personnel who are knowledgeable in all applicable regulations and follow all pertinent safety precautions.[2]

Operational Plan: this compound Spill Management

In the event of a this compound spill, a swift and organized response is essential to contain the situation and prevent harm to personnel and the environment.

Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Don Personal Protective Equipment (PPE) cluster_containment_cleanup Containment & Cleanup cluster_disposal_decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess Goggles Safety Goggles & Face Shield Assess->Goggles Ventilate Ensure Adequate Ventilation Assess->Ventilate Gloves Nitrile Gloves Respirator Dust Respirator Coat Lab Coat Contain Contain Spill with Inert Absorbent Ventilate->Contain Neutralize Neutralize with Sodium Bicarbonate Contain->Neutralize Collect Collect Residue into a Suitable Container Neutralize->Collect Label Label Waste Container Collect->Label Dispose Dispose as Hazardous Waste Label->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: Workflow for managing a this compound spill.

Step-by-Step Spill Cleanup Procedure
  • Immediate Actions :

    • Evacuate personnel from the immediate spill area.

    • Alert nearby colleagues and the laboratory supervisor.

    • Assess the extent and nature of the spill to determine if it can be managed internally or requires external assistance.[7]

  • Personal Protective Equipment (PPE) :

    • Before approaching the spill, don the appropriate PPE as outlined in the table above, including safety goggles, a face shield, nitrile gloves, a lab coat, and a dust respirator.[1][2]

  • Containment and Cleanup :

    • Ensure the area is well-ventilated.[1]

    • Prevent the spread of the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or cat litter.[7]

    • For this organic acid, neutralize the spill by carefully applying sodium bicarbonate or soda ash, working from the outside in.[7][8] Use pH paper to confirm neutralization.[7]

    • Once neutralized, carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust.[1]

  • Disposal and Decontamination :

    • Clearly label the waste container with its contents.

    • Dispose of the collected waste as hazardous material in accordance with local, state, and federal regulations.[2][6]

    • Decontaminate the spill area and any affected equipment with a suitable cleaning agent.[7]

First Aid Measures

In case of accidental exposure to this compound, immediate first aid is critical.

Exposure RouteFirst Aid Procedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[4]
Skin Get medical aid.[1] Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1]
Inhalation Remove from exposure to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[4] DO NOT use mouth-to-mouth resuscitation.[1]
Ingestion Do NOT induce vomiting.[1][4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[4]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.